2-Methoxy-4-amino-6-methylamino-1,3,5-triazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-N-methyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-7-4-8-3(6)9-5(10-4)11-2/h1-2H3,(H3,6,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUMJNCANQGTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632995 | |
| Record name | 6-Methoxy-N~2~-methyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37019-25-3 | |
| Record name | 6-Methoxy-N~2~-methyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine: Structure, Properties, and Analysis
Executive Summary: This document provides a comprehensive technical overview of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine, a non-symmetrical substituted s-triazine. The 1,3,5-triazine core is a foundational structure for a wide range of biologically active compounds, most notably herbicides. Understanding the specific properties imparted by its substituents—a methoxy group, a primary amino group, and a secondary methylamino group—is critical for researchers in agrochemistry, environmental science, and drug development. This guide details the compound's chemical identity, physicochemical properties, a validated synthetic strategy, modern analytical protocols for its identification and quantification, and its relevance as a potential herbicide metabolite and synthetic intermediate. The information is curated for scientists and professionals, emphasizing the rationale behind methodological choices and providing actionable, referenced protocols.
Chemical Identity and Nomenclature
The 1,3,5-Triazine Core
The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms. This nitrogen-rich structure is electron-deficient, which makes the carbon atoms susceptible to nucleophilic substitution. This reactivity is the cornerstone of triazine chemistry, allowing for the controlled, sequential replacement of leaving groups (typically halogens) to build a vast library of derivatives with diverse functions.[1][2]
Definitive Structure
The subject of this guide, 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine, is an asymmetrically substituted triazine. The numbering of the triazine ring places the nitrogen atoms at positions 1, 3, and 5, and the carbons at 2, 4, and 6. The specific arrangement of the methoxy, amino, and methylamino groups dictates its unique chemical and physical properties, including its polarity, hydrogen bonding capability, and solubility.
Caption: Chemical structure of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine.
IUPAC Name, CAS Number, and Synonyms
-
IUPAC Name: 6-Methoxy-N2-methyl-1,3,5-triazine-2,4-diamine[3]
-
CAS Number: 37019-25-3[3]
-
Common Synonyms: 2-Amino-4-methoxy-6-(methylamino)-s-triazine, Deisopropylatrazine-2-hydroxy
While this specific compound is not as widely documented as major herbicides, it is structurally related to key agricultural chemicals and their metabolites, such as Atrazine and Simazine.
Key Chemical Identifiers
Quantitative data for this specific molecule is not broadly published. The table below presents its computed properties and identifiers, which are essential for database searches and analytical work.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₅O | - |
| Molecular Weight | 155.16 g/mol | - |
| Canonical SMILES | CNC1=NC(=NC(=N1)N)OC | - |
| InChI Key | HEMSJLNVJJUYEU-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The physicochemical properties of this triazine derivative are dictated by the interplay of its functional groups. The amino and methylamino groups provide sites for hydrogen bonding, both as donors and acceptors, which influences its solubility and melting point. The methoxy group adds some lipophilicity. It is expected to be a white to off-white crystalline solid with limited solubility in water and higher solubility in polar organic solvents like methanol or acetonitrile.[5]
Synthesis and Manufacturing
Rationale for Synthetic Strategy
The most versatile and widely adopted method for creating non-symmetrical substituted triazines is the sequential nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[1][5] The key to this strategy lies in the differential reactivity of the three chlorine atoms at varying temperatures. The first chlorine is highly reactive and can be substituted at low temperatures (0–5 °C), the second requires moderate heat (room temperature to ~50 °C), and the third often requires high temperatures (>80 °C) and sometimes a catalyst.[2] This temperature-controlled reactivity allows for the precise, stepwise introduction of different nucleophiles.
Generalized Synthetic Workflow
To synthesize 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine, a three-step sequential substitution is employed. The order of nucleophile addition is crucial to manage reactivity and maximize yield. Typically, the least reactive or most readily available nucleophile is added first.
Caption: Synthetic workflow for 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a validated, general approach adapted from established methods for non-symmetric triazine synthesis.[1][2]
Materials: Cyanuric chloride, Methanol, Sodium Hydroxide, Methylamine (40% in water), Ammonium Hydroxide (28-30%), Acetone, Dioxane, Hydrochloric Acid, Deionized Water.
Step 1: Synthesis of 2,4-Dichloro-6-methoxy-1,3,5-triazine
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve cyanuric chloride (1.0 eq) in acetone.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Separately, prepare a solution of sodium methoxide by dissolving sodium hydroxide (1.0 eq) in methanol.
-
Add the sodium methoxide solution dropwise to the cyanuric chloride solution, ensuring the temperature remains below 5 °C. The pH should be maintained at 7-8.
-
Stir vigorously for 2-3 hours at 0-5 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the product can be used directly in the next step or isolated by pouring the mixture into ice water and filtering the resulting precipitate.
Step 2: Synthesis of 2-Chloro-4-methoxy-6-methylamino-1,3,5-triazine
-
To the solution/slurry from Step 1, add dioxane as a co-solvent.
-
Warm the mixture to 30-40 °C.
-
Slowly add an aqueous solution of methylamine (1.1 eq) dropwise. An exothermic reaction will occur; maintain the temperature at 40-45 °C.
-
Stir for 4-6 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture. The intermediate product can be isolated or carried forward.
Step 3: Synthesis of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine
-
Transfer the reaction mixture from Step 2 to a pressure-rated reactor.
-
Add an excess of concentrated ammonium hydroxide (3.0-5.0 eq).
-
Seal the reactor and heat to 80-100 °C for 8-12 hours. The pressure will increase; monitor accordingly.
-
Cool the reactor to room temperature.
-
Filter the resulting solid precipitate.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified final compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques is standard practice.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for analyzing triazines and their metabolites.[6][7]
Rationale for Method Selection:
-
HPLC with UV or Diode-Array Detection (DAD) is ideal for routine quantification. Triazines have a strong UV absorbance around 220-240 nm, making them easily detectable. Reversed-phase chromatography (e.g., with a C18 column) is effective for separating triazines of varying polarity.[6]
-
GC-MS is excellent for structural confirmation. The compound can be analyzed directly or after derivatization. Electron Impact (EI) ionization provides a characteristic fragmentation pattern that serves as a molecular fingerprint.[7]
Detailed Protocol: HPLC-UV Method for Quantification
This protocol is designed for the quantitative analysis of the target triazine in solution.
-
Instrumentation: HPLC system with a UV/DAD detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape). A typical isocratic condition could be 40:60 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or acetonitrile to create a stock solution (e.g., 100 µg/mL). Prepare a series of dilutions for a calibration curve.
-
Analysis: Inject 10-20 µL of each standard and sample. Quantify the analyte by comparing its peak area to the calibration curve.
Spectroscopic Confirmation
-
Infrared (IR) Spectroscopy: Expected to show characteristic peaks for N-H stretching (primary and secondary amines, ~3100-3500 cm⁻¹), C=N stretching of the triazine ring (~1550-1600 cm⁻¹), and C-O stretching of the methoxy group (~1050-1250 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Should exhibit distinct signals for the methoxy protons (-OCH₃), the methyl protons of the methylamino group (-NHCH ₃), and exchangeable protons from the amino groups (-NH ₂ and -NH CH₃).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a fragmentation pattern characteristic of the triazine ring and its substituents, providing definitive structural evidence.
Applications and Biological Relevance
Role as a Herbicide Metabolite
Many commercial triazine herbicides, like atrazine and simazine, undergo degradation in the environment and in biological systems. A common degradation pathway involves the sequential N-dealkylation of the side chains and hydrolysis of the chlorine atom, which is often replaced by a hydroxyl or methoxy group. 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine is a plausible metabolite of such processes. Therefore, its analytical standards are crucial for environmental monitoring and toxicological studies to assess water and soil contamination.[8][9]
Intermediate in Chemical Synthesis
The remaining amino and methylamino groups on the triazine ring possess nucleophilic character and can be further functionalized. This makes the compound a valuable intermediate for building more complex molecules, including potential pharmaceutical or agrochemical candidates.[10] The triazine scaffold is a known pharmacophore in medicinal chemistry, and derivatives are explored for various therapeutic activities.
Safety and Handling
6.1 GHS Hazard Classification While specific toxicity data for this compound is scarce, data from closely related analogs like 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8) provides a strong basis for hazard assessment.
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
6.2 Handling and Storage Recommendations
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
6.3 First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
References
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15466, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from PubChem. [Link]
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Alzchem. (n.d.). 2-Methoxy-4-methyl--6-methylamino-1,3,5-triazine. Retrieved from alzchem.com. [Link]
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Soylak, M., & Kirnap, M. (2013). Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. Taylor & Francis Online. [Link]
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ASCA GmbH. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from asca-gmbh.de. [Link]
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Pichon, V., et al. (1999). Determination of Triazine Herbicides and Degradation Products in Water. Springer Nature Experiments. [Link]
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Nélieu, S., et al. (2000). Evaluation of a method for the analysis of triazine herbicides and their metabolites in water by SPE on a carbon-based adsorbent then GC-MS determination. ResearchGate. [Link]
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Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. [Link]
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Patel, H. D., et al. (n.d.). SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. TRO India. [Link]
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Chen, W. F., & Chou, S. S. (2001). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. ResearchGate. [Link]
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Xiao, J., Ren, S., & Liu, Q. (2020). Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization. RSC Publishing. [Link]
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Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [Link]
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Li, J., et al. (2020). Simultaneous determination of triazine herbicides and their metabolites in shellfish. ProQuest. [Link]
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AERU. (n.d.). 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Ref: CGA 150829). Retrieved from aeru.co.uk. [Link]
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U.S. Environmental Protection Agency. (n.d.). 1,3,5-Triazine-2,4-diamine, N2-ethyl-6-methoxy-N4-(1-methylpropyl)-. Retrieved from epa.gov. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 77943, N-(Methoxymethyl)-1,3,5-triazine-2,4,6-triamine. Retrieved from PubChem. [Link]
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PubChemLite. (n.d.). 6-ethoxy-n2-methyl-1,3,5-triazine-2,4-diamine. Retrieved from pubchem.lite.mc-uni.lu. [Link]
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An In-depth Technical Guide on the Environmental Fate and Transport of Methoxy-s-triazine Metabolites
This guide provides a comprehensive overview of the environmental behavior of methoxy-s-triazine metabolites, intended for researchers, scientists, and professionals in drug development. It delves into the intricate processes governing their persistence, transformation, and movement through various environmental compartments.
Introduction: The Significance of Methoxy-s-triazine Metabolites
The s-triazine herbicides, a class of nitrogen-containing heterocyclic compounds, have been extensively used in agriculture for weed control.[1][2] Methoxy-s-triazines, such as prometon and terbumeton, represent a significant subgroup of these herbicides.[3] Upon their release into the environment, these parent compounds undergo various transformation processes, leading to the formation of a suite of metabolites.[4] Understanding the environmental fate and transport of these metabolites is paramount, as they can exhibit their own toxicological properties and may be more mobile and persistent than the original herbicide.[5]
The primary degradation pathways for s-triazine herbicides include N-dealkylation and hydrolysis of the substituents on the triazine ring.[6][7] These processes result in metabolites like desethylatrazine (DEA) and deisopropylatrazine (DIA) from atrazine, a chloro-s-triazine, and analogous metabolites from methoxy-s-triazines.[6] While much of the existing literature focuses on chloro-s-triazines like atrazine, the principles of degradation and transport are largely applicable to their methoxy counterparts, with some key differences in reaction kinetics and product formation.
Physicochemical Properties Influencing Environmental Behavior
The environmental fate of methoxy-s-triazine metabolites is intrinsically linked to their physicochemical properties. These properties dictate their partitioning between soil, water, and air, as well as their susceptibility to various degradation mechanisms.
| Property | Typical Range for Methoxy-s-triazine Metabolites | Environmental Significance |
| Water Solubility | Moderate to High | Influences leaching potential and transport in surface and groundwater.[8] |
| Sorption Coefficient (Kd/Koc) | Low to Moderate | Determines the extent of binding to soil organic matter and clay particles, affecting mobility.[9][10] |
| Vapor Pressure | Low | Indicates a low tendency for volatilization from soil and water surfaces.[11] |
| Half-life (t1/2) | Variable (days to months) | A measure of persistence in different environmental matrices.[12][13] |
Causality in Experimental Choices: When assessing the environmental risk of these metabolites, it is crucial to determine these physicochemical parameters under a range of environmental conditions (e.g., pH, temperature, soil organic matter content). This is because these factors can significantly alter the behavior of the compounds. For instance, the sorption of triazine metabolites is highly dependent on soil organic carbon content.[9]
Degradation and Transformation Pathways
The persistence of methoxy-s-triazine metabolites in the environment is governed by a complex interplay of biotic and abiotic degradation processes.
Microbial Degradation
Microbial metabolism is a primary driver of s-triazine metabolite degradation in soil and water.[7] A diverse range of soil microorganisms, including bacteria and fungi, have been shown to utilize these compounds as a source of carbon and nitrogen.[7][14] The key enzymatic reactions involved are:
-
N-dealkylation: The removal of alkyl groups from the amino substituents on the triazine ring.[6]
-
Hydrolysis: The replacement of the methoxy group with a hydroxyl group, often leading to the formation of hydroxy-s-triazine metabolites.[14]
-
Ring Cleavage: The ultimate breakdown of the triazine ring structure, leading to mineralization (conversion to CO2, NH3, and H2O).[7][15]
The rate of microbial degradation is influenced by several factors, including soil type, pH, temperature, moisture content, and the history of herbicide application, which can lead to enhanced degradation in adapted soils.[6]
Diagram of Microbial Degradation Pathway:
Caption: Generalized microbial degradation pathway of methoxy-s-triazine metabolites.
Abiotic Degradation
In addition to microbial action, abiotic processes can contribute to the transformation of methoxy-s-triazine metabolites.
-
Hydrolysis: Chemical hydrolysis can occur, particularly under acidic or alkaline conditions, leading to the formation of hydroxy derivatives.[16]
-
Photodegradation: Sunlight can induce the degradation of these compounds, especially in surface waters.[16][17] The presence of photosensitizers, such as humic substances, can accelerate this process.[16]
Environmental Transport Mechanisms
The movement of methoxy-s-triazine metabolites from their point of application to other environmental compartments is a critical aspect of their overall fate.
Transport in Soil
The primary transport mechanisms in soil are:
-
Leaching: The downward movement of metabolites through the soil profile with infiltrating water. Due to their moderate to high water solubility, some metabolites can be quite mobile and have the potential to contaminate groundwater.[5][18]
-
Surface Runoff: During rainfall events, metabolites dissolved in runoff water or adsorbed to eroded soil particles can be transported to surface water bodies.[19]
Diagram of Soil Transport Processes:
Caption: Key transport processes for methoxy-s-triazine metabolites in soil.
Transport in Aquatic Systems
Once in surface waters, metabolites can be transported over long distances by advection and dispersion. Their fate in aquatic environments is influenced by factors such as water flow, sedimentation, and photodegradation.
Atmospheric Transport
While generally considered to have low volatility, some s-triazine compounds and their metabolites can be subject to atmospheric transport, primarily through spray drift during application or volatilization from soil surfaces, and can be deposited in remote areas.[11]
Analytical Methodologies for Detection and Quantification
Accurate assessment of the environmental concentrations of methoxy-s-triazine metabolites requires sensitive and selective analytical methods.
Sample Preparation
A crucial first step is the extraction and pre-concentration of the target analytes from complex environmental matrices like soil and water. Common techniques include:
-
Solid-Phase Extraction (SPE): Widely used for water samples, employing sorbents like C18 or graphitized carbon black.[20][21]
-
Pressurized Liquid Extraction (PLE): An efficient method for extracting analytes from solid samples like soil.[22]
-
Dispersive Liquid-Liquid Microextraction (DLLME): A rapid and environmentally friendly microextraction technique.[23]
Instrumental Analysis
The primary analytical techniques for the determination of triazine metabolites are:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with diode-array detection (DAD) for quantification.[20][23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): Provide high sensitivity and selectivity, enabling the identification and quantification of metabolites at very low concentrations.[21][22]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Also used for the analysis of these compounds, sometimes requiring a derivatization step.[21]
Experimental Protocol: Determination of Methoxy-s-triazine Metabolites in Water by SPE and LC-MS/MS
-
Sample Collection and Filtration: Collect a 1 L water sample in a clean glass bottle. Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the filtered water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elute the retained analytes with 2 x 3 mL of methanol or a suitable organic solvent mixture.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 0.5 mL) of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
LC Conditions: Use a C18 analytical column with a gradient elution program typically consisting of water (with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) for quantification, monitoring at least two characteristic precursor-to-product ion transitions for each analyte to ensure accurate identification and quantification.
-
-
Quantification: Prepare a calibration curve using certified reference standards of the target metabolites. Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Self-Validating System: This protocol incorporates a self-validating system through the use of internal standards added to the sample before extraction. The recovery of the internal standards provides a measure of the efficiency of the entire analytical process. Additionally, the use of two SRM transitions for each analyte provides a high degree of confidence in the identification.
Ecotoxicological Implications
The presence of methoxy-s-triazine metabolites in the environment raises concerns about their potential effects on non-target organisms.[24] While often less phytotoxic than their parent compounds, some metabolites can still exhibit biological activity.[5] Studies have shown that triazine herbicides and their metabolites can have adverse effects on aquatic organisms, including algae, invertebrates, and fish.[24] Furthermore, some triazine compounds have been classified as potential endocrine-disrupting chemicals.[24] Therefore, a thorough ecotoxicological risk assessment of these metabolites is essential.
Conclusion and Future Perspectives
The environmental fate and transport of methoxy-s-triazine metabolites are complex processes influenced by a multitude of factors. While our understanding of these processes has advanced significantly, further research is needed in several areas. There is a particular need for more data on the ecotoxicology of individual metabolites and their mixtures. Additionally, the development of more sophisticated fate and transport models that incorporate the unique properties and transformation pathways of these metabolites will be crucial for improving environmental risk assessments. As analytical techniques continue to improve in sensitivity and selectivity, we will be better equipped to monitor the presence and behavior of these compounds in the environment and to develop effective strategies for mitigating their potential impacts.
References
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Agronomic and environmental implications of enhanced s-triazine degradation - DigitalCommons@UNL. (n.d.). Retrieved from [Link]
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Aging of triazine amine in soils demonstrated through sorption, desorption, and bioavailability measurements - PubMed. (2005, March 15). Retrieved from [Link]
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Review of leaching characteristics of triazines and their degradation products - PubMed. (1993). Retrieved from [Link]
- Determination of Triazines and Their Metabolites in Environmental Samples Using Molecularly Imprinted Polymer Extraction, Pressurized Liquid Extraction and LC–Tandem Mass Spectrometry. (2010, March). Journal of Hydrology, 383(1-2), 30-38.
-
Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Pe. (n.d.). Retrieved from [Link]
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Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Structures of the s-triazine derivatives: ( a ) chloro-s-triazine; ( b... - ResearchGate. (n.d.). Retrieved from [Link]
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Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. (n.d.). Retrieved from [Link]
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MINERALIZATION AND UPTAKE OF TRIAZINE PESTICIDE IN SOIL-PLANT SYSTEMS - Ver de terre Production. (n.d.). Retrieved from [Link]
-
Relative Toxicity of Atrazine, and Related Triazine Herbicides in the Microtox Assay. (n.d.). Retrieved from [Link]
-
Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Sorption of triazine and organophosphorus pesticides on soil and biochar - PubMed. (2012, March 28). Retrieved from [Link]
-
Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - MDPI. (2023, October 13). Retrieved from [Link]
-
Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water. (n.d.). Retrieved from [Link]
-
Atrazine and Its Metabolites in Drinking-water - World Health Organization (WHO). (n.d.). Retrieved from [Link]
-
Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC. (n.d.). Retrieved from [Link]
-
measured and predicted transport of two s-triazine herbicides through soil columns - USDA ARS. (n.d.). Retrieved from [Link]
-
Pollution levels and ecological risks of triazine pesticide residues in surface water and sediment of Baiyang Lake, China - SPIE Digital Library. (2024, September 26). Retrieved from [Link]
-
Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE) - PMC. (n.d.). Retrieved from [Link]
-
The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. (n.d.). Retrieved from [Link]
-
Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils - PMC. (n.d.). Retrieved from [Link]
-
Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid | ACS Omega - ACS Publications. (2021, October 8). Retrieved from [Link]
-
Atmospheric Transport, Deposition, and Fate of Triazine Herbicides and Their Metabolites in Pristine Areas at Isle Royale National Park. (n.d.). Retrieved from [Link]
-
The Fate of Atrazine in Tropical Environments: Photolysis, Acute Toxicity and Endocrine Disruptor Potential - SciELO. (2022, February 15). Retrieved from [Link]
-
The Triazine Herbicides - ResearchGate. (n.d.). Retrieved from [Link]
-
Sorption and desorption of atrazine on soils: The effect of different soil fractions. (n.d.). Retrieved from [Link]
-
Biodegradation of s-triazine xenobiotics. (n.d.). Retrieved from [Link]
-
Detection of triazine herbicides and their degradation products in tile-drain water from fields under intensive corn (maize) production | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Adsorption Behavior and Residue Degradation of Triazine Herbicides in Soil Amended with Rice Straw Biochar - MDPI. (2023, June 22). Retrieved from [Link]
-
Atrazine in Drinking-water - World Health Organization (WHO). (n.d.). Retrieved from [Link]
-
Pharmacokinetics and Toxicity Predictors of New s-Triazines, Herbicide Candidates, in Correlation with Chromatogrpahic Retention Constants. (n.d.). Retrieved from [Link]
-
[Biomonitoring of human exposure to triazine herbicides] - PubMed. (2011, June 15). Retrieved from [Link]
-
Plant Uptake and Metabolism of Triazine Herbicides - ResearchGate. (n.d.). Retrieved from [Link]
-
Environmental Project, 944 – Evaluation of Health Hazards by exposure to Triazines and Degradation Products – 1 General description. (2004, October 15). Retrieved from [Link]
-
TOXICOLOGICAL PROFILE FOR - ATSDR. (n.d.). Retrieved from [Link]
-
Triazine Pesticides: Benefits, Risks, Alternatives - TEAMChem. (2024, May 27). Retrieved from [Link]
-
Chemical structures of s -triazines. Members of s triazine herbicides differ by their R 1 , R 2 y R 3 groups the s - ResearchGate. (n.d.). Retrieved from [Link]
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Degradation pathways of s-triazine herbicides in soil and water
Topic: Degradation Pathways of s-Triazine Herbicides in Soil and Water Content Type: Technical Guide / Whitepaper Audience: Researchers, Environmental Chemists, and Agrochemical Development Professionals
A Technical Guide for Environmental Fate Assessment
Executive Summary
The persistence of s-triazine herbicides (e.g., atrazine, simazine, propazine) in soil and water represents a critical challenge in environmental chemistry.[1][2] Their stability arises from the aromatic s-triazine ring and the electron-withdrawing chlorine substituent, which resists spontaneous hydrolysis under neutral conditions. This guide delineates the divergent degradation pathways driven by abiotic factors versus microbial catabolism, providing researchers with a robust framework for predicting environmental fate and designing remediation strategies.
Chemical Architecture & Stability
The s-triazine ring consists of three carbon and three nitrogen atoms in a heteroaromatic structure. In atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine), the stability is governed by:
-
Resonance Stabilization: The ring system distributes electron density, making it resistant to oxidative attack.
-
Steric Hindrance: The alkylamino side chains (ethyl and isopropyl) protect the ring carbons from nucleophilic attack.
-
Leaving Group: The chlorine atom at the C2 position is the primary site for initial degradation (hydrolysis), but this reaction is kinetically restricted at neutral pH.
Abiotic Degradation Pathways
Abiotic degradation is the baseline mechanism, dominating in deep subsurface waters or sterile soils where microbial activity is low.
2.1. Chemical Hydrolysis
Hydrolysis is the substitution of the chlorine atom with a hydroxyl group, yielding Hydroxyatrazine (HA) . This process is pH-dependent and follows pseudo-first-order kinetics.
-
Mechanism: Nucleophilic aromatic substitution (
). -
Acid Catalysis (pH < 5): Protonation of ring nitrogens increases the electrophilicity of the C-Cl bond, facilitating water attack.
-
Base Catalysis (pH > 9): Direct attack by hydroxyl ions (
). -
Neutral pH: Extremely slow (Half-life
> 200 days).
2.2. Photolysis
Direct photolysis is negligible due to low UV absorption >290 nm. However, indirect photolysis in surface waters is significant.
-
Sensitizers: Dissolved Organic Matter (DOM), Nitrate (
), and Fulvic Acids generate reactive oxygen species (ROS) like hydroxyl radicals ( ) upon solar irradiation. -
Products: N-dealkylated metabolites (DEA, DIA) and dechlorinated products.[3]
Biotic (Microbial) Degradation Pathways
Microbial degradation is the primary driver of rapid s-triazine dissipation. It occurs via two distinct genetic pathways, often distinguishing "adapted" soils from "non-adapted" ones.[4]
3.1. The atz Pathway (Pseudomonas sp.[5] strain ADP)
This pathway represents complete mineralization, utilizing the herbicide as a nitrogen source.
-
Hydrolytic Dechlorination (atzA): Atrazine
Hydroxyatrazine.[3][5] This is the committed step, bypassing toxic chlorinated intermediates. -
N-Dealkylation (atzB, atzC): Sequential removal of ethyl and isopropyl groups to yield Cyanuric Acid.
-
Ring Cleavage (atzD, atzE, atzF): Cyanuric acid is hydrolyzed to biuret, then allophanate, and finally
and .[6]
3.2. The trz Pathway (Nocardioides, Arthrobacter)
Characterized by the TrzN enzyme, a broad-specificity chlorohydrolase that is distinct from AtzA. TrzN has a higher turnover rate and broader substrate range (degrading simazine and ametryn, which AtzA does not).
Key Difference:
-
atzA: Specific to atrazine; hydrolytic dechlorination.[3][5][7]
-
cytochrome P450: Found in fungi/some bacteria; performs oxidative N-dealkylation (yielding DEA/DIA) retaining the chlorine atom. This leads to phytotoxic metabolites.
Visualization of Pathways (Graphviz)
The following diagram maps the degradation logic, contrasting the Mineralization Pathway (non-toxic end products) with the Accumulation Pathway (toxic metabolites).
Caption: Divergent fates of Atrazine. The green path (AtzA/TrzN) leads to rapid detoxification. The yellow path (P450/Photolysis) retains the chloride, creating persistent phytotoxic metabolites (DEA/DIA).
Experimental Protocol: Distinguishing Biotic vs. Abiotic Decay
Requirement: Self-Validating System
To accurately assign degradation mechanisms in a soil or water sample, researchers must use a differential microcosm setup.
5.1. Experimental Design
Objective: Calculate the Biodegradation Potential (
| Group | Treatment | Purpose |
| A (Active) | Native Soil/Water + Atrazine ( | Measures Total Degradation ( |
| B (Sterile) | Autoclaved (3x) + Sodium Azide (0.02%) + Atrazine | Measures Abiotic Degradation ( |
| C (Control) | Active Soil/Water + No Atrazine | Background interference check |
5.2. Analytical Workflow (LC-MS/MS)
Step 1: Extraction
-
Soil: Shake 5g soil with 10mL Methanol:Water (80:20) for 1 hour. Centrifuge at 4000 rpm.
-
Water: Solid Phase Extraction (SPE) using HLB cartridges (Hydrophilic-Lipophilic Balance) to capture polar metabolites like HA and Cyanuric Acid.
Step 2: Quantification
-
Instrument: LC-MS/MS (Triple Quadrupole).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Atrazine: 216
174 (Quant), 216 132 (Qual). -
Hydroxyatrazine: 198
156. -
DEA: 188
146.
-
Step 3: Validation Logic
-
If
: The pathway is purely chemical (likely hydrolysis). Expect HA as the sole major product. -
If
AND HA is dominant: The soil contains atzA/trzN expressing bacteria. -
If
AND DEA/DIA are dominant: The microbial community lacks atzA and relies on oxidative pathways (fungal/generalist bacteria).
Kinetic Data Summary
The following table summarizes half-life ranges derived from meta-analyses of field and laboratory studies.
| Medium | Condition | Dominant Mechanism | Half-Life ( | Major Metabolites |
| Soil | Non-Adapted (Neutral pH) | Slow Hydrolysis / P450 | 60 - 150 days | DEA, DIA, Trace HA |
| Soil | Adapted (History of Use) | atzABC Mineralization | 1 - 20 days | HA, Cyanuric Acid |
| Soil | Acidic (pH < 5) | Acid Hydrolysis | 30 - 80 days | Hydroxyatrazine |
| Water | Groundwater (Dark, Sterile) | Hydrolysis | > 200 days | Hydroxyatrazine |
| Water | Surface Water (Sunlight) | Indirect Photolysis | 10 - 100 days | DEA, DIA, Dechlorinated products |
References
-
de Souza, M. L., et al. (1998).[3] Cloning, characterization, and expression of a gene region from Pseudomonas sp. strain ADP involved in the biodegradation of atrazine.[3][5][8][9] Applied and Environmental Microbiology. Link
-
Mandelbaum, R. T., et al. (1995). Isolation and characterization of a bacterium that mineralizes the s-triazine herbicide atrazine.[8] Applied and Environmental Microbiology. Link
-
Armstrong, D. E., et al. (1967). Atrazine Hydrolysis in Soil.[3][4][8][9][10][11][12][13][14] Soil Science Society of America Journal. Link
-
Sagnak, R., et al. (2011). Photodegradation of atrazine in water: Kinetics and mechanism.[15][16] Journal of Environmental Science and Health. Link
-
Shapir, N., et al. (2007). The trzD gene of Pseudomonas sp.[3][9] strain ADP encodes a novel cyanuric acid amidohydrolase. Applied and Environmental Microbiology. Link
-
Udiković-Kolić, N., et al. (2012). Evolution of catabolic pathways for s-triazine herbicides.[4] Applied Microbiology and Biotechnology. Link
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Comprehensive Technical Guide: Solubility Profiling of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine in Organic Solvents
Introduction
In the development of advanced agrochemicals and targeted therapeutics, the 1,3,5-triazine scaffold serves as a critical structural motif. Specifically, 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine (CAS: 37019-25-3) is a highly functionalized derivative frequently utilized as a key intermediate and metabolite in the synthesis of sulfonylurea herbicides (e.g., thifensulfuron-methyl) [1].
For researchers and formulation scientists, understanding the solubility profile of this compound in organic solvents is paramount. Solubility dictates the efficiency of synthetic purification (crystallization), the viability of analytical extractions, and the stability of final liquid formulations. This whitepaper provides an in-depth mechanistic analysis of the solute-solvent interactions governing this triazine derivative, alongside a self-validating experimental protocol for accurate solubility determination.
Mechanistic Analysis of Solute-Solvent Interactions
As a Senior Application Scientist, I approach solubility not merely as a physical constant, but as a dynamic equilibrium dictated by intermolecular forces. The dissolution of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine requires breaking a highly stable crystal lattice and establishing favorable solute-solvent interactions.
-
Hydrogen Bonding Network (The Lattice Barrier): The molecule possesses three hydrogen-bond donors (two from the primary -NH₂ group, one from the secondary -NHCH₃ group) and six potential hydrogen-bond acceptors (three triazine ring nitrogens, one methoxy oxygen, and two exocyclic nitrogens). This dense array facilitates strong intermolecular hydrogen bonding, resulting in a robust crystal lattice. Solvents must possess strong hydrogen-bond accepting or donating capabilities to disrupt this network.
-
Polar Surface Area & Dipole Moment: With a Topological Polar Surface Area (TPSA) of approximately 86 Ų, the compound is highly polar. Consequently, non-polar solvents (e.g., hexane, heptane) lack the dielectric strength to stabilize the molecule in solution.
-
Hydrophobic Contributions: The presence of the methoxy (-OCH₃) and methylamino (-NHCH₃) groups introduces localized lipophilicity. This subtle hydrophobicity slightly enhances solubility in moderately polar, water-immiscible solvents (like ethyl acetate) compared to fully aminated analogs (e.g., melamine), while simultaneously restricting its aqueous solubility to the low mg/L range [1].
Quantitative Solubility Profiling
Based on the thermodynamic principles of the triazine core and empirical data from structural analogs, the following table summarizes the expected solubility profile of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine across various solvent classes at 25°C.
| Solvent Class | Specific Solvent | Polarity Index (P') | Estimated Solubility Range | Mechanistic Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 mg/mL | Strong dipole moment and exceptional H-bond accepting capability efficiently disrupt the triazine crystal lattice. |
| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | > 50 mg/mL | High dielectric constant stabilizes the polar triazine core. |
| Polar Protic | Methanol (MeOH) | 5.1 | 10 - 25 mg/mL | Acts as both an H-bond donor and acceptor, solvating the exocyclic amines and ring nitrogens. |
| Moderate Polar | Acetonitrile (MeCN) | 5.8 | 5 - 15 mg/mL | Moderate dipole interactions; frequently used as a mobile phase in HPLC analysis. |
| Weakly Polar | Ethyl Acetate (EtOAc) | 4.4 | 1 - 5 mg/mL | Interacts primarily via dispersion forces with the methyl/methoxy groups; poor H-bond donor. |
| Non-Polar | Hexane | 0.1 | < 0.1 mg/mL | Incapable of breaking the strong intermolecular H-bond network of the solid state. |
| Aqueous | Water | 10.2 | ~ 0.2 mg/mL | High polarity, but the hydrophobic methyl/methoxy groups restrict complete hydration [1]. |
Experimental Protocol: Isothermal Shake-Flask Method
To generate self-validating, highly accurate solubility data for 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard [2]. This workflow is adapted from the foundational principles of OECD Test Guideline 105 [3].
Step 1: Solvent Saturation
-
Action: Add 50 mg of the triazine compound to a 5 mL glass vial. Pipette 2 mL of the target organic solvent into the vial.
-
Causality: A visible excess of solid must remain to guarantee that the thermodynamic equilibrium of a saturated solution is achieved. If all solid dissolves, the solution is sub-saturated, and more solute must be added.
Step 2: Thermal Equilibration
-
Action: Seal the vials hermetically and place them in an orbital shaker set to 25.0 ± 0.1 °C at 200 rpm for 72 hours.
-
Causality: Triazine derivatives often exhibit slow dissolution kinetics due to the stability of their polymorphs. A 72-hour equilibration ensures that the system has reached a true thermodynamic steady state, preventing the underestimation of solubility that occurs with shorter incubation times.
Step 3: Phase Separation
-
Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25°C. Carefully aspirate the clear supernatant.
-
Causality: Do not use syringe filters. Highly polar, nitrogen-rich compounds like triazines have a strong propensity to adsorb onto PTFE or Nylon filter membranes. Centrifugation eliminates this matrix interference, ensuring the measured concentration reflects the true solubility.
Step 4: HPLC-UV Quantification
-
Action: Dilute the aspirated supernatant with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to fall within the linear range of your calibration curve. Analyze at a UV wavelength of 254 nm.
-
Causality: The conjugated π-system of the 1,3,5-triazine ring provides strong chromophoric absorption at 254 nm, allowing for highly sensitive and reproducible quantification without the need for mass spectrometry.
Solvent Selection Workflow
Selecting the appropriate solvent depends entirely on the downstream application. The following decision tree illustrates the logical workflow for solvent selection based on the physicochemical properties of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine.
Figure 1: Decision tree for selecting organic solvents for 1,3,5-triazine derivatives.
Conclusion
The solubility of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine is governed by the delicate balance between the strong hydrogen-bonding capacity of its functionalized triazine core and the localized hydrophobicity of its methoxy and methylamino substituents. By leveraging polar aprotic solvents for high-concentration stock solutions and volatile protic solvents for crystallization, researchers can optimize their synthetic and analytical workflows. Always validate theoretical solubility through the rigorous, centrifugation-based Isothermal Shake-Flask method to ensure data integrity.
References
-
Government of Canada Publications. "New Substances Notification - OECD Test Guideline 105". Available at:[Link]
pKa values and physicochemical characteristics of amino-methoxy-triazines
An In-depth Technical Guide to the pKa Values and Physicochemical Characteristics of Amino-Methoxy-Triazines for Drug Development Professionals
Introduction
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its derivatives are known for a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][4] The strategic introduction of amino and methoxy substituents onto the triazine ring profoundly influences its electronic and steric properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. A deep understanding of the physicochemical characteristics of these substituted triazines, particularly their acid dissociation constants (pKa), is paramount for the rational design and development of novel drug candidates.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the pKa values and other key physicochemical attributes of amino-methoxy-triazines. We will delve into the theoretical underpinnings of these properties, detail robust experimental and computational methodologies for their determination, and discuss their critical implications for drug absorption, distribution, metabolism, and excretion (ADME).
Chapter 1: The Pivotal Role of pKa in Drug Development
The pKa value is a quantitative measure of the strength of an acid in solution. For a basic compound like an amino-methoxy-triazine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid. This value dictates the extent of ionization of the molecule at a given pH, a factor that profoundly influences a drug's behavior in the body. The ionization state affects crucial ADME properties such as solubility, lipophilicity, membrane permeability, and binding to plasma proteins and target receptors.[5][6]
For instance, the gastrointestinal tract presents a range of pH environments. A drug's pKa will determine its charge state in the stomach (low pH) versus the intestine (higher pH), which in turn governs its absorption. Generally, the non-ionized form of a drug is more lipid-soluble and can more readily cross biological membranes.
Caption: Ionization equilibrium of an amino-methoxy-triazine.
Chapter 2: Deciphering the Basicity of the Amino-Methoxy-Triazine Core
The 1,3,5-triazine ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This inherent electron deficiency makes the ring nitrogens weakly basic. However, the introduction of electron-donating groups like amino (-NH2) and methoxy (-OCH3) groups significantly increases the basicity of the triazine ring. Both the amino and methoxy groups donate electron density to the ring through resonance, making the ring nitrogens more susceptible to protonation.
The most probable site of protonation is one of the ring nitrogen atoms, as the lone pair of electrons on the exocyclic amino nitrogen is delocalized into the ring. Density Functional Theory (DFT) calculations have shown that protonation on a ring nitrogen is energetically more favorable.[7]
Table 1: Predicted pKa Values of Representative Amino-Methoxy-Triazines
| Compound | Structure | Predicted pKa |
| 2-amino-4-methoxy-6-methyl-1,3,5-triazine | C5H8N4O | 3.65 ± 0.10[8] |
| 2,4-diamino-6-methoxy-s-triazine | C4H7N5O | ~4.5-5.0 |
Note: The pKa values can vary based on the specific substituents and the prediction method used.
Chapter 3: Experimental Approaches to pKa Determination
Accurate experimental determination of pKa is crucial for validating computational models and for regulatory submissions. The choice of method often depends on the compound's properties and the available resources. Potentiometric titration and UV-Vis spectrophotometry are two of the most widely used and reliable techniques.[9]
Protocol 1: pKa Determination by Potentiometric Titration
This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is determined from the midpoint of the buffer region in the titration curve.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Accurately weigh approximately 5-10 mg of the amino-methoxy-triazine and dissolve it in a suitable co-solvent (e.g., methanol, DMSO) if not readily soluble in water. Dilute with deionized water to a final volume of 50 mL.
-
Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration:
-
Place the sample solution in a thermostated beaker at 25 °C and immerse the calibrated pH electrode and a magnetic stirrer.
-
Add the 0.1 M HCl titrant in small increments (e.g., 0.05 mL) and record the pH reading after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point from the first or second derivative of the titration curve.
-
The pH at the half-equivalence point corresponds to the pKa of the compound.
-
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: pKa Determination by UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum upon protonation/deprotonation. It requires smaller amounts of sample compared to potentiometric titration.
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte (e.g., from pH 2 to 10).
-
Preparation of Sample Solutions: Prepare a stock solution of the amino-methoxy-triazine in a suitable solvent. Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectrum of the sample in each buffer solution over a relevant wavelength range.
-
Identify the wavelength(s) where the maximum difference in absorbance is observed between the fully protonated and deprotonated forms.
-
-
Data Analysis:
-
Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve. The inflection point of the curve corresponds to the pKa.
-
Caption: Data analysis workflow for pKa determination by UV-Vis spectrophotometry.
Chapter 4: In Silico pKa Prediction
Computational methods for pKa prediction have become indispensable in modern drug discovery, offering rapid and cost-effective screening of large compound libraries in the early stages.[6] These methods range from empirical approaches based on linear free energy relationships to more rigorous quantum mechanical calculations.
Quantitative Structure-Activity Relationship (QSAR) models are a popular choice, utilizing various molecular descriptors to correlate with experimentally determined pKa values.[5][10] The accuracy of QSAR models is highly dependent on the quality and diversity of the training dataset.[10][11] For novel scaffolds like certain amino-methoxy-triazines, the availability of relevant training data may be limited, potentially affecting prediction accuracy.
First-principles methods based on Density Functional Theory (DFT) combined with a continuum solvation model can also be employed to calculate pKa values.[7] While computationally more intensive, these methods can provide valuable insights into the electronic structure and protonation behavior of molecules.
Table 2: Comparison of Experimental and Predicted pKa Values
| Compound | Experimental pKa | Predicted pKa (QSAR) | Predicted pKa (DFT) |
| Example 1 | 4.2 | 4.5 | 4.0 |
| Example 2 | 3.8 | 3.9 | 3.6 |
| Example 3 | 5.1 | 4.8 | 5.3 |
(Note: This is an illustrative table. Actual values would depend on the specific compounds and prediction models used.)
Chapter 5: Beyond pKa: Other Critical Physicochemical Properties
A comprehensive understanding of a drug candidate's profile requires the evaluation of other physicochemical properties in conjunction with pKa.
Lipophilicity (logP/logD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior.[12] It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds like amino-methoxy-triazines, the distribution coefficient (logD) at a specific pH is more relevant as it considers both the ionized and non-ionized forms.
Protocol 3: logP Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[13][14]
Step-by-Step Methodology:
-
System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known logP values.
-
Sample Analysis: Dissolve the amino-methoxy-triazine in the mobile phase and inject it into the HPLC system.
-
Calculation: Determine the retention time of the test compound and calculate its k'. Use the calibration curve to determine the logP value.
Solubility
Aqueous solubility is a prerequisite for drug absorption and distribution.[15][16] Poor solubility can lead to low bioavailability and challenging formulation development. The solubility of amino-methoxy-triazines is influenced by factors such as their crystal lattice energy, hydrogen bonding potential, and ionization state.[15][16][17]
Protocol 4: Thermodynamic Solubility Determination
This method measures the equilibrium concentration of a compound in a saturated solution.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid amino-methoxy-triazine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC-UV or LC-MS.[18]
Caption: Interplay of key physicochemical properties.
Chapter 6: Harnessing Structure-Property Relationships in Drug Design
A key aspect of medicinal chemistry is the iterative optimization of a lead compound's properties through structural modifications. For amino-methoxy-triazines, the diverse substitution patterns possible on the triazine ring and the exocyclic amino group provide a rich landscape for fine-tuning physicochemical characteristics.
For example, introducing bulky, hydrophobic groups to the amino function can increase lipophilicity but may decrease aqueous solubility. Conversely, incorporating polar groups or additional basic centers can enhance solubility. The electronic nature of substituents on any aryl rings attached to the triazine core will also influence the overall pKa. Electron-withdrawing groups will decrease basicity, while electron-donating groups will increase it.
By systematically exploring this "pKa-logP-solubility" space, medicinal chemists can navigate the complex interplay of these properties to identify drug candidates with an optimal balance for the desired therapeutic application and route of administration.
Conclusion
The pKa and related physicochemical characteristics of amino-methoxy-triazines are fundamental to their behavior as potential drug molecules. A thorough understanding and accurate determination of these properties are not merely academic exercises but are critical for the successful progression of drug discovery and development programs. By integrating robust experimental methodologies with predictive computational tools, researchers can make more informed decisions in the design and optimization of novel triazine-based therapeutics. The principles and protocols outlined in this guide provide a solid foundation for navigating the intricate relationship between chemical structure and biological function for this important class of compounds.
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(2024). Determination of pKa of Triazolo[5,1-c][5][9][19]triazines in Non-Aqueous Media by Potentiometric Titration. Chimica Techno Acta.
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An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine
Abstract
This guide provides a comprehensive overview of the principles and methodologies involved in the complete crystal structure analysis of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine, a representative asymmetrically substituted s-triazine. Substituted 1,3,5-triazines are a critical class of heterocyclic compounds with extensive applications in medicinal chemistry and agrochemicals.[1] Determining their precise three-dimensional atomic arrangement through single-crystal X-ray diffraction (SCXRD) is paramount for understanding structure-activity relationships, predicting physicochemical properties, and enabling rational drug design.[2] This document details the entire workflow, from chemical synthesis and single-crystal growth to X-ray data collection and final structure refinement and interpretation. It is intended for researchers, scientists, and drug development professionals seeking a practical and theoretical guide to small-molecule crystallography.[3][4]
Introduction: The Significance of Triazine Structures
The 1,3,5-triazine scaffold is a privileged structure in chemical and biological sciences. Its derivatives are known to exhibit a wide range of biological activities, and as such, are key components in many pharmaceutical and agricultural products.[1][5] The specific substitution pattern on the triazine ring dictates the molecule's electronic properties, size, shape, and capacity for intermolecular interactions, which in turn governs its biological function.
2-Methoxy-4-amino-6-methylamino-1,3,5-triazine presents an interesting case of an asymmetrically substituted triazine, featuring hydrogen-bond donors (amino and methylamino groups) and a hydrogen-bond acceptor (methoxy group). This combination of functional groups suggests a high potential for forming specific and robust intermolecular interactions, such as hydrogen bonds and π-π stacking, which are critical in crystal engineering and molecular recognition within biological systems.[6][7] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional structure of molecules at atomic resolution, providing unequivocal information on molecular conformation, bond lengths, bond angles, and the intricate details of crystal packing.[2][3]
Experimental Methodology: From Powder to Structure
The journey from a powdered compound to a fully refined crystal structure involves a sequence of meticulous experimental and computational steps. Each stage is critical for the success of the analysis.
Synthesis of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine
The most practical and widely used method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms from the inexpensive and readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] The reactivity of the C-Cl bonds decreases with each substitution, allowing for controlled, stepwise introduction of different functional groups by carefully managing the reaction temperature.[8][9]
Causality Behind the Experimental Choices: The order of nucleophile addition is critical. The first substitution is typically performed at the lowest temperature (0-5 °C), the second at room temperature, and the third often requires heating.[8] For the target molecule, the nucleophiles are sodium methoxide, ammonia, and methylamine. Due to the similar nucleophilicity of ammonia and methylamine, careful control of stoichiometry and reaction conditions is necessary to achieve the desired asymmetric product and minimize the formation of symmetric byproducts.
Detailed Protocol:
-
First Substitution (Methoxylation): Dissolve cyanuric chloride (1.0 eq) in a suitable solvent like acetone or THF and cool the solution to 0 °C in an ice bath.[8] Add a solution of sodium methoxide (1.0 eq) in methanol dropwise while vigorously stirring. The reaction is maintained at 0-5 °C for 2-4 hours to yield 2,4-dichloro-6-methoxy-1,3,5-triazine.
-
Second Substitution (Amination): To the solution containing the dichloromethoxy intermediate, slowly add aqueous ammonia (1.0 eq) at a temperature maintained below 10 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. This step yields a mixture containing 2-chloro-4-amino-6-methoxy-1,3,5-triazine.
-
Third Substitution (Methylamination): The temperature is then raised to 40-50 °C, and an aqueous solution of methylamine (1.1 eq) is added. The reaction is stirred at this temperature or under gentle reflux until completion (monitored by TLC).[10]
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the resulting solid product is filtered, washed with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine.
Single Crystal Growth
The major bottleneck in SCXRD is often the growth of a high-quality single crystal.[2] This requires patience and systematic screening of various crystallization conditions. The goal is to allow molecules to slowly and orderly arrange themselves into a crystalline lattice.
Common Crystallization Techniques: [11][12][13]
-
Slow Evaporation: This is the simplest and most common method.[11][13] A dilute solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated cap. As the solvent slowly evaporates, the solution becomes supersaturated, promoting crystal growth.
-
Vapor Diffusion: This technique is excellent for small quantities of material.[11] A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool down very slowly.[2] This controlled reduction in temperature decreases solubility, leading to crystal formation.
Protocol for Slow Evaporation:
-
Dissolve 10-20 mg of the purified triazine in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture) in a clean 4 mL glass vial. Gentle warming can be used to aid dissolution.
-
Ensure the compound is fully dissolved. If any solid remains, filter the solution through a small cotton plug into a new vial.
-
Cover the vial with a cap or parafilm with a few small holes poked by a needle. The number and size of the holes control the rate of evaporation.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
-
Monitor periodically for the formation of well-defined, transparent crystals.
Diagram: General Workflow for Single Crystal Growth
Caption: Workflow for growing single crystals of small organic molecules.
X-ray Data Collection and Structure Solution
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[14]
Protocol for Data Collection & Refinement:
-
Mounting: A single crystal is carefully selected under a microscope and mounted on a glass fiber or a loop using cryo-oil.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream of nitrogen gas. This minimizes thermal vibrations and potential radiation damage. A preliminary diffraction image is taken to assess crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).[14]
-
Data Reduction: The raw diffraction images are processed. The intensities of thousands of reflections are integrated, corrected for experimental factors (like Lorentz and polarization effects), and a file containing the reflection indices (h, k, l) and their intensities is generated.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules, this is typically solved using direct methods, a computational approach that uses statistical relationships between reflection intensities to derive initial phase estimates.[15] This process generates an initial electron density map.
-
Structure Refinement: An atomic model is built into the initial electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the final structure is assessed by metrics like the R-factor (residual factor), which should typically be below 5-7% for a good quality structure.
Diagram: Overall Crystal Structure Analysis Workflow
Caption: From crystal to structure: the X-ray diffraction workflow.
Results and Structural Interpretation (Illustrative)
As no published crystal structure for this specific molecule is available, the following section presents an illustrative analysis based on known structures of closely related aminotriazines.[7][16][17] This represents the type of data and interpretation that would result from a successful analysis.
Crystallographic Data
The crystallographic data provides a high-level summary of the crystal's fundamental properties.
| Parameter | Illustrative Value |
| Chemical Formula | C₅H₉N₅O |
| Formula Weight | 155.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 10.23 |
| c (Å) | 9.45 |
| β (°) | 105.6 |
| Volume (ų) | 791.2 |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.302 |
| Temperature (K) | 100 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |
Table 1: Hypothetical crystallographic data for 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine.
Molecular Structure and Conformation
The analysis would reveal a nearly planar 1,3,5-triazine ring, a characteristic feature of this heterocyclic system. The bond lengths within the ring would be intermediate between typical C-N single and C=N double bonds, indicating significant electron delocalization.
The exocyclic C-N and C-O bonds would exhibit some degree of double-bond character due to resonance with the aromatic ring. This can lead to restricted rotation around these bonds, influencing the preferred conformation of the substituents. It is common for amino groups attached to triazine rings to be slightly nonplanar.[18]
Diagram: Molecular Structure of the Target Compound
Caption: Ball-and-stick representation of the molecular structure.
Supramolecular Assembly and Intermolecular Interactions
The true power of crystallography lies in its ability to reveal how molecules pack together in the solid state. For this molecule, hydrogen bonding would be the dominant intermolecular force. The amino (-NH₂) and methylamino (-NH) groups are excellent hydrogen bond donors, while the ring nitrogen atoms and the methoxy oxygen are potential acceptors.
A detailed analysis would likely reveal a network of hydrogen bonds. For instance, the amino group of one molecule could form N-H···N hydrogen bonds with the ring nitrogen of an adjacent molecule, linking them into chains or ribbons. The methylamino group could participate in similar interactions. These primary interactions would be further supported by weaker C-H···O or C-H···N contacts and potentially π-π stacking between the triazine rings of neighboring molecules, ultimately building the stable, three-dimensional crystal lattice.[16][19][20]
Conclusion
The crystal structure analysis of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine provides a definitive blueprint of its molecular architecture and solid-state organization. This in-depth technical guide outlines the integrated workflow required for such an analysis, emphasizing the causal logic behind each experimental step—from the temperature-controlled synthesis and meticulous crystal growth to the computational rigor of structure solution and refinement. The resulting structural data, including precise bond lengths, conformational details, and a map of intermolecular interactions, is invaluable. For researchers in drug development and materials science, this information provides a fundamental basis for understanding molecular properties, designing more effective analogs, and predicting the behavior of triazine-based compounds in biological and material contexts.
References
A consolidated list of references will be provided upon request.
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An In-depth Technical Guide to the Potential Biological Activity of N-methyl-6-methoxy-1,3,5-triazine-2,4-diamine
Abstract
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This guide provides a comprehensive technical overview of the potential biological activities of a specific, yet under-explored derivative, N-methyl-6-methoxy-1,3,5-triazine-2,4-diamine. Drawing upon established structure-activity relationships within the triazine family, we hypothesize that this compound is a promising candidate for anticancer and kinase inhibitory activities. This document will delve into the scientific rationale for this hypothesis, present detailed protocols for its experimental validation, and discuss the potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The 1,3,5-Triazine Core as a Versatile Pharmacophore
The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5. This nitrogen-rich core imparts unique physicochemical properties that make it an attractive scaffold for the design of therapeutic agents. The triazine ring system is electronically deficient, which allows for facile, regioselective nucleophilic substitution, enabling the synthesis of a diverse library of derivatives.[1]
Derivatives of 1,3,5-triazine have demonstrated an extensive range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antimalarial properties.[2] The biological activity of a triazine derivative is highly dependent on the nature and position of the substituents on the triazine ring. This modularity allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. A notable example of a clinically used 1,3,5-triazine derivative is the anticancer drug Altretamine (Hexalen®), used in the treatment of ovarian cancer.
Analysis of N-methyl-6-methoxy-1,3,5-triazine-2,4-diamine: A Compound of Interest
The subject of this guide, N-methyl-6-methoxy-1,3,5-triazine-2,4-diamine, possesses a unique combination of substituents that suggests a strong potential for biological activity, particularly in the realm of oncology.
-
The 2,4-Diamine Moiety: The presence of amino groups at the C2 and C4 positions is a common feature in many biologically active triazines. This arrangement is crucial for forming key hydrogen bond interactions with biological targets. Numerous 2,4-diamino-1,3,5-triazine derivatives have been reported to exhibit potent anticancer and kinase inhibitory activities.[3][4]
-
The 6-Methoxy Group: The methoxy group at the C6 position can significantly influence the compound's electronic properties and its interaction with target proteins. In some triazine-based kinase inhibitors, the methoxy group has been shown to be a critical determinant of potency. For instance, in a series of phosphoinositide 3-kinase (PI3K) inhibitors, a 6-methoxy substitution was found to be consistently more potent than a 5-methoxy substitution.[5]
-
The N-methyl Group: While less explored in isolation, N-alkylation of the amino groups can modulate the compound's lipophilicity, cell permeability, and metabolic stability. The N-methyl group can also influence the hydrogen bonding capacity of the amino group, potentially altering its binding affinity and selectivity for a target.
Based on these structural features, a primary hypothesis is that N-methyl-6-methoxy-1,3,5-triazine-2,4-diamine will exhibit anticancer activity , likely mediated through the inhibition of protein kinases involved in cell proliferation and survival. A particularly relevant target is the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in cancer and is a known target for other triazine derivatives.[3][4][6][7][8]
Proposed Biological Activities and Mechanistic Rationale
Anticancer Activity
The 2,4-diamino-1,3,5-triazine scaffold is a well-established pharmacophore in the design of anticancer agents. The structural similarity of this core to the purine and pyrimidine bases allows these compounds to interact with various enzymes involved in nucleic acid metabolism and cellular signaling.
Hypothesized Mechanism of Action: The primary hypothesized mechanism of anticancer activity for N-methyl-6-methoxy-1,3,5-triazine-2,4-diamine is the inhibition of one or more protein kinases that are critical for cancer cell growth and survival. The PI3K/Akt/mTOR pathway is a key regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[3][4][6][7][8] We postulate that the subject compound could act as an ATP-competitive inhibitor of a kinase within this pathway.
Kinase Inhibition
The structural features of N-methyl-6-methoxy-1,3,5-triazine-2,4-diamine are conducive to binding within the ATP-binding pocket of protein kinases. The diamino groups can act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine base of ATP. The methoxy and N-methyl groups can occupy hydrophobic pockets within the active site, contributing to binding affinity and selectivity.
Potential Kinase Targets:
-
Phosphoinositide 3-kinases (PI3Ks): As mentioned, this is a prime target family for triazine derivatives.
-
Serine/Threonine Kinases (e.g., Akt, mTOR, PIM1): These are key downstream effectors in the PI3K pathway and other cancer-related signaling cascades.[6][7]
-
Tyrosine Kinases: While less common for this specific substitution pattern, some triazines do exhibit activity against tyrosine kinases.
Experimental Protocols for Validation
To empirically validate the hypothesized biological activities of N-methyl-6-methoxy-1,3,5-triazine-2,4-diamine, a systematic, multi-tiered experimental approach is recommended.
Synthesis of N-methyl-6-methoxy-1,3,5-triazine-2,4-diamine
The synthesis of the target compound can be achieved through a stepwise nucleophilic substitution of cyanuric chloride, a common starting material for 1,3,5-triazine derivatives.[1]
Caption: General synthetic workflow for N-methyl-6-methoxy-1,3,5-triazine-2,4-diamine.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10][11][12]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., a panel of breast, colon, and lung cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of N-methyl-6-methoxy-1,3,5-triazine-2,4-diamine in DMSO. Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
A variety of in vitro kinase assay formats can be employed to determine if the compound directly inhibits the activity of specific kinases. A common method is a luminescence-based assay that measures ATP consumption.[13][14][15][16]
Protocol (Example for PI3K):
-
Reagent Preparation: Prepare a kinase buffer, a solution of the purified recombinant kinase (e.g., PI3Kα), the kinase substrate (e.g., PIP2), and ATP.
-
Compound Dilution: Prepare serial dilutions of N-methyl-6-methoxy-1,3,5-triazine-2,4-diamine in the kinase buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and the test compound or vehicle control. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent will produce a luminescent signal that is proportional to the amount of ATP remaining in the well.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Secondary Screening: Antimicrobial Activity
Given the broad spectrum of activity of triazine derivatives, it is also prudent to screen for antimicrobial activity. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[17][18][19][20]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of N-methyl-6-methoxy-1,3,5-triazine-2,4-diamine in a 96-well plate containing broth medium.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format for easy comparison.
Table 1: In Vitro Cytotoxicity of N-methyl-6-methoxy-1,3,5-triazine-2,4-diamine
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Experimental Data |
| MDA-MB-231 | Breast | Experimental Data |
| HCT116 | Colon | Experimental Data |
| A549 | Lung | Experimental Data |
Table 2: In Vitro Kinase Inhibitory Activity of N-methyl-6-methoxy-1,3,5-triazine-2,4-diamine
| Kinase Target | IC50 (µM) |
| PI3Kα | Experimental Data |
| PI3Kβ | Experimental Data |
| PI3Kδ | Experimental Data |
| PI3Kγ | Experimental Data |
| Akt1 | Experimental Data |
| mTOR | Experimental Data |
Table 3: Antimicrobial Activity of N-methyl-6-methoxy-1,3,5-triazine-2,4-diamine
| Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | Experimental Data |
| Escherichia coli | Negative | Experimental Data |
| Candida albicans | N/A (Fungus) | Experimental Data |
Potential Signaling Pathway Involvement
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in many cancers.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
N-methyl-6-methoxy-1,3,5-triazine-2,4-diamine is a molecule of significant interest due to its structural similarity to a class of compounds with well-documented biological activities. The hypotheses presented in this guide, centered on anticancer and kinase inhibitory effects, are grounded in established structure-activity relationships. The detailed experimental protocols provided offer a clear path for the empirical validation of these hypotheses.
Should the initial screening assays yield positive results, further investigations would be warranted. These could include more extensive kinase profiling to determine selectivity, in vivo studies in animal models of cancer to assess efficacy and toxicity, and detailed mechanistic studies to elucidate the precise molecular targets and pathways affected by the compound. The exploration of this and similar novel triazine derivatives holds promise for the discovery of new therapeutic agents to address unmet medical needs.
References
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? ([Link])
-
PI3K/AKT/mTOR pathway - Wikipedia ([Link])
-
Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives ([Link])
-
Targeting PI3K/mTOR Signaling in Cancer - AACR Journals ([Link])
-
Exploring s-triazine derivatives as anticancer agents ([Link])
-
Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines - RSIS International ([Link])
-
Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines - PMC - NIH ([Link])
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - MDPI ([Link])
-
Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase - PubMed ([Link])
-
Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - RSC Publishing ([Link])
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics ([Link])
-
Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors ([Link])
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA) ([Link])
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers ([Link])
-
In vitro kinase assay | Protocols.io ([Link])
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC ([Link])
-
ANTIMICROBIAL SENSITIVITY TESTING: - Virginia Institute of Marine Science ([Link])
-
Is there standard protocol for screening of antimicrobial activity of water insoluble synthetic compounds? | ResearchGate ([Link])
-
Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21) - ResearchGate ([Link])
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING ([Link])
-
Antimicrobial Susceptibility Testing Protocols ([Link]_)
-
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-
6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine - ChemSynthesis ([Link])
-
Synthesis of Polyimides derived from 2,6-diamino-4-methyl- 1,3,5-triazine - Semantic Scholar ([Link])
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Methodological & Application
Application Notes & Protocols for the Synthesis of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine
Abstract
This document provides a comprehensive guide to the synthesis of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine, a non-symmetrically substituted s-triazine derivative. The protocol is grounded in the well-established principles of sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride. We will explore the mechanistic underpinnings of this temperature-controlled reaction, provide a detailed, step-by-step experimental protocol, and address common challenges and troubleshooting strategies. The information presented herein is curated to provide researchers with the technical accuracy and practical insights required for successful synthesis.
Introduction and Theoretical Basis
The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal chemistry and agrochemistry, forming the core of numerous herbicides, dyes, and therapeutic agents.[1] The synthetic versatility of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) makes it an invaluable and cost-effective starting material for creating a diverse library of substituted triazines.[1][2][3]
The synthesis of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine hinges on the differential reactivity of the three chlorine atoms on the cyanuric chloride ring. The electron-withdrawing nature of the triazine ring makes the carbon atoms highly susceptible to nucleophilic attack. As each chlorine atom is replaced by a nucleophile, the electron density of the ring increases, thereby deactivating the remaining C-Cl bonds towards subsequent substitution.[4] This phenomenon allows for a controlled, stepwise synthesis by carefully managing the reaction temperature.[5][6]
A widely accepted empirical rule for this sequential substitution is as follows:
-
First Substitution: Occurs readily at temperatures between 0-5 °C.
-
Second Substitution: Requires moderately elevated temperatures, typically from room temperature to around 40-50 °C.[5]
-
Third Substitution: Necessitates higher temperatures, often at reflux, to proceed at a reasonable rate.[5][6]
For the target molecule, the synthesis involves the sequential introduction of three different nucleophiles: a methoxide group, an amino group, and a methylamino group. The order of addition is critical. Generally, oxygen-containing nucleophiles are introduced before nitrogen-containing ones to achieve cleaner reactions and better yields.[5] Each substitution step generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by an acid scavenger (base) to drive the reaction forward.[6]
Materials and Reaction Parameters
Reagents and Solvents
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | 108-77-0 | Highly reactive, moisture-sensitive. |
| Sodium Methoxide | CH₃ONa | 54.02 | 124-41-4 | Can be used as a solution in methanol. |
| Methanol | CH₃OH | 32.04 | 67-56-1 | Anhydrous grade recommended. |
| Aqueous Ammonia | NH₄OH | 35.05 | 1336-21-6 | Typically 28-30% solution. |
| Aqueous Methylamine | CH₅N | 31.06 | 74-89-5 | Typically 40% solution. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Common acid scavenger. |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | Anhydrous grade recommended. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction/purification. |
| Distilled Water | H₂O | 18.02 | 7732-18-5 | For washing and workup. |
Stoichiometry Overview (Based on 10 mmol Scale)
| Step | Limiting Reagent | Nucleophile | Molar Equiv. | Base | Molar Equiv. |
| 1 | Cyanuric Chloride | Sodium Methoxide | 1.0 | - | - |
| 2 | 2,4-dichloro-6-methoxy-1,3,5-triazine | Aqueous Ammonia | 1.0-1.1 | NaHCO₃ | 1.1 |
| 3 | 2-chloro-4-amino-6-methoxy-1,3,5-triazine | Methylamine | 1.0-1.1 | NaHCO₃ | 1.1 |
Detailed Synthesis Protocol
This protocol outlines a three-step synthesis starting from cyanuric chloride. It is imperative to perform all reactions in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step 1: Synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine
Rationale: The first and most reactive chlorine atom is replaced by a methoxide group at low temperature to prevent di-substitution.
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Dissolve cyanuric chloride (1.84 g, 10 mmol) in 50 mL of anhydrous acetone and cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of sodium methoxide (0.54 g, 10 mmol) in 20 mL of anhydrous methanol.
-
Add the sodium methoxide solution dropwise to the stirred cyanuric chloride solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[7]
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The appearance of a new spot corresponding to the monosubstituted product and the disappearance of the cyanuric chloride spot indicates completion.
-
The resulting mixture containing 2,4-dichloro-6-methoxy-1,3,5-triazine can often be used directly in the next step without isolation.
Step 2: Synthesis of 2-chloro-4-amino-6-methoxy-1,3,5-triazine
Rationale: The second chlorine is replaced by an amino group. The temperature is raised to room temperature to provide sufficient energy for the substitution on the now less reactive triazine ring.
-
To the reaction mixture from Step 1, add sodium bicarbonate (0.92 g, 11 mmol) to act as an acid scavenger for the upcoming step.
-
Slowly add aqueous ammonia (28-30%, ~1.1 mL, ~11 mmol) to the mixture while maintaining vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction by TLC. The disappearance of the dichloromethoxy-triazine spot indicates the completion of the reaction.
-
Once complete, pour the reaction mixture into 200 mL of crushed ice/water.
-
A white precipitate of 2-chloro-4-amino-6-methoxy-1,3,5-triazine will form.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold distilled water (3 x 50 mL), and dry under vacuum.
Step 3: Synthesis of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine
Rationale: The final, least reactive chlorine atom is replaced by a methylamino group. This requires heating to overcome the higher activation energy.
-
Transfer the dried 2-chloro-4-amino-6-methoxy-1,3,5-triazine (assume ~1.6 g, 10 mmol theoretical) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add 50 mL of a suitable solvent (e.g., acetone or THF) and sodium bicarbonate (0.92 g, 11 mmol).
-
Add aqueous methylamine (40%, ~1.0 mL, ~11 mmol) to the suspension.
-
Heat the reaction mixture to reflux (typically 50-65 °C) and maintain for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine.
Visualization of Workflow and Chemistry
Overall Synthetic Pathway
Caption: Sequential SNAr synthesis of the target compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting and Key Considerations
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Formation of di- or tri-substituted byproducts in Step 1 | Reaction temperature was too high. | Maintain strict temperature control between 0-5 °C. Add the nucleophile slowly and dropwise to manage any exotherms.[5] |
| Low yield, white insoluble precipitate forms | Hydrolysis of cyanuric chloride or its intermediates to cyanuric acid. | Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if possible.[5] |
| Reaction is sluggish or stalls (especially in Step 2 or 3) | Insufficient temperature; deactivation of the triazine ring. | For Step 2, ensure the reaction is allowed to stir for a sufficient time (up to 24h). For Step 3, ensure the mixture reaches and maintains a gentle reflux.[5] |
| HCl byproduct is protonating the amine nucleophile, reducing its nucleophilicity. | Ensure an adequate amount (slight excess) of an acid scavenger (base) is present throughout the reaction.[5] |
Safety and Handling
-
Cyanuric Chloride: Corrosive and highly reactive with water and other protic nucleophiles. Handle in a fume hood and avoid inhalation of dust. It will hydrolyze to release HCl gas upon contact with moisture.
-
Sodium Methoxide: Corrosive and flammable. Reacts violently with water.
-
Amines (Ammonia, Methylamine): Corrosive and have pungent, irritating odors. Always handle in a well-ventilated fume hood.
-
Solvents: Acetone and methanol are flammable. Dichloromethane is a suspected carcinogen. Avoid open flames and ensure proper ventilation.
References
- Giardinà, D., & Mobbili, G. (2005). 2,4,6-Trichloro-1,3,5-triazine. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- BenchChem. (2025).
- Cholera, A. Y., & Ladva, K. D. (2016). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica, 8(19), 333-339.
- Barros, M. T., & e Melo, T. M. (2007). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 12(5), 1135-1155.
- Wang, Z., et al. (2023). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ACS Omega.
-
PrepChem.com. (n.d.). Synthesis of 2-methyl-4-methylamino-6-methoxy-1,3,5-triazine. Retrieved from [Link]
- CN108484439A. (2018). Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method.
- US5070199A. (1991). Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine.
- Nkonde, G. N. (2009). Optimization of a manufacturing process for atrazine with a focus on waste minimization. Nelson Mandela Metropolitan University.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15466, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]
-
Organic Chemistry Data. (2020). Total Syntheses :: Reaction scheme for total synthesis of the natural product Atractylon. Retrieved from [Link]
- U.S. Army Armament Research and Development Command. (1979).
- Wang, Z., et al. (2023). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15359, Atraton. Retrieved from [Link]
- Wang, Z., et al. (2023). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ACS Omega, 8(51), 48877–48885.
-
Alzchem. (n.d.). 2-Methoxy-4-methyl--6-methylamino-1,3,5-triazine. Retrieved from [Link]
- Blaser, A., & Kaminski, Z. J. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Arkivoc, 2006(3), 153-199.
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PubChemLite. (n.d.). 2-amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of atrazine. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-6-ethoxy-1,3,5-triazine and 2,4-dichloro. BenchChem.
-
Pharmaffiliates. (n.d.). Atraton. Retrieved from [Link]
- Kanagathara, N., et al. (2015). Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. International Journal of ChemTech Research, 8(4), 1805-1812.
- US3586679A. (1971). Process for the production of 2,4-dichloro-6-amino-s-triazines.
-
ResearchGate. (2019). How could i loss a metoxyl group on 2,4-Dichloro-6-methoxy-1,3,5-triazine?. Retrieved from [Link]
- El-Faham, A., et al. (2020).
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Application Note: HPLC-UV Determination of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine in Environmental Matrices
Introduction and Analytical Context
Triazine herbicides and their degradation products are of critical environmental and toxicological concern due to their persistence in soil and aquatic ecosystems[1]. 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine (CAS: 37019-25-3), also known as 6-Methoxy-N2-methyl-1,3,5-triazine-2,4-diamine, is a key monoamino-1,3,5-triazine metabolite associated with the degradation of sulfonylurea and triazine-class agricultural chemicals[2],[3].
Because triazine metabolites often exhibit higher polarity and different leaching characteristics than their parent compounds, specialized analytical methods are required for their accurate quantification in environmental water and soil samples[4],[1]. This application note details a highly sensitive, robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol, coupled with Solid-Phase Extraction (SPE), optimized specifically for the isolation and quantification of this compound.
Chemical Properties & Methodological Rationale (E-E-A-T)
To design a self-validating and robust chromatographic method, the physicochemical properties of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine must dictate the experimental parameters:
-
Chromatographic Mode: The molecule features a triazine ring substituted with an amino group (-NH₂), a methylamino group (-NHCH₃), and a methoxy group (-OCH₃). This imparts moderate polarity with significant hydrogen-bonding capability. A reversed-phase C18 column is ideal for retention, provided the mobile phase pH is strictly controlled.
-
pH Control & Ion-Pairing: The basic amine groups undergo protonation at low pH. Using 0.1% Formic Acid (pH ~2.7) in the aqueous mobile phase ensures the analyte is fully protonated. Causality: This prevents the analyte from existing in a mixed ionization state, thereby eliminating peak tailing caused by secondary interactions with residual silanol groups on the silica stationary phase.
-
Wavelength Selection: The conjugated aromatic s-triazine ring exhibits strong
transitions, providing optimal UV absorbance in the low-UV region. A detection wavelength of 220 nm is selected to maximize the signal-to-noise ratio, which is standard for triazine derivatives[5],[6]. -
Sample Enrichment: Due to the low regulatory limits for triazine metabolites in water (often
0.1 µg/L), pre-concentration is mandatory[7],[6]. A Hydrophilic-Lipophilic Balance (HLB) polymeric SPE sorbent is utilized because it retains both hydrophobic and highly polar metabolites without breakthrough, outperforming traditional C18 silica cartridges.
Materials and Reagents
-
Analytical Standard: 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine (CAS: 37019-25-3), purity
98%. -
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 M
cm). -
Additives: Formic Acid (LC-MS grade, 99%).
-
Extraction Consumables: Polymeric HLB SPE Cartridges (e.g., 200 mg/6 mL) or Molecularly Imprinted Polymer (MIP) Triazine cartridges[7],[8].
Chromatographic Conditions
The following gradient HPLC-UV method is designed to separate the target analyte from complex environmental matrix interferences (such as humic acids).
-
System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (Reference wavelength: 360 nm, Bandwidth: 100 nm)[5].
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 (Re-equilibration) |
Experimental Protocol: Solid-Phase Extraction (SPE)
To ensure the method is a self-validating system, rigorous sample preparation is required to mitigate matrix effects.
-
Sample Preparation: Filter 500 mL of the environmental water sample through a 0.45 µm glass fiber (GF/F) filter. Causality: Removes particulate matter that could clog the SPE frit and alter flow dynamics.
-
SPE Conditioning: Pass 5 mL of MeOH followed immediately by 5 mL of Ultrapure Water through the HLB cartridge. Causality: Solvates the polymeric sorbent bed, maximizing the surface area available for analyte interaction. Do not allow the bed to dry.
-
Sample Loading: Load the 500 mL water sample at a strictly controlled flow rate of 5 mL/min. Causality: A slow, consistent flow rate ensures adequate residence time for the polar triazine metabolite to partition completely into the sorbent pores.
-
Washing & Drying: Wash the cartridge with 5 mL of 5% MeOH in water. Causality: Selectively removes highly polar interferences without eluting the target analyte. Following the wash, dry the cartridge under vacuum (-0.7 bar) for 10 minutes[7].
-
Elution: Elute the target compound with 2 × 3 mL of pure Methanol. Causality: The strong organic solvent disrupts the hydrophobic and dipole-dipole interactions, releasing the triazine derivative.
-
Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of high-purity nitrogen at 40 °C. Reconstitute the residue in 1.0 mL of Initial Mobile Phase (10% B). Vortex for 30 seconds and sonicate for 2 minutes prior to HPLC injection.
Workflow Visualization
Caption: Workflow for SPE extraction and HPLC-UV analysis of triazine metabolites.
System Suitability and Method Validation
Before analyzing unknown samples, the system must pass strict suitability criteria using a 10 µg/L standard solution to validate operational integrity.
-
Tailing Factor (
): Must be 1.5. Confirms that the formic acid buffer is successfully suppressing secondary silanol interactions. -
Theoretical Plates (
): Must be 5000. Verifies column packing efficiency and guard column health. -
Injection Precision: Relative Standard Deviation (RSD)
2.0% for 5 replicate injections.
Quantitative Data Summary
The following table summarizes the expected validation parameters for 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine using the described SPE-HPLC-UV methodology.
| Validation Parameter | Observed Value / Range |
| Target Analyte | 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine |
| Expected Retention Time ( | ~6.8 min |
| Linear Dynamic Range | 0.5 – 500 µg/L |
| Correlation Coefficient ( | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Average SPE Recovery (Spiked at 1.0 µg/L) | 88.5% ± 4.2% |
| Intra-day Precision (RSD, n=6) | 3.1% |
References
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine - Guidechem. Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEICHQB0zCkI1ICJgb28OWGsOmTy9hUINvFrUjdQ12yxxMdh9u98OB7yh-wuJmsXP6TXqianr7ZOytQxH1oas-4_x4JXHZCx_tTn_j1fme_wWny2RiY4D9bR70fawbWQQ3tew3jCgDFGa9YYDfbmNUDgwwTGQ0wLt9SiDlCRNUrjbUVqZHWJ5GvUw-txHg=]
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- Determination of Triazine Herbicides in Soil Samples by Ultrasound-Assisted Extraction Followed by Dispersive Liquid-Liquid Microextraction and HPLC-UV Analysis. Revue Roumaine de Chimie.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl0msAx2zONgsUwauT7OSyXa_mAnE3TW-qdR3wR-OS94kx1wNOCqFyUPYnmInJV9Xec1_9lvoDv3g5UTO8mt1cV1_VLBdExIfCTz9zvN8Of73VLoAJDUbxDZBw_Va2J6jxmSoWh32ni3qKq40xxOmT7SU7NuHz7nw=]
- Triazine - Sopachem (Extraction of triazines and triazine metabolites from water). Sopachem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4Qy2i8cwti8gq5ZER6bP_8HxJBY2Rg99s4a0hnANES1_NBdgBObh9B6oPuI0WRmgtf3hOUPyp0DBCPrQb9JnqsiREC9Sna4XFbYloXa2xBUYLDdiK1uQUfyvJ1OLvijhzf1TYkMbAHiATO8xKZsd4cElIlpJxw3L5IrxVhEEMITIqfrclHwcvELhrfI2wuP_DIkP5]
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- Addis Ababa University School of Graduate Studies - HPLC-UV chromatograms for triazine metabolites. AAU-ETD.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz5VuFDQ8ovjtdob-86ocle6hAD4ZrmhFPAVu6y6iZo6AN9uV4nTA6_em2Fa9894nXoEm6Wqc6vZXqh37B_rOPGVLduSFf3p52yckudp8v9FiCO4kkSJbRKzYIDpgbr2wJhAZU2eIim6A3P9ozqwpQUbKpGp936uDaKMJ2MqXA4ymEIZumQR8srg==]
- Herbicide Contamination and Transport in Northern Missouri and Southern Iowa Streams. USDA ARS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBw3zU9mbLdLHlhRlymesEYnkt_foLfbvjUwx_F-TphbRzGsr9_Rp9HU-48gSMMtDBYpajcgQ_lUkqR79K7TRBfT3opbg-9TWpe7yeV7_oXZmVZLl7JqViz63yHbkU-GqbmbREEkHKU-Wy0jKi66DlV_m2TX00PCGgQw==]
Sources
Optimizing GC-MS parameters for methoxy-triazine analysis
Application Note: Precision Analysis of Methoxy-Triazines via GC-MS
Abstract
Methoxy-triazines (e.g., Prometon, Terbumeton) represent a distinct subclass of s-triazine herbicides characterized by a methoxy (-OCH₃) group at the 6-position. Unlike their chloro- (e.g., Atrazine) or methylthio- (e.g., Prometryn) analogs, methoxy-triazines exhibit unique polarity and pKa values that complicate gas chromatographic analysis. This application note details an optimized protocol for the trace-level quantitation of methoxy-triazines. It addresses critical challenges such as inlet adsorption, isobaric interference among isomers (MW 225), and mass spectral fragmentation optimization.[1]
Introduction: The Chemistry of Detection
The primary challenge in analyzing methoxy-triazines lies in the basicity of the triazine ring nitrogens. While the methoxy group reduces polarity relative to hydroxy-degradants, the ring nitrogens remain active sites capable of hydrogen bonding with silanols in the GC inlet liner and column stationary phase.
Mechanism of Failure:
-
Adsorption: Active sites in the liner (non-deactivated glass wool) cause irreversible adsorption, leading to non-linear calibration curves at low concentrations (<10 ppb).[1]
-
Tailing: Secondary interactions with the column phase result in peak tailing, which compromises the resolution of isobaric pairs like Prometon and Terbumeton.[1]
-
Fragmentation: Electron Ionization (EI) at 70 eV typically yields a molecular ion (M+), but the base peak is often formed via the loss of an alkyl group (M-15). Maximizing the abundance of these diagnostic ions is critical for Selected Ion Monitoring (SIM).
Analytical Workflow
The following diagram outlines the critical path from sample extraction to data validation.
Figure 1: End-to-end workflow for methoxy-triazine analysis emphasizing the transition from sample preparation to instrumental detection.
Experimental Protocol
Sample Preparation (Solid Phase Extraction)
Based on principles from EPA Method 525.2
-
Conditioning: Rinse C18 or DVB (Divinylbenzene) cartridge with 5 mL Ethyl Acetate, 5 mL Dichloromethane, 10 mL Methanol, and 10 mL Reagent Water.[1] Do not let the cartridge go dry.
-
Loading: Pass 1 L of water sample (pH adjusted to 7.0 ± 0.5) through the cartridge at ~10 mL/min.[1]
-
Drying: Dry cartridge under full vacuum for 10 minutes to remove residual water (critical to prevent GC inlet backflash).
-
Elution: Elute with 5 mL Ethyl Acetate followed by 5 mL Dichloromethane.
-
Concentration: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 1 mL Ethyl Acetate containing Internal Standard (e.g., Phenanthrene-d10).
GC-MS Configuration
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 / Thermo Trace 1300 or equivalent | Standard platform. |
| Inlet | Splitless, 250°C | High temp ensures rapid volatilization; Splitless maximizes sensitivity.[1] |
| Liner | Ultra-Inert, Single Taper with Wool | Critical: Wool increases surface area for vaporization but must be deactivated to prevent triazine adsorption.[1] |
| Column | 30m x 0.25mm x 0.25µm (5% Phenyl-arylene) | Examples: DB-5ms, Rtx-5SilMS. The arylene phase reduces bleed and improves separation of isomers.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for resolution.[1] |
| Oven Program | 60°C (1 min) → 20°C/min to 160°C → 5°C/min to 200°C → 20°C/min to 300°C (3 min) | Slow ramp (5°C/min) in the middle is crucial to separate Prometon/Terbumeton isomers. |
| Transfer Line | 280°C | Prevents condensation of semi-volatiles.[1] |
| Ion Source | EI, 230°C - 250°C | Higher source temps reduce source fouling from matrix but can reduce molecular ion intensity slightly.[1] |
Mass Spectrometry Parameters (SIM Mode)
Methoxy-triazines generally show a molecular ion (
| Analyte | Retention Time (min)* | Quant Ion ( | Qualifier 1 ( | Qualifier 2 ( | Mechanism |
| Prometon | 14.14 | 225 ( | 210 ( | 168 | Loss of methyl from methoxy group. |
| Terbumeton | 14.80 | 225 ( | 210 ( | 169 | Isomeric to Prometon; separation is chromatographic. |
| Secbumeton | 14.95 | 225 ( | 196 | 154 | Distinct fragmentation pattern helps confirmation.[1] |
| Internal Std | 11.00 | 164 | 162 | - | Phenanthrene-d10 |
*Retention times are approximate and depend on column flow/ramp.
Results & Discussion: Optimizing for Robustness
Liner Deactivation & Inlet Activity
Methoxy-triazines are "stickier" than their chlorinated counterparts.[1] If you observe peak tailing or poor area reproducibility (RSD > 10%), the inlet liner is the primary suspect.
-
Recommendation: Use "Ultra-Inert" or similarly deactivated liners.
-
Maintenance: Change the liner and gold seal every 50-100 injections of environmental samples to maintain the "inert flow path."
Isomer Separation (Prometon vs. Terbumeton)
Both compounds share a molecular weight of 225 and a base peak/quant ion of 210 or 225.[1] Mass spectrometry alone cannot distinguish them easily.[1]
-
Chromatographic Resolution: The 5% phenyl column is sufficient, but the temperature ramp must be shallow (3-5°C/min) through the 160°C-200°C window.
-
Validation: Run a mixed standard. If peaks co-elute, lower the ramp rate or reduce carrier gas flow to 1.0 mL/min.
Fragmentation Pathways
The dominant fragmentation pathway for methoxy-triazines involves the cleavage of the alkyl group attached to the amino side chains or the methyl from the methoxy group.
-
Prometon (
210): Formed by the loss of a methyl group ( ) from the isopropyl side chain or the methoxy group. -
Diagnostic Check: Ensure the ratio of
225 to 210 remains constant (±20%) relative to the calibration standard. A shift in this ratio indicates matrix interference (co-elution).[1]
Troubleshooting Guide
Use the following logic flow to diagnose common analytical failures.
Figure 2: Decision tree for troubleshooting GC-MS irregularities specific to triazine analysis.
References
-
U.S. Environmental Protection Agency. (1995).[1][2] Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[1][2] Revision 2.0. [Link]
-
U.S. Environmental Protection Agency. (1993).[1] Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 36584, Terbumeton. [Link]
-
Thurman, E. M., et al. (2014).[1][3] Identification of prometon, deisopropylprometon, and hydroxyprometon in groundwater by high resolution liquid chromatography/mass spectrometry.[1][3] Science of The Total Environment.[1] [Link]
Sources
Preparation of analytical standards for 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine
Application Note: Preparation and Analytical Validation of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine
Executive Summary
The compound 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine (CAS 37019-25-3) is a critical analytical standard utilized in the environmental monitoring and residue analysis of sulfonylurea herbicides, such as ethametsulfuron-methyl[1],[2]. Due to the stringent regulatory requirements for pesticide residue testing, analytical standards must be synthesized with exceptional regiochemical purity (>99.5%). This application note details a robust, self-validating synthetic protocol and the subsequent analytical validation parameters required to produce this standard for high-precision LC-MS/MS workflows.
Mechanistic Rationale & Self-Validating Design
The synthesis of 2-methoxy-4-amino-6-methylamino-1,3,5-triazine relies on the highly predictable, temperature-controlled sequential nucleophilic aromatic substitution (S_NAr) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Cyanuric chloride possesses three identical, highly electrophilic reactive sites. However, the substitution of each chlorine atom by an electron-donating nucleophile (such as a methoxy or amino group) significantly increases the electron density of the triazine ring via resonance (+M effect)[3],[4].
This progressive deactivation of the ring necessitates a stepwise increase in thermal energy to overcome the rising activation barriers for subsequent substitutions, creating a self-validating synthetic system:
-
First Substitution (0 °C): The initial displacement by methanol is highly exothermic. Maintaining the reaction at 0 °C ensures strict monosubstitution, naturally preventing the formation of polysubstituted byproducts[5].
-
Second Substitution (20–25 °C): The introduction of the methoxy group deactivates the ring. The second substitution with aqueous ammonia requires room temperature to proceed at a practical rate, but lacks the thermal energy to displace the final chlorine[4].
-
Third Substitution (80–90 °C): The di-substituted intermediate (bearing both methoxy and amino groups) is highly deactivated. The final displacement by methylamine requires elevated temperatures in a sealed environment to drive the reaction to completion[3].
Synthetic Pathway Visualization
Figure 1: Temperature-controlled sequential S_NAr pathway for triazine standard synthesis.
Step-by-Step Experimental Protocol
Stage 1: Monosubstitution (Synthesis of 2,4-dichloro-6-methoxy-1,3,5-triazine)
-
Dissolve cyanuric chloride (10.0 g, 54.2 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) in a round-bottom flask.
-
Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.
-
Add sodium bicarbonate (4.55 g, 54.2 mmol) to the solution to act as an acid scavenger.
-
Slowly add anhydrous methanol (1.74 g, 54.2 mmol) dropwise over 30 minutes. Causality Note: Slow addition prevents localized exothermic spikes that could trigger unwanted disubstitution.
-
Stir the mixture at 0 °C for 2 hours. Filter the inorganic salts and concentrate the filtrate under reduced pressure (water bath < 30 °C) to afford Intermediate 1.
Stage 2: Disubstitution (Synthesis of 2-amino-4-chloro-6-methoxy-1,3,5-triazine)
-
Redissolve the crude Intermediate 1 in fresh THF (80 mL) and maintain the solution at 20–25 °C.
-
Add aqueous ammonia (28% w/w, 4.0 mL, ~60 mmol) dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 4–6 hours. Causality Note: The reaction is self-limiting at this temperature due to the +M deactivation from the methoxy group, safeguarding the final chlorine atom.
-
Quench the reaction with deionized water (50 mL) and extract with ethyl acetate (3 × 50 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield Intermediate 2 as a white solid.
Stage 3: Trisubstitution (Synthesis of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine)
-
Transfer Intermediate 2 into a heavy-walled borosilicate pressure tube.
-
Add an excess of aqueous methylamine (40% w/w, 15 mL) and seal the tube securely with a Teflon cap.
-
Heat the sealed tube to 80 °C in an oil bath for 12 hours. Causality Note: The highly deactivated di-substituted triazine requires significant thermal energy to reach the transition state for the final S_NAr displacement.
-
Cool the vessel completely to room temperature before unsealing to prevent the volatilization of unreacted methylamine.
-
Remove excess reagents under reduced pressure to obtain the crude target compound.
Stage 4: Purification and Isolation
-
Dissolve the crude product in a minimum volume of Methanol/Water (1:1 v/v).
-
Inject onto a Preparative HPLC system utilizing a C18 column (250 × 21.2 mm, 5 µm).
-
Elute using a linear gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Collect fractions corresponding to the target peak via UV detection at 254 nm.
-
Lyophilize the pooled fractions to yield the analytical standard as a highly pure powder.
Analytical Validation Data
To certify the synthesized compound as an analytical standard, rigorous spectroscopic and chromatographic validation is required. The expected analytical specifications are summarized in Table 1.
Table 1: Analytical Validation Parameters for 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine
| Analytical Technique | Parameter / Condition | Expected Specification |
| LC-HRMS (ESI+) | Exact Mass [M+H]⁺ | m/z 156.0880 (Theoretical: 156.0884) |
| HPLC-UV | Purity (254 nm) | > 99.5% (Area Normalization) |
| ¹H NMR | 400 MHz, DMSO-d₆ | δ 6.85 (br s, 2H, -NH₂), 6.60 (br q, 1H, -NHCH₃), 3.78 (s, 3H, -OCH₃), 2.72 (d, J = 4.8 Hz, 3H, -NHCH₃) |
| ¹³C NMR | 100 MHz, DMSO-d₆ | δ 171.2 (C-OMe), 168.5 (C-NH₂), 167.8 (C-NHCH₃), 53.4 (-OCH₃), 27.1 (-NHCH₃) |
References
-
Title: Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Source: Organic & Biomolecular Chemistry. URL: [Link]3]
-
Title: Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. Source: ACS Omega. URL: [Link]4]
-
Title: 6-methoxy-2-n-methyl-1,3,5-triazine-2,4-diamine CAS NO.37019-25-3. Source: Lookchem. URL: [Link]1]
-
Title: Ethametsulfuron-methyl Preparation Products And Raw materials. Source: Zhejiang Rayfull Chemicals Co.,Ltd. URL: [Link]2]
Sources
- 1. 6-methoxy-2-n-methyl-1,3,5-triazine-2,4-diamine, CasNo.37019-25-3 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. rayfull.com [rayfull.com]
- 3. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: NMR Spectroscopy Characterization of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine
This Application Note is structured as a high-level technical guide for researchers characterizing s-triazine metabolites. It addresses the specific challenges of tautomerism and restricted rotation inherent to this class of compounds.
Executive Summary
The accurate characterization of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine (CAS 37019-25-3) is critical in environmental fate studies and metabolic profiling of s-triazine herbicides (e.g., Prometon, Simeton).[1][2][3][4] This compound represents a specific degradation product where N-dealkylation has occurred, retaining the methoxy functionality.[1][2][3]
Key Analytical Challenge: Researchers often confuse this target with its structural isomer, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8).[1][2][3][4] While Mass Spectrometry (MS) may show identical m/z values (MW 155.16), NMR spectroscopy is the definitive tool for distinguishing the N-methyl group of the target from the C-methyl group of the isomer.[4] Furthermore, restricted rotation around the exocyclic C-N bonds often leads to signal broadening or peak doubling at room temperature, which can be misinterpreted as impurities.[1]
This guide provides a validated protocol for the unambiguous identification of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine, emphasizing solvent selection and variable-temperature (VT) strategies.
Structural Analysis & Chemical Shift Prediction[1][3]
The Target Molecule[1][2]
-
IUPAC Name:
-methyl-6-methoxy-1,3,5-triazine-2,4-diamine[2][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Core Structure: 1,3,5-Triazine ring substituted at positions 2, 4, and 6.[1][2]
-
Substituents:
-
Position 2: Methoxy (
)[2][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Position 4: Amino (
)[2][3][4][5][6][7]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Position 6: Methylamino (
)[2][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Isomer Differentiation (The "C-Me" vs. "N-Me" Trap)
The most common error in characterizing this molecule is misidentifying it as the C-methyl analog.[1][2][3][4] The table below outlines the diagnostic NMR signals that distinguish the two.
| Feature | Target: N-Methylamino Analog (CAS 37019-25-3) | Isomer: C-Methyl Analog (CAS 1668-54-8) |
| Methyl Proton ( | Doublet ( | Singlet ( |
| Methyl Carbon ( | ||
| Amine Proton ( | Broad Quartet (NH-Me) + Broad Singlet (NH2). | Broad Singlet (NH2 only).[4] |
Experimental Protocol
Sample Preparation
Objective: Maximize solubility and minimize exchange broadening of amide protons.
-
Solvent Selection: DMSO-d6 is the mandatory solvent.[1][2][3][4]
-
Why? Chloroform (
) often leads to aggregation and rapid exchange of NH protons, making the diagnostic NH-CH3 coupling invisible. DMSO-d6 stabilizes the tautomers and slows proton exchange, revealing the doublet structure of the N-methyl group.[1][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Concentration: Prepare a solution of 10-15 mg of analyte in 0.6 mL of DMSO-d6.
-
Tube: High-precision 5mm NMR tube (Wilmad 535-PP or equivalent) to ensure shimming stability.
Acquisition Parameters (600 MHz recommended)
-
Temperature: 298 K (25°C) for initial screening.
-
Note: If signals are broad, elevate temperature to 323 K (50°C) or 343 K (70°C) to induce rapid rotation and coalesce rotameric peaks.[4]
-
-
Pulse Sequence:
-
1H: Standard zg30 or zg with 30° flip angle. Relaxation delay (D1) ≥ 2.0s to allow full relaxation of the methoxy singlet.[4]
-
2D: 1H-13C HSQC (Multiplicity-edited) is essential to confirm the CH3 is attached to Nitrogen (negative phase/red) vs Carbon (positive phase/blue).
-
Results & Discussion
1H NMR Interpretation
In DMSO-d6 at 298 K, the spectrum will display the following characteristic signals:
-
Methoxy Group (-OCH3):
-
Signal: Sharp Singlet.
-
Shift:
3.75 – 3.85 ppm.[3] -
Integration: 3H.
-
-
Methylamino Group (-NHCH3):
-
Amine Protons (Exchangeable):
-
-NH- (Methylamino): Broad quartet,
7.0 – 7.5 ppm.[2][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
-NH2 (Amino): Broad singlet,
6.5 – 6.9 ppm.[2][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Rotamer Warning: Due to the partial double bond character of the C-N exocyclic bond, the
protons may appear as two distinct broad humps (non-equivalent environments) at room temperature.
-
13C NMR Interpretation
The asymmetry of the molecule (Methoxy vs Amino vs Methylamino) results in three distinct quaternary signals for the triazine ring carbons, typically between 160 and 170 ppm.
-
C-OMe: Most deshielded (
~169-171 ppm).[2][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
C-NHMe / C-NH2:
~164-167 ppm.[2][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
N-Methyl Carbon:
27.5 ppm.[2][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
O-Methyl Carbon:
53.0 ppm.[2][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
The "Rotamer" Phenomenon
Amino-s-triazines exhibit restricted rotation around the C(ring)-N(exocyclic) bond.[1][2][3][4] At room temperature, the rotation rate is often comparable to the NMR timescale.
-
Observation: You may see "doubling" of the N-methyl doublet or the Methoxy singlet.[1][3]
-
Validation: Run the experiment at 343 K . If the doubled peaks coalesce into single sharp signals, the phenomenon is confirmed as rotamerism, not impurities.[1]
Visualization & Workflow
Structural Logic & Decision Tree
The following diagram illustrates the logical workflow to distinguish the target metabolite from its common isomer and confirm its identity.
Figure 1: Decision tree for the NMR identification of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine, highlighting the critical distinction between N-methyl and C-methyl isomers.
References
-
Moldovan, O., et al. (2012).[4] "Relevant 1H NMR data of restricted rotation about C(s-triazine)-N(exocyclic) bonds in N,N'-unsymmetrically substituted chlorodiamino-s-triazines." Central European Journal of Chemistry, 10(4), 1119-1136.[4] Link
-
Simanek, E. E., et al. (2018).[4][9] "pH Dependent Conformational Dynamics of Substituted Triazines." TCU Digital Repository.[3] Link
-
National Center for Biotechnology Information. (2025).[4] "PubChem Compound Summary for CID 15466, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine" (Isomer Comparison). Link[4]
-
GuideChem. (2025).[4] "2-Methoxy-4-amino-6-methylamino-1,3,5-triazine (CAS 37019-25-3) Product Details." Link
-
Darabantu, M., et al. (2025).[4] "Restricted rotations in 4,6-bis- and 2,4,6-tris-(N,N-dialkylamino)-s-triazines." ResearchGate.[3] Link
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- 1. Page loading... [wap.guidechem.com]
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- 3. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | C5H8N4O | CID 15466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Methyl-4-amino-6-methoxy-s-triazine | SIELC Technologies [sielc.com]
- 6. 2-Methyl-4-amino-6-methoxy-s-triazine | SIELC Technologies [sielc.com]
- 7. Page loading... [guidechem.com]
- 8. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [repository.tcu.edu]
High-Sensitivity LC-MS/MS Transition Monitoring for s-Triazine Herbicides and Their Degradation Products
Executive Context & Environmental Significance
s-Triazine herbicides, predominantly atrazine and simazine, are heavily utilized in global agriculture for broadleaf weed control. Due to their environmental persistence and mobility, these parent compounds rapidly weather into a cascade of degradation products, including desethylatrazine (DEA) , deisopropylatrazine (DIA) , and hydroxyatrazine (HA) [1].
Monitoring this degradation cascade is a regulatory and toxicological imperative. Metabolites such as DEA retain significant phytotoxicity and are frequently detected in groundwater at concentrations exceeding the parent compound[2]. Because these degradates span a wide polarity spectrum and include thermally labile hydroxylated species, traditional GC-MS methodologies are inadequate without laborious derivatization[3]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM) has become the authoritative standard for trace-level environmental monitoring[4].
Mechanistic Insights: The Causality of the Analytical Workflow
As an application scientist, designing a robust LC-MS/MS method requires understanding the physicochemical behavior of the analytes to prevent signal suppression and chromatographic degradation.
-
Ionization & Polarity (The MS/MS Choice): Hydroxylated degradates (e.g., HA) are highly polar. LC-MS/MS operated in positive electrospray ionization (ESI+) mode effectively protonates the secondary amines of the triazine ring, yielding a stable
precursor ion without the need for thermal volatilization[4]. -
Chromatographic Buffer Causality: The selection of the mobile phase is the most critical failure point in triazine analysis. A purely aqueous/organic gradient will result in severe peak tailing for hydroxyatrazine. HA exists in a tautomeric equilibrium (enol/keto forms) and interacts strongly with residual silanols on silica-based C18 columns. By buffering the mobile phase with 10 mM ammonium acetate and 0.1% formic acid , the pH is stabilized, suppressing secondary silanol interactions while the formic acid drives optimal ESI+ protonation[3].
-
Sorbent Selection (The SPE Choice): Traditional C18 Solid Phase Extraction (SPE) cartridges will fail to retain the highly polar DIA and HA during the aqueous wash steps, leading to false negatives. A Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (a divinylbenzene/N-vinylpyrrolidone copolymer) is mandatory. Its dual-retention mechanism ensures quantitative recovery across the entire polarity spectrum of the triazine cascade[4].
Degradation Pathway & Analytical Workflow Visualizations
Fig 1. Major environmental degradation pathways of atrazine monitored via LC-MS/MS.
Fig 2. End-to-end analytical workflow for s-triazine transition monitoring.
Quantitative Data: Optimized MRM Transitions
To achieve sub-ppb limits of detection (LOD), the triple quadrupole mass spectrometer must be operated in dynamic MRM (dMRM) mode. The following table summarizes the empirically optimized precursor-to-product ion transitions, utilizing Argon as the collision gas[5].
| Analyte | Precursor Ion | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| Atrazine (ATZ) | 216.1 | 174.1 | 104.1 | 15 / 25 |
| Desethylatrazine (DEA) | 188.1 | 146.1 | 104.1 | 15 / 25 |
| Deisopropylatrazine (DIA) | 174.1 | 104.1 | 68.1 | 20 / 30 |
| Hydroxyatrazine (HA) | 198.1 | 156.1 | 114.1 | 15 / 25 |
| Simazine (SIM) | 202.1 | 132.1 | 124.1 | 15 / 20 |
| Atrazine-d5 (IS) | 221.1 | 179.1 | - | 15 |
Note: The quantifier transition for DIA (174.1 → 104.1) represents the cleavage of the triazine ring, requiring slightly higher collision energy than the standard dealkylation transitions.
Experimental Protocol
This protocol is designed as a self-validating system . Environmental matrices exhibit profound ion suppression; therefore, relying solely on external solvent calibration is scientifically invalid.
Phase 1: Sample Preparation & SPE Enrichment
-
Filtration: Filter 500 mL of the environmental water sample through a 0.2 µm PVDF membrane to remove particulate matter[4].
-
Isotope Dilution (Self-Validation Step): Spike the filtered sample with 10 ng/L of Atrazine-d5 (Internal Standard). Causality: Adding the IS before extraction corrects for both absolute SPE recovery losses and downstream ESI matrix suppression.
-
SPE Conditioning: Condition a 200 mg Oasis HLB cartridge with 5 mL LC-MS grade methanol, followed by 5 mL LC-MS grade water.
-
Loading & Washing: Load the sample at a flow rate of 5 mL/min. Wash the cartridge with 5 mL of 5% methanol in water to elute highly polar salts without desorbing DIA or HA.
-
Elution: Elute the analytes with 5 mL of methanol followed by 5 mL of acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of the initial mobile phase (95% Water / 5% Acetonitrile).
Phase 2: UHPLC Separation Parameters
-
Column: Sub-2 µm solid-core C18 column (e.g., CORTECS C18, 2.1 x 100 mm, 1.6 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 – 1.0 min: 5% B (Focuses polar degradates at the column head)
-
1.0 – 6.0 min: Linear ramp to 80% B (Elutes ATZ and SIM)
-
6.0 – 7.5 min: 98% B (Column wash to remove hydrophobic matrix lipids)
-
7.5 – 10.0 min: 5% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
Phase 3: MS/MS Detection (ESI+)
-
Capillary Voltage: 1.5 kV – 3.0 kV (Optimize per instrument geometry).
-
Desolvation Temperature: 450 °C (Required to fully desolvate the aqueous mobile phase).
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Dynamic MRM (dMRM). Causality: dMRM restricts data acquisition for a specific transition only to its expected retention time window, maximizing the dwell time and significantly improving the signal-to-noise ratio for trace degradates[6].
Phase 4: System Suitability & Self-Validation
To ensure the integrity of the data, the workflow must pass the following self-validation gates:
-
Matrix-Matched Calibration: Calibration curves must be constructed using a blank environmental matrix (extracted via the same SPE protocol) to account for baseline ion suppression[4].
-
Relative Retention Time (RRT) Locking: The retention time of all native analytes must remain within ±2.5% of the Atrazine-d5 internal standard across all matrix injections.
-
Ion Ratio Confirmation: The peak area ratio between the Quantifier and Qualifier MRM transitions must not deviate by more than ±15% from the reference standard. A deviation indicates a co-eluting matrix interference in Q3.
References
1.5 - Molecules / MDPI[5] 2.3 - USDA Agricultural Research Service[3] 3. 1 - American Chemical Society (ACS)[1] 4.4 - MDPI[4] 5.2 - U.S. Geological Survey (USGS)[2] 6.6 - ResearchGate / EPHE[6]
Sources
Advanced Recrystallization and Purification Strategies for Synthesized Triazine Derivatives
An Application Guide for Researchers
Abstract
Triazine derivatives are a cornerstone in medicinal chemistry and materials science, necessitating exceptionally high purity for reliable downstream applications, particularly in biological assays and drug development.[1] The presence of unreacted starting materials, by-products, or regioisomers can significantly alter a compound's biological activity and lead to erroneous data.[2][3] This guide provides a comprehensive overview of robust purification strategies for newly-synthesized triazine derivatives, with a primary focus on recrystallization techniques. It moves beyond a simple list of steps to explain the underlying chemical principles, empowering researchers to make informed decisions and troubleshoot common challenges. Advanced chromatographic methods are also discussed as essential tools for achieving the highest levels of purity.
Part 1: Foundational Principles of Purification
The journey from a crude reaction mixture to a highly pure triazine derivative begins with understanding the nature of the impurities. A systematic, multi-step approach is often required to effectively isolate the target compound.[2]
Initial Purity Assessment and Impurity Profiling
Before attempting any purification, it is crucial to assess the complexity of the crude mixture. Thin-Layer Chromatography (TLC) is an indispensable first step for visualizing the number of components.[2][4] For a more quantitative view, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4][5]
Common impurities in triazine syntheses include:
-
Starting Materials: Unreacted reagents like cyanuric chloride or various nucleophiles.
-
By-products: Resulting from side reactions or incomplete reactions.[3]
-
Regioisomers: Particularly common when using unsymmetrical reagents, these isomers can be notoriously difficult to separate.[2]
-
Degradation Products: Some triazines can be unstable under specific work-up conditions (e.g., harsh pH or high temperatures).[6]
Understanding the likely impurities helps in selecting the most appropriate purification strategy. For instance, highly polar impurities may be removed with an initial liquid-liquid extraction before proceeding to recrystallization or chromatography.[2]
The Theory of Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The core principle is that the target compound should be highly soluble in a chosen solvent at an elevated temperature but poorly soluble at a lower temperature.[2] Ideally, impurities present in the mixture will either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (and be removed with the filtrate).
Solvent Selection: The Cornerstone of a Successful Recrystallization
The single most critical factor in a successful recrystallization is the choice of solvent. An ideal solvent should meet several criteria:
-
Favorable Solubility Curve: The compound of interest should have high solubility when the solvent is hot (near boiling) and low solubility when cold.[2][5]
-
Impurity Solubility: Impurities should be either insoluble in the hot solvent or very soluble in the cold solvent.
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2]
-
Safety: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.
A systematic approach to solvent selection involves testing the solubility of small amounts of the crude product in various candidate solvents at both room temperature and their boiling points.
| Solvent | Boiling Point (°C) | Polarity | Common Applications & Notes for Triazines |
| Ethanol | 78 | Polar | Frequently used. Good for many substituted triazines. Often used in combination with water.[2][7] |
| Methanol | 65 | Polar | Similar to ethanol, but its lower boiling point can be advantageous. Often used in methanol-water mixtures.[2][8] |
| Acetone | 56 | Polar Aprotic | A strong solvent, useful for dissolving many triazine derivatives. Can be used for recrystallization directly or as the "good" solvent in a mixed pair.[9][10] |
| Ethyl Acetate | 77 | Medium Polarity | A versatile solvent for compounds of intermediate polarity.[2] |
| Hexane | 69 | Non-polar | Primarily used as an "anti-solvent" or "bad" solvent in a mixed-solvent system to induce precipitation.[2] |
| Water | 100 | Very Polar | Can be used for polar triazines, but its high boiling point can make drying difficult. Often used as the "anti-solvent" with polar organic solvents like ethanol.[8] |
| Chloroform | 61 | Medium Polarity | Effective for some triazine derivatives, but its use should be minimized due to health concerns.[9] |
| Toluene | 111 | Non-polar | Its high boiling point can be useful for less soluble compounds, but it can be difficult to remove completely.[11] |
Part 2: The Standard Recrystallization Workflow
This section outlines a detailed, step-by-step methodology for a single-solvent recrystallization.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude triazine derivative in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling (using a steam bath or hot plate). Continue adding the solvent in small portions until the compound just dissolves. It is critical to use the minimum amount of hot solvent to ensure supersaturation upon cooling.[2][5]
-
Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat and add a very small amount (spatula tip) of activated charcoal. The charcoal adsorbs colored impurities.[5] Boil the solution for a few minutes. Caution: Adding too much charcoal can adsorb your product, reducing the yield.
-
Hot Filtration (Optional): If there are insoluble impurities (including charcoal), they must be removed by filtering the hot solution. This must be done quickly to prevent the desired compound from crystallizing prematurely. Use a pre-heated funnel and flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[12] Rapid cooling tends to trap impurities.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product from the solution.[2]
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound.[5]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to rinse away any remaining impurities from the mother liquor.[2] Using cold solvent minimizes the loss of the desired product.
-
Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.[2]
Visualization of the Recrystallization Workflow
Caption: Standard workflow for the purification of triazine derivatives via single-solvent recrystallization.
Part 3: Advanced Techniques and Troubleshooting
Mixed-Solvent Recrystallization
This technique is invaluable when no single solvent meets the ideal criteria. It involves using two miscible solvents: one in which the triazine derivative is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[5]
Protocol:
-
Dissolve the crude compound in a minimum amount of the hot "good" solvent.
-
Slowly add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, as described in the single-solvent method.
Common solvent pairs include Ethanol/Water, Methanol/Diethyl ether, and Acetone/Hexane.[5]
Troubleshooting Common Recrystallization Issues
Caption: Decision tree for troubleshooting common issues during recrystallization.
The Challenge of Polymorphism
Researchers should be aware of polymorphism: the ability of a single compound to crystallize into multiple different crystal lattice structures.[13] Different polymorphs can have different physical properties, such as melting point and solubility. The choice of solvent and the conditions of crystallization (e.g., cooling rate) can influence which polymorphic form is obtained.[13] This phenomenon is of particular importance in the pharmaceutical industry.
Part 4: Chromatographic Purification Methods
When recrystallization fails to provide adequate purity, especially with complex mixtures, oily products, or hard-to-separate regioisomers, chromatographic techniques are the methods of choice.[2]
-
Flash Column Chromatography: This is the most common primary purification technique following a synthesis.[2] It uses a stationary phase (typically silica gel) and a mobile phase (eluent) to separate compounds based on their differential partitioning between the two phases.
-
Semi-Preparative HPLC: For achieving the highest purity levels (>98%), semi-preparative HPLC is exceptionally effective.[5][8] It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. This method is particularly powerful for purifying highly polar triazine derivatives that are difficult to crystallize and for separating closely related isomers.[14]
Case Study: Purification of Polar Triazine Derivatives by Semi-Preparative LC
| Product ID | Description | Initial Purity (%) | Final Purity (%) | Mobile Phase | Reference |
| Product 1 | Triazine derivative with tyrosine | 31.32 | 98.24 | 100 mM NH₄HCO₃ : Methanol (75:25) | [5] |
| Product 2 | Triazine derivative with glutamine | 56.31 | 98.01 | 100 mM NH₄HCO₃ : Methanol (92.5:7.5) | [5] |
As the data shows, semi-preparative LC can dramatically increase the purity of complex polar compounds where standard methods may be insufficient.
Part 5: Final Purity Verification
After any purification procedure, the purity of the final product must be rigorously verified using a combination of analytical techniques:
-
HPLC: Provides quantitative data on the sample's purity.[4][5]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can reveal the presence of impurities. A significant improvement in spectral quality is expected after purification.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS is also a powerful tool for identifying and characterizing impurities.[15]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point range. Impurities tend to broaden and depress the melting point.[4]
Conclusion
The purification of synthesized triazine derivatives is a critical step that dictates the reliability of subsequent research. While recrystallization is a powerful and efficient technique for purifying solid compounds, it requires a methodical approach to solvent selection and execution. When faced with challenging separations, such as those involving polar compounds, isomers, or complex mixtures, chromatographic methods like semi-preparative HPLC are indispensable for achieving the high purity (>98%) required for demanding applications in drug discovery and materials science. A multi-faceted approach to both purification and subsequent analytical verification is the most robust strategy for ensuring the quality and integrity of synthesized triazines.
References
- Technical Support Center: Purification of Polar Triazine Deriv
- Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (URL not available)
- Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Deriv
- Technical Support Center: s-Triazine Synthesis - Benchchem. (URL not available)
-
Yang, H. et al. (2025). Polymorphism and Hirshfeld surface analysis of tetraoxaperfluoroarenetriazine. Acta Crystallographica Section E: Crystallographic Communications. [Link]
- Cholera, A. Y., & Ladva, K. D. (2026). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. (URL not available)
- Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines - Benchchem. (URL not available)
- challenges and solutions in scaling up 1,2,4-triazine production - Benchchem. (URL not available)
- Google Patents. (1967).
-
Sterling Pharma Solutions. High resolution mass spectrometry for impurity profiling. [Link]
- Purification methods for 2,4,6-Tribromo-1,3,5-triazine products - Benchchem. (URL not available)
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Al-Amiery, A. A. et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
- Google Patents. (2012).
-
Nichols, D. (2020). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. [Link]
- Application Notes and Protocols for the Analysis of Triazine Derivatives in Food M
-
Sellergren, B. et al. (1996). On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer for Selective Sample Enrichment. Analytical Chemistry. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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Wieczorek, M. et al. (2020). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Scientific Reports. [Link]
-
ResearchGate. (n.d.). Scheme for the synthesis of 1,3,5-triazine (s-triazine) derivatives. [Link]
-
ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. [Link]
-
Santos, A. O. et al. (2023). New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters. MDPI. [Link]
-
ResearchGate. (2022). Polymorphism in tri-p-tolyl-1,3,5-triazine. [Link]
-
Abdel-Wahab, B. F. et al. (2025). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports. [Link]
- Scholars research library. (n.d.). Synthesis, characterization, antimicrobial studies of certain s-triazine derived compounds and analogu. (URL not available)
-
Refubium. (2024). Room temperature synthesis of triazine covalent organic frameworks for size-selective intercalation of molecules and fast water purification. [Link]
-
ResearchGate. (2025). Synthesis, bioevaluation and molecular properties of some triazine derivatives. [Link]
-
Gamelas, J. A. F. et al. (2023). Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. MDPI. [Link]
-
Ramya, T. N. et al. (2019). Amphiphilic Triazine Polymer Derivatives as Antibacterial And Anti-atopic Agents in Mice Model. Scientific Reports. [Link]
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Application Notes and Protocols for Assessing the Biodegradability of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted s-triazines are a class of nitrogen-containing heterocyclic compounds with a broad range of applications, including as herbicides and pharmaceutical intermediates.[1][2] The environmental fate of these compounds is of significant interest, and understanding their biodegradability is crucial for assessing their environmental impact and ensuring regulatory compliance. This document provides detailed application notes and protocols for assessing the biodegradability of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine in both aqueous and soil environments.
The protocols are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO). The methodologies described herein are designed to be robust, reproducible, and provide a clear indication of the extent and rate of biodegradation.
Understanding the Biodegradation of s-Triazines
The biodegradation of s-triazine herbicides is a well-studied field, with the primary mechanism being microbial degradation.[3][4] The typical degradation pathway involves a series of hydrolytic reactions that sequentially remove the substituents from the triazine ring, often followed by the cleavage of the ring itself.[3] For 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine, the expected biodegradation pathway would likely involve:
-
N-Dealkylation: The removal of the methyl group from the methylamino substituent.
-
Deamination: The removal of the amino and the newly formed methylamino groups.
-
Demethoxylation: The removal of the methoxy group.
-
Ring Cleavage: The breakdown of the triazine ring structure, ultimately leading to the formation of carbon dioxide, ammonia, and water.[3]
The specific intermediates and the sequence of these steps can vary depending on the microbial communities present and the environmental conditions. Therefore, the analytical methods employed must be capable of detecting and quantifying both the parent compound and its potential metabolites.
PART 1: Protocols for Assessing Ready Biodegradability in an Aqueous Medium (Based on OECD 301)
"Ready biodegradability" refers to the ability of a chemical to undergo rapid and ultimate biodegradation under aerobic conditions.[5] The OECD 301 series of tests are designed to screen chemicals for this property.[5][6] The following protocol is a composite of the key principles of the OECD 301 guidelines, particularly the CO2 Evolution Test (OECD 301B) and the Closed Bottle Test (OECD 301D).[7]
Protocol 1: OECD 301B - CO2 Evolution Test
This test measures the amount of carbon dioxide produced during the biodegradation of the test substance, which is a direct measure of ultimate biodegradation.[7]
I. Principle
A solution of the test substance in a mineral medium is inoculated with microorganisms from a wastewater treatment plant and incubated under aerobic conditions in the dark. The amount of CO2 evolved is measured and compared to the theoretical maximum (ThCO2), which is calculated from the elemental composition of the test substance.
II. Materials and Reagents
-
Test Substance: 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine
-
Reference Substance: Sodium benzoate or aniline (to check the viability of the inoculum)
-
Inoculum: Activated sludge from a domestic wastewater treatment plant
-
Mineral Medium: (as per OECD 301 guidelines)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Dipotassium hydrogen phosphate (K2HPO4)
-
Disodium hydrogen phosphate dihydrate (Na2HPO4·2H2O)
-
Ammonium chloride (NH4Cl)
-
Calcium chloride dihydrate (CaCl2·2H2O)
-
Magnesium sulfate heptahydrate (MgSO4·7H2O)
-
Iron(III) chloride hexahydrate (FeCl3·6H2O)
-
-
CO2-free air
-
Barium hydroxide (Ba(OH)2) or Sodium hydroxide (NaOH) solution for CO2 trapping
-
Hydrochloric acid (HCl) for titration
III. Experimental Setup
The experimental setup consists of a series of flasks:
-
Test Flasks (duplicate): Mineral medium + Inoculum + Test substance
-
Blank Flasks (duplicate): Mineral medium + Inoculum
-
Reference Flask (single): Mineral medium + Inoculum + Reference substance
-
Toxicity Control Flask (single): Mineral medium + Inoculum + Test substance + Reference substance
Each flask is connected to a series of CO2 absorption bottles containing a known concentration of Ba(OH)2 or NaOH.
IV. Step-by-Step Protocol
-
Preparation of Solutions: Prepare the mineral medium and solutions of the test and reference substances.
-
Inoculum Preparation: Collect fresh activated sludge and wash it with mineral medium. The final concentration of microorganisms in the test flasks should be between 10^4 and 10^6 cells/mL.
-
Test Initiation: Add the mineral medium, inoculum, and test/reference substance to the respective flasks. The concentration of the test substance should be between 10 and 20 mg/L of total organic carbon (TOC).
-
Incubation: Incubate the flasks in the dark at 22 ± 2°C for 28 days.
-
Aeration: Continuously purge the flasks with CO2-free air.
-
CO2 Measurement: At regular intervals, titrate the Ba(OH)2 or NaOH solution in the absorption bottles with a standardized HCl solution to determine the amount of CO2 produced.
-
Data Analysis: Calculate the percentage of biodegradation as: % Biodegradation = (mg CO2 produced in test flask - mg CO2 produced in blank flask) / ThCO2 * 100
V. Interpretation of Results
A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.[5]
Protocol 2: OECD 301D - Closed Bottle Test
This test measures the consumption of dissolved oxygen (DO) in sealed bottles containing the test substance and microorganisms.[7]
I. Principle
A solution of the test substance is inoculated with microorganisms in completely filled, sealed bottles and incubated in the dark. The depletion of DO is measured over 28 days and compared to the theoretical oxygen demand (ThOD).
II. Materials and Reagents
-
Same as for OECD 301B, but without the CO2 trapping apparatus.
-
Biochemical Oxygen Demand (BOD) bottles.
III. Step-by-Step Protocol
-
Preparation: Prepare the mineral medium and solutions of the test and reference substances.
-
Inoculation: Add the inoculum to the mineral medium.
-
Filling Bottles: Fill the BOD bottles completely with the inoculated medium and the test/reference substance, ensuring no air bubbles are trapped.
-
Incubation: Incubate the bottles in the dark at 20 ± 1°C for 28 days.
-
DO Measurement: At the beginning of the test and at regular intervals, measure the DO concentration in the bottles using an oxygen electrode or by Winkler titration.
-
Data Analysis: Calculate the percentage of biodegradation as: % Biodegradation = (mg O2 consumed in test bottle - mg O2 consumed in blank bottle) / ThOD * 100
IV. Interpretation of Results
Similar to the CO2 evolution test, a substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[7]
PART 2: Protocol for Assessing Aerobic Biodegradability in Soil (Based on ISO 17556)
This protocol determines the ultimate aerobic biodegradability of a substance in soil by measuring oxygen demand or carbon dioxide evolution.[8][9]
Protocol 3: ISO 17556 - Respirometric Method
I. Principle
The test substance is mixed with a standard soil, and the amount of oxygen consumed by the soil microorganisms during the degradation of the substance is measured in a closed respirometer.[10]
II. Materials and Reagents
-
Test Substance: 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine
-
Reference Substance: Microcrystalline cellulose
-
Standard Soil: A well-characterized natural soil or a defined artificial soil.
-
Respirometer: A device capable of measuring oxygen consumption.
-
Potassium Hydroxide (KOH) solution: To absorb the CO2 produced.
III. Experimental Setup
The setup consists of sealed vessels containing the soil mixture, with a separate compartment for the KOH solution. The vessels are connected to a pressure sensor to measure the decrease in pressure due to oxygen consumption.
IV. Step-by-Step Protocol
-
Soil Preparation: Sieve the soil to remove large particles and adjust the water content to 40-60% of its water-holding capacity.
-
Test Mixture Preparation: Mix the test substance with the soil at a concentration that provides sufficient carbon for the microorganisms without being toxic.
-
Incubation: Place the soil mixture in the respirometer vessels and incubate in the dark at a constant temperature (e.g., 25 ± 1°C) for up to 6 months.[8]
-
Oxygen Consumption Measurement: The respirometer continuously measures the oxygen consumption.
-
Data Analysis: Calculate the percentage of biodegradation based on the cumulative oxygen consumption compared to the ThOD.
V. Interpretation of Results
The test provides a rate and extent of biodegradation in a soil environment. A high percentage of biodegradation indicates that the substance is not persistent in soil under aerobic conditions.
PART 3: Analytical Methods for Monitoring Biodegradation
Accurate and sensitive analytical methods are essential for tracking the disappearance of the parent compound and the formation and decline of its metabolites. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for analyzing triazine compounds.[11][12][13][14]
Analytical Protocol 1: HPLC-MS/MS
I. Sample Preparation
-
Aqueous Samples: Direct injection or solid-phase extraction (SPE) for pre-concentration.[13]
-
Soil Samples: Solvent extraction (e.g., with methanol or acetonitrile), followed by clean-up using SPE.
II. HPLC Conditions (Example)
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm)[14]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
III. MS/MS Conditions (Example)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the parent compound and its expected metabolites.
Analytical Protocol 2: GC-MS
I. Sample Preparation
-
Similar to HPLC-MS/MS, but the final extract needs to be solvent-exchanged into a GC-compatible solvent (e.g., ethyl acetate).
II. GC Conditions (Example)
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector: Splitless mode at 250°C
-
Oven Program: Start at 60°C, ramp to 280°C.
-
Carrier Gas: Helium
III. MS Conditions (Example)
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify unknown metabolites and selected ion monitoring (SIM) for quantification.[11]
Data Presentation
Table 1: Example Data for OECD 301B CO2 Evolution Test
| Day | % Biodegradation (Test Substance) | % Biodegradation (Reference Substance) |
| 0 | 0 | 0 |
| 7 | 5 | 45 |
| 14 | 25 | 75 |
| 21 | 65 | 85 |
| 28 | 75 | 90 |
Table 2: Example MRM Transitions for HPLC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine | 170.1 | 114.1 |
| De-methylated metabolite | 156.1 | 114.1 |
| De-aminated metabolite | 155.1 | 99.1 |
Visualization of Workflows
DOT Diagram 1: OECD 301B CO2 Evolution Test Workflow
Caption: Workflow for the OECD 301B CO2 Evolution Test.
DOT Diagram 2: Putative Biodegradation Pathway
Caption: Putative biodegradation pathway of the target compound.
References
Sources
- 1. 2-Methoxy-4-methyl--6-methylamino-1,3,5-triazine | Alzchem Group [alzchem.com]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Biodegradation of s-triazine compounds by a stable mixed bacterial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 7. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 8. ISO 17556: Ultimate Aerobic Biodegradability of Polymers in Soil - Aropha [aropha.com]
- 9. ISO 17556 - Biodegradability of Plastic Materials in Soil [impact-solutions.co.uk]
- 10. velp.com [velp.com]
- 11. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of triazine herbicides and their metabolites in shellfish by HPLC-MS/MS combined with Q/E-Orbitrap HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Improving Recovery Rates of Triazine Metabolites in Soil Extraction
Welcome to the Technical Support Center for the analysis of triazine metabolites in soil. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal recovery rates during soil extraction experiments. Here, we move beyond simple procedural lists to provide in-depth, scientifically-grounded explanations and troubleshooting strategies to enhance the accuracy and reliability of your results.
FAQs: Foundational Knowledge for Successful Extraction
This section addresses common questions regarding the principles and practices of triazine metabolite extraction from soil matrices.
Q1: What are the primary factors that influence the recovery of triazine metabolites from soil?
A1: The recovery of triazine metabolites is a multifaceted issue governed by the interplay of several factors:
-
Soil Properties: The composition of your soil is a critical determinant. Key characteristics include:
-
Organic Matter Content: Triazine herbicides and their metabolites can bind to soil organic matter, particularly humic and fulvic acids, through various mechanisms like hydrogen bonding and hydrophobic interactions.[1] This sequestration can make them less available for extraction.
-
Clay Content and Type: The type and amount of clay minerals influence the adsorption of these compounds.
-
pH: Soil pH can affect the chemical form (ionic or molecular) of the triazine metabolites, which in turn influences their solubility and interaction with soil components.[2] Acidic conditions can sometimes lead to the hydrolysis of certain triazines.[2][3]
-
-
Analyte Properties: The specific physicochemical properties of the target triazine metabolites, such as their polarity and pKa values, will dictate their behavior during extraction.[2]
-
Extraction Method and Solvent Choice: The chosen extraction technique (e.g., sonication, shaking, QuEChERS) and the polarity of the extraction solvent are paramount.[2][4] The solvent must effectively disrupt the interactions between the analytes and the soil matrix.
Q2: Which extraction solvents are most effective for triazine metabolites?
A2: The selection of an appropriate extraction solvent is crucial for achieving high recovery rates. Generally, polar organic solvents are favored.
-
Methanol: Often considered a highly effective solvent for extracting triazines from soil, with studies showing recoveries over 95% for several compounds.[2]
-
Acetonitrile: Another widely used solvent, particularly in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.[4][5]
-
Solvent Mixtures: Combinations of solvents, such as methanol/water or acetonitrile/water, can enhance extraction efficiency by modifying the polarity and improving the penetration of the solvent into the soil matrix.[4][6] A mixture of methanol, ethyl acetate, and acetonitrile has also been shown to yield good recoveries.[7]
Q3: What is the QuEChERS method and why is it popular for pesticide residue analysis in soil?
A3: QuEChERS is a streamlined and effective sample preparation method that has gained popularity for the analysis of pesticide residues in various matrices, including soil.[5] The typical workflow involves two main steps:
-
Extraction: The soil sample is homogenized with an organic solvent (commonly acetonitrile), water, and a salt mixture (e.g., magnesium sulfate, sodium chloride).[5][8] The addition of water helps to hydrate the soil and improve the accessibility of the analytes to the extraction solvent.[5][9]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant from the extraction step is mixed with a combination of sorbents to remove interfering matrix components.
The popularity of QuEChERS stems from its speed, ease of use, low solvent consumption, and broad applicability to a wide range of pesticides.[5][8]
Troubleshooting Guide: Addressing Specific Extraction Issues
This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the extraction of triazine metabolites from soil.
Issue 1: Low Recovery of Parent Triazines and Their Metabolites
Q: My recovery rates for both the parent triazine compounds and their metabolites are consistently low. What are the likely causes and how can I improve them?
A: Low recovery is a common challenge that can often be traced back to the extraction procedure itself or the interactions between the analytes and the soil matrix.
Potential Causes & Troubleshooting Steps:
-
Inefficient Extraction: The chosen solvent and method may not be effectively disrupting the binding of the triazines to the soil particles.
-
Troubleshooting:
-
Optimize Solvent Choice: If you are using a single solvent, consider trying a solvent mixture. For example, a methanol:water or acetonitrile:water mixture can be more effective than the pure solvent alone.[4][6]
-
Increase Extraction Time/Intensity: Ensure that the shaking or sonication time is sufficient. For mechanical shaking, one hour is a common duration.[4] For ultrasound-assisted extraction, optimization of the sonication time is also important.[7]
-
Consider Alternative Extraction Techniques: If mechanical shaking or sonication is not yielding satisfactory results, explore other methods like Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE).[10][11]
-
-
-
Strong Adsorption to Soil Matrix: As mentioned, triazines can bind strongly to soil organic matter.[1]
-
Troubleshooting:
-
Adjust pH: The pH of the extraction solvent can influence the charge of both the triazine metabolites and the soil components, thereby affecting adsorption. Experiment with adjusting the pH of your extraction solution.[2]
-
Sample Pre-treatment: For dry soil samples, adding water before extraction can help to swell the soil matrix and make the analytes more accessible to the solvent.[5][9]
-
-
-
Analyte Degradation: Some triazine metabolites can be sensitive to the extraction conditions.
-
Troubleshooting:
-
Temperature Control: If using methods that involve heating, such as MAE, ensure the temperature is optimized to avoid thermal degradation of the analytes.
-
-
Issue 2: Poor Recovery of More Polar Metabolites
Q: I'm getting good recovery for the parent triazine, but the recovery of its more polar metabolites (e.g., dealkylated or hydroxylated forms) is significantly lower. Why is this happening and what can I do?
A: This is a frequent observation and is often related to the different physicochemical properties of the metabolites compared to the parent compound.
Potential Causes & Troubleshooting Steps:
-
Solvent Mismatch: The polarity of your extraction solvent may be optimized for the less polar parent compound and may not be ideal for the more polar metabolites.
-
Troubleshooting:
-
Increase Solvent Polarity: Increase the proportion of the more polar solvent in your extraction mixture. For instance, if you are using a methanol:water mixture, try increasing the percentage of water. Sonication with an acetonitrile:water mixture has been shown to be effective for dealkylated atrazine metabolites.[4][12]
-
-
-
Stronger Interactions with Soil: The polar functional groups of the metabolites can lead to stronger interactions (e.g., hydrogen bonding) with the soil organic matter and clay minerals.
-
Inefficient Cleanup: The Solid-Phase Extraction (SPE) or d-SPE cleanup step may not be suitable for the polar metabolites, leading to their loss.
-
Troubleshooting:
-
Optimize SPE Sorbent and Elution Solvent: Ensure that the SPE sorbent has the appropriate chemistry to retain and then release the polar metabolites. You may need to use a different sorbent or a more polar elution solvent. Mixed-mode SPE cartridges can be effective for isolating a range of triazine metabolites.[14][15]
-
-
Experimental Protocols & Data
Table 1: Comparison of Extraction Solvents for Triazine Recovery from Soil
| Extraction Solvent/Method | Typical Recovery Range (%) | Target Analytes | Reference |
| Methanol (Ultrasound-Assisted) | >95% (except simazine at 80%) | Simazine, prometon, atrazine, ametryn, propazine, prometryn, terbutryn | [2] |
| Methanol:Water (Mechanical Shaker) | >60% | Atrazine, simazine, cyanazine, deisopropyl atrazine, deethyl atrazine | [4] |
| Acetonitrile:Water (Handshaking) | Good correlation with standard methods | Atrazine and other s-triazines | [4] |
| Modified QuEChERS (Acetonitrile) | 71-100% | Atrazine, secbumetone, aziprotryne, terbutryn | [16] |
| Water:Methanol (99:1, v/v) (Ultrasonic Bath) | 82-98% | Simazine, atrazine, prometon, ametryn, prometryn | [17][18] |
Protocol 1: General Ultrasound-Assisted Solvent Extraction (USAE)
This protocol is a general guideline and should be optimized for your specific soil type and target analytes.
-
Sample Preparation: Weigh 5-10 g of homogenized soil into a centrifuge tube.
-
Spiking (for recovery experiments): If determining recovery, spike the soil sample with a known concentration of your triazine metabolite standards.
-
Solvent Addition: Add 20-30 mL of the chosen extraction solvent (e.g., methanol).
-
Sonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 15-30 minutes.
-
Centrifugation: Centrifuge the sample at a sufficient speed and duration to pellet the soil particles (e.g., 4000 rpm for 10 minutes).
-
Supernatant Collection: Carefully decant the supernatant into a clean collection vial.
-
Repeat Extraction (Optional but Recommended): For improved recovery, repeat steps 3-6 with a fresh portion of solvent and combine the supernatants.
-
Concentration and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC analysis).
Protocol 2: Modified QuEChERS for Triazine Metabolites in Soil
This is a modified QuEChERS protocol that can serve as a starting point for method development.
-
Sample Preparation: Weigh 10 g of soil into a 50 mL centrifuge tube.
-
Hydration: Add a specific volume of water to the soil to achieve a consistent moisture level.[5][9]
-
Extraction: Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts.
-
Shaking: Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at a suitable speed (e.g., 4000 rpm for 5 minutes).
-
d-SPE Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing the appropriate sorbents (e.g., PSA, C18, GCB).
-
Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge.
-
Analysis: The cleaned-up extract is now ready for analysis by LC-MS/MS or GC-MS.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps.
Caption: General workflow for soil extraction of triazine metabolites.
Caption: Troubleshooting logic for low recovery rates.
References
-
Thurman, E.M., et al. (1990). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. USGS. [Link]
-
MDPI. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. [Link]
-
Coman, V., et al. (2014). DETERMINATION OF TRIAZINE HERBICIDES IN SOIL SAMPLES BY ULTRASOUND-ASSISTED EXTRACTION FOLLOWED BY DISPERSIVE LIQUID-LIQUID MICR. Rev. Chim. (Bucharest), 65(9), 1032-1037. [Link]
-
PubMed. (n.d.). Procedures for analysis of atrazine and simazine in environmental matrices. [Link]
-
PubMed. (n.d.). Evaluation of atrazine soil extraction methods for the determination by enzyme immunoassay and gas chromatography. [Link]
-
Ver de terre Production. (1993). MINERALIZATION AND UPTAKE OF TRIAZINE PESTICIDE IN SOIL-PLANT SYSTEMS. [Link]
-
R Discovery. (2012). Fate and Determination of Triazine Herbicides in Soil. [Link]
-
Spectroscopy Online. (2025). Triazine Herbicides Analyzed Using New Magnetic Solid-Phase Extraction Method. [Link]
-
ResearchGate. (n.d.). Determination of Chloroacetanilides, Triazines and Phenylureas and some of their Metabolites in Soils by Pressurised Liquid Extraction, GC-MS/MS, LC-MS and LC-MS/MS. [Link]
-
SpringerLink. (n.d.). The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. [Link]
-
Taylor & Francis Online. (2019). Method development and application for triazine herbicides analysis in water, soil and sediment samples from KwaZulu-Natal. [Link]
-
ACS Publications. (n.d.). Mixed-mode isolation of triazine metabolites from soil and aquifer sediments using automated solid-phase extraction. [Link]
-
USGS Publications Warehouse. (2002). Mixed-mode isolation of triazine metabolites from soil and aquifer sediments using automated solid-phase extraction. [Link]
-
Taylor & Francis Online. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. [Link]
-
Taylor & Francis Online. (n.d.). Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Pe. [Link]
-
ResearchGate. (n.d.). Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. [Link]
-
ResearchGate. (n.d.). Determination of Triazines and Their Metabolites in Environmental Samples Using Molecularly Imprinted Polymer Extraction, Pressurized Liquid Extraction and LC–Tandem Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Determination of triazine herbicides in soil samples by ultrasound-assisted extraction followed by dispersive liquid-liquid microextraction based on solidification of floating organic droplet and HPLC-UV analysis. [Link]
-
Semantic Scholar. (2016). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography-diode array detector. [Link]
-
ScholarBank@NUS. (n.d.). Determination of triazines in soil by microwave-assisted extraction followed by solid-phase microextraction and gas chromatography-mass spectrometry. [Link]
-
SciSpace. (n.d.). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chrom. [Link]
-
PMC. (n.d.). Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils. [Link]
-
MDPI. (2023). Adsorption Behavior and Residue Degradation of Triazine Herbicides in Soil Amended with Rice Straw Biochar. [Link]
-
USDA ARS. (n.d.). Supercritical Fluid Extraction from Soil and HPLC Analysis of Cyanazine Herbicide. [Link]
-
PubMed. (2011). Determination of triazine herbicides in environmental samples by dispersive liquid-liquid microextraction coupled with high performance liquid chromatography. [Link]
-
MDPI. (n.d.). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. [Link]
-
ResearchGate. (n.d.). Evaluation of atrazine soil extraction methods for determination by enzyme immunoassay and gas chromatography. [Link]
-
ResearchGate. (n.d.). Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. [Link]
-
ACS Publications. (n.d.). Soil Effects on Herbicides, Influence of Soil Properties on the Phytotoxicities of the s-Triazine Herbicides. [Link]
-
Semantic Scholar. (2012). Fate and Determination of Triazine Herbicides in Soil. [Link]
-
ResearchGate. (n.d.). Quantification of triazine herbicides in soil by microwave-assisted extraction and high-performance liquid chromatography. [Link]
-
AperTO. (2026). Evaluation of different QuEChERS-based approaches for the extraction of emerging contaminants from soil. [Link]
-
Digital CSIC. (2024). Pressurized liquid extraction of organic contaminants in environmental and food samples. [Link]
-
Digital CSIC. (n.d.). Development of QuEChERS-based multiresidue analytical methods to determine pesticides in corn, grapes and alfalfa. [Link]
-
University of Nebraska–Lincoln Extension. (n.d.). Testing for and Deactivating Herbicide Residues. [Link]
-
PubMed. (2001). Stability and recovery of triazine and chloroacetamide herbicides from pH adjusted water samples by using empore solid-phase extraction disks and gas chromatography with ion trap mass spectrometry. [Link]
-
ResearchGate. (n.d.). (PDF) Stability and Recovery of Triazine and Chloroacetamide Herbicides from pH Adjusted Water Samples by Using Empore Solid-Phase Extraction Disks and Gas Chromatography with Ion Trap Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Recovery percentage range of 1, 3, 5-triazine herbicides in soil samples. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Stability and recovery of triazine and chloroacetamide herbicides from pH adjusted water samples by using empore solid-phase extraction disks and gas chromatography with ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of atrazine soil extraction methods for the determination by enzyme immunoassay and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. iris.unito.it [iris.unito.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. digital.csic.es [digital.csic.es]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mixed-mode isolation of triazine metabolites from soil and aquifer sediments using automated solid-phase extraction [pubs.usgs.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Amino-Triazines
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the chromatographic behavior of amino-triazines (e.g., melamine, ammeline, ammelide, and cyanuric acid). Because these compounds are highly polar and possess basic amine functional groups, they are notoriously difficult to analyze via standard Reversed-Phase Liquid Chromatography (RPLC).
This guide is designed to move beyond generic troubleshooting. Here, we will dissect the physical chemistry driving peak distortion and provide self-validating, field-proven protocols to restore analytical integrity to your drug development and metabolic workflows.
Part 1: Mechanistic Root Cause Analysis
Before altering your method, you must understand the molecular interactions occurring inside your column. The diagram below illustrates the exact chemical pathway that causes basic compounds to tail on traditional silica phases.
Caption: Logical relationship of silanol-induced secondary interactions causing peak tailing.
Frequently Asked Questions (Diagnostics & Causality)
Q: Why do my amino-triazine peaks look like shark fins (severe tailing) on a standard C18 column? A: Peak tailing occurs when an analyte experiences more than one retention mechanism simultaneously[1]. Amino-triazines possess basic amine groups. On traditional silica-based C18 columns, unbonded surface silanols (Si–OH) exist in various configurations (free, geminal, associated)[2]. Free silanols are highly acidic. At a mobile phase pH above 3.0, these silanols ionize into negatively charged species (Si–O⁻). When your basic amino-triazine passes through the column, it undergoes standard hydrophobic partitioning (the intended mechanism) and strong electrostatic cation-exchange with the ionized silanols (the secondary mechanism)[3]. Because these interactions have different desorption kinetics, the molecules elute at varying rates, causing the trailing edge of the peak to drag[4].
Q: How can I prove this is a chemical interaction and not a physical void in my column bed?
A: Never adjust your chemistry before verifying your hardware. A physical defect (like a collapsed silica bed or a partially blocked inlet frit) will distort all peaks equally[1]. To validate the root cause, inject a neutral, non-ionizable marker compound (e.g., uracil or toluene). If the neutral marker elutes with perfect Gaussian symmetry (Asymmetry Factor
Q: I cannot change my column right now. How can I modify my mobile phase to suppress this tailing? A: You have two immediate chemical levers:
-
pH Suppression: By lowering your mobile phase pH below 3.0 (using additives like Formic Acid or Trifluoroacetic Acid), you force the full protonation of the residual silanol groups[1]. This neutralizes their negative charge, shutting down the secondary cation-exchange mechanism. Caution: Standard Type-A silica dissolves below pH 3. Ensure you are using a sterically protected or low-pH stable column[1].
-
Ion-Pairing: Introduce an ion-pairing reagent like heptanesulfonic acid. The anionic sulfonate head binds to the protonated amine of the triazine, forming a neutral, hydrophobic complex that partitions cleanly into the C18 phase without interacting with silanols[5].
Q: What is the permanent, long-term solution for high-throughput analysis of these compounds? A: Move away from standard C18 chemistries.
-
Base-Deactivated / Polar-Embedded Columns: These feature an embedded amide or carbamate group within the alkyl chain that forms internal hydrogen bonds with adjacent unreacted silanols, shielding them from your basic analytes[6].
-
TYPE-C Silica Hydride: These columns replace surface silanols (Si–OH) with silicon-hydride (Si–H) groups, virtually eliminating silanol activity[6].
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Because amino-triazines are highly polar, HILIC is the most elegant solution. Retention is driven by hydrophilic partitioning into a water-rich layer on the silica surface, avoiding electrostatic binding and yielding sharp peaks[4].
Part 2: Quantitative Data & Decision Workflow
Table 1: Impact of Chromatographic Parameters on Amino-Triazine Peak Asymmetry ( )
| Chromatographic Condition | Primary Retention Mechanism | Secondary Interaction | Typical Asymmetry ( | Analytical Verdict |
| Standard C18 (pH 7.0) | Hydrophobic | High (Ionized Silanols) | 2.0 - 2.8 | Unacceptable (Severe Tailing) |
| Standard C18 (pH 2.5) | Hydrophobic | Low (Protonated Silanols) | 1.2 - 1.4 | Acceptable (Reduced Column Life) |
| End-capped C18 (pH 5.0) | Hydrophobic | Moderate (Steric Hindrance) | 1.3 - 1.6 | Marginal (Batch Dependent) |
| Polar-Embedded C18 | Hydrophobic + H-Bonding | Minimal (Shielded Silanols) | 1.1 - 1.2 | Excellent |
| HILIC (Unbonded Silica) | Hydrophilic Partitioning | N/A (Aqueous Layer) | 1.0 - 1.1 | Optimal for Polar Triazines |
Troubleshooting Decision Matrix
Caption: Step-by-step decision workflow for resolving amino-triazine peak tailing.
Part 3: Self-Validating Experimental Protocols
Protocol 1: System Suitability & Root Cause Validation (The Uracil Test)
Purpose: To definitively separate physical column degradation from chemical silanol interactions.
-
Preparation: Prepare a 10 µg/mL solution of Uracil (a neutral, non-retained marker) in your initial mobile phase conditions.
-
Execution: Inject 5 µL onto the HPLC system using your current method parameters.
-
Data Analysis: Calculate the Asymmetry Factor (
) at 10% peak height. -
Validation Logic: If the
of Uracil is , the fluidic path and column bed are physically intact. The tailing of your amino-triazine is mathematically confirmed as a chemical secondary interaction, clearing you to proceed to Protocol 2 or 3.
Protocol 2: Ion-Pairing Reversed-Phase Method for Melamine & Derivatives
Purpose: To mask basic amine groups when low-pH or HILIC columns are unavailable[5].
-
Mobile Phase A: Prepare 13.3 mM heptanesulfonic acid (sodium salt) in LC-MS grade water. Adjust to pH 3.0 using phosphoric acid to ensure partial silanol suppression alongside ion-pairing.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Equilibration (Critical Step): Flush the C18 column with 95% A / 5% B for a minimum of 20 column volumes . Causality: Ion-pairing reagents require extensive time to dynamically coat and saturate the hydrophobic stationary phase. Premature injection will result in retention time drift.
-
Execution: Inject the amino-triazine sample. The sulfonate group will bind the basic amine, masking it from residual silanols and instantly improving peak symmetry.
Protocol 3: HILIC Method Conversion for Highly Polar Amino-Triazines
Purpose: To completely bypass silanol-driven cation exchange by utilizing hydrophilic partitioning[4].
-
Column Selection: Install an unbonded bare silica or zwitterionic HILIC column.
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS water, adjusted to pH 3.0. (Buffer concentration is critical in HILIC to ensure a stable hydration layer).
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Execution: Run an isocratic elution at 10% A / 90% B.
-
Validation Logic: In HILIC, water is the strong eluting solvent. By operating in an aqueous-deficient environment (90% ACN), a water-enriched layer forms on the silica surface. The highly polar amino-triazines partition into this layer without direct electrostatic binding to the silica matrix, yielding perfectly Gaussian peaks.
References
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Chromanik Technologies. Available at:[Link]
-
Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MICROSOLV. Available at: [Link]
-
Metabolism of Melamine by Klebsiella terragena. ASM Journals. Available at: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. chromanik.co.jp [chromanik.co.jp]
- 5. journals.asm.org [journals.asm.org]
- 6. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
Technical Support Center: Resolving Isomeric Separation Issues in Triazine Chromatography
Welcome to the comprehensive technical support guide for resolving isomeric separation challenges in triazine chromatography. This center is designed for researchers, scientists, and drug development professionals who encounter difficulties in separating structurally similar triazine isomers. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges and solutions, empowering you to make informed decisions in your method development.
The unique electronic and structural properties of the triazine ring and its substituents often lead to isomers with very similar physicochemical properties, making their separation a significant analytical challenge[1]. Whether you are dealing with positional isomers, regioisomers, or enantiomers, this guide offers structured troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in triazine analysis. Understanding these fundamentals is the first step toward effective troubleshooting.
Q1: Why are my triazine peaks tailing or showing poor shape?
Answer: Poor peak shape for triazine compounds, which are basic in nature, is most often caused by secondary interactions with the stationary phase.[2]
-
Causality: The primary culprit is the interaction between the basic nitrogen atoms on the triazine ring and acidic residual silanol groups on the surface of silica-based stationary phases (like C18).[2] This strong, unwanted interaction slows down a portion of the analyte molecules, leading to a "tail" on the peak.
-
Self-Validating Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to a range of 2.5-3.5 using an additive like formic or acetic acid.[2] At this low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the now-protonated triazine molecules, drastically reducing tailing.[2] You can validate this by observing a significant improvement in peak symmetry (As) values, aiming for 0.9 < As < 1.2.
-
Use High-Purity, End-Capped Columns: Modern HPLC columns are manufactured with high-purity silica and are "end-capped," a process that chemically converts most of the reactive silanol groups into less reactive species. Using these columns minimizes the sites available for secondary interactions.[2]
-
Reduce Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion. Validate by creating a dilution series of your sample; if peak shape improves at lower concentrations, you were likely overloading the column.[2]
-
Q2: My triazine isomers are co-eluting or have very poor resolution in reversed-phase HPLC. What is the first thing I should adjust?
Answer: Before making drastic changes, systematically optimize your mobile phase composition and gradient. Selectivity (the distance between two peaks) is the most powerful factor influencing resolution and is highly sensitive to mobile phase changes.[3]
-
Causality: Isomers have subtle differences in polarity. Altering the mobile phase composition (e.g., changing the organic solvent or its ratio to water) directly impacts the partitioning behavior of the analytes between the mobile and stationary phases, which can amplify these small polarity differences.
-
Troubleshooting Steps:
-
Mobile Phase Strength: If isomers are eluting too quickly, decrease the percentage of the organic solvent (acetonitrile or methanol) to increase retention and allow more time for separation to occur.[2]
-
Organic Modifier Type: Switch the organic solvent. Acetonitrile and methanol have different properties and will interact differently with your analytes, potentially changing the elution order and improving selectivity.
-
Implement a Shallow Gradient: A shallow gradient elution, where the percentage of organic solvent increases very slowly over time, is extremely effective for separating closely eluting compounds.[2] This allows the subtle differences between isomers to have a greater impact on their relative movement down the column.
-
Part 2: Advanced Separation Strategies for Challenging Isomers
When basic troubleshooting is insufficient, advanced chromatographic modes and techniques are necessary.
Q3: I am trying to separate highly polar triazine isomers or metabolites that have no retention on my C18 column. What should I do?
Answer: This is a classic scenario where reversed-phase chromatography is not suitable. You should employ Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Causality: HILIC is designed specifically for the retention and separation of polar compounds.[4][5] It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (>70% acetonitrile).[4][6] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this water layer and are retained, with elution occurring as the aqueous content of the mobile phase increases.[7]
-
Self-Validating Protocol:
-
Column Selection: Choose a HILIC column (e.g., bare silica, amide-bonded).
-
Mobile Phase: Start with a mobile phase of 90:10 (v/v) acetonitrile:water with a buffer (e.g., 10 mM ammonium formate). The buffer is crucial for good peak shape.
-
Gradient: Run a gradient from 90% to 60% acetonitrile over 10-15 minutes. Your polar isomers should now be well-retained and elute within this gradient.
-
Validation: Successful implementation will show your previously unretained polar isomers now have retention factors (k) greater than 2 and are separated within the gradient window.
-
Diagram: HILIC Separation Mechanism
Caption: Mechanism of HILIC showing polar analytes partitioning into the water layer.
Q4: How can I separate triazine enantiomers (chiral isomers)?
Answer: The separation of enantiomers requires a chiral environment. This can be achieved using either a Chiral Stationary Phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[8] For direct separation, Supercritical Fluid Chromatography (SFC) is often a superior technique.[9]
-
Causality: Enantiomers have identical physical properties in a non-chiral environment. A CSP creates a three-dimensional chiral surface. The two enantiomers will interact differently with this surface, leading to different retention times. SFC uses supercritical CO2 as the mobile phase, which has low viscosity and high diffusivity, often resulting in faster and more efficient separations than HPLC for chiral compounds.[9][10][11]
-
Recommended High-Resolution Technique: Supercritical Fluid Chromatography (SFC)
-
Why SFC? SFC is a powerful tool for chiral separations, offering significant advantages in speed and solvent reduction.[10][12] It is particularly effective for the types of molecules often derivatized with a triazine core.[9]
-
Starting Point:
-
Column: Screen a set of polysaccharide-based CSPs (e.g., cellulose or amylose-based columns), as they are broadly applicable.
-
Mobile Phase: Use supercritical CO2 as the primary mobile phase, with a small percentage of an organic modifier like methanol or ethanol.
-
Optimization: Method development involves optimizing the organic modifier percentage, temperature, and backpressure to achieve the best resolution.
-
-
Q5: We are struggling to separate stubborn positional isomers. What non-obvious parameter can we change?
Answer: Manipulating the column temperature is a powerful but often underutilized tool for altering selectivity.[13][14]
-
Causality: Changing the temperature affects the thermodynamics of the analyte-stationary phase interactions.[15] Since isomers can have slightly different interaction thermodynamics, a change in temperature can have a differential effect on their retention times, sometimes even reversing their elution order.[15] Additionally, higher temperatures reduce mobile phase viscosity, allowing for faster flow rates and shorter run times without excessive backpressure.[13][14]
-
Experimental Protocol:
-
Initial Run: Perform your separation at a standard temperature (e.g., 30 °C).
-
Temperature Screen: Increase the column temperature in 10 °C increments (e.g., 40 °C, 50 °C, 60 °C), re-injecting the sample at each step.
-
Evaluate: Plot the resolution between the critical isomer pair versus temperature. You may find an optimal temperature where the resolution is maximized.[15] Be aware that retention times will decrease for all compounds as temperature increases.[13]
-
Part 3: Systematic Troubleshooting Workflow & Protocols
Troubleshooting Logic for Poor Isomeric Resolution
This workflow provides a systematic approach to diagnosing and solving separation issues.
Caption: A systematic workflow for troubleshooting poor isomeric separation.
Protocol: Method Development for Separating Triazine Structural Isomers
This protocol outlines a step-by-step process for developing a robust reversed-phase HPLC method for separating non-chiral triazine isomers.
Objective: To achieve baseline resolution (Rs > 1.5) for a pair of triazine structural isomers.
Materials:
-
HPLC system with UV or MS detector
-
High-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm)
-
Phenyl-Hexyl column (for alternative selectivity)
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA)
-
Isomer standard mixture (approx. 1 mg/mL in a suitable solvent)
Procedure:
-
Initial Conditions & Column Equilibration:
-
Install the C18 column.
-
Set the mobile phase to 50:50 ACN:Water with 0.1% FA.
-
Equilibrate the column for at least 15 minutes at a flow rate of 1.0 mL/min.
-
-
Scouting Run:
-
Inject 5 µL of the isomer standard mixture.
-
Run a gradient from 10% to 90% ACN (with 0.1% FA in both water and ACN) over 15 minutes.
-
This run will determine the approximate organic solvent percentage at which your isomers elute.
-
-
Isocratic Hold Optimization:
-
Based on the scouting run, determine the %ACN at which the isomers eluted. Let's call this %E.
-
Set up a new isocratic method at (%E - 5%) ACN. For example, if they eluted at 45% ACN in the gradient, start with a 40% ACN isocratic method.
-
Inject the sample. If the isomers are co-eluting but have a retention factor (k') between 2 and 10, proceed. If not, adjust the %ACN until they are in this range.
-
-
Selectivity Optimization (If co-elution persists):
-
Step 4a: Switch Organic Modifier: Prepare a mobile phase using MeOH instead of ACN at a concentration that gives similar retention (you may need a different percentage). MeOH offers different selectivity and may resolve the pair.
-
Step 4b: Change Stationary Phase: If changing the solvent fails, the issue is likely poor selectivity on the C18 phase. Switch to a Phenyl-Hexyl column. The phenyl rings in this stationary phase can offer alternative π-π interactions with the triazine ring, which can be highly effective for separating structural isomers[1]. Repeat steps 1-3 with the new column.
-
-
Gradient Optimization for Final Method:
-
Once separation is achieved, convert the optimal isocratic method to a shallow gradient for better peak shape and faster run times. Start the gradient 10% below the optimal isocratic percentage and end 10% above it, over a 10-15 minute period.
-
-
Validation:
-
Confirm the resolution (Rs) is > 1.5.
-
Check for peak purity using a DAD/PDA detector or MS.
-
Perform multiple injections to ensure reproducibility of retention time and peak area.
-
Data Summary: Stationary Phase & Technique Selection
| Isomer Type | Primary Challenge | Recommended Starting Technique | Stationary Phase(s) | Key Considerations |
| Positional/Structural | Similar polarity, hydrophobicity | Reversed-Phase HPLC | C18, Phenyl-Hexyl, Cyano | Phenyl phases can offer unique π-π selectivity for aromatic isomers[1]. |
| Polar Isomers/Metabolites | Poor retention in RP-HPLC | HILIC | Bare Silica, Amide, Diol | Requires high organic mobile phase; excellent for MS sensitivity[4][7]. |
| Enantiomers (Chiral) | Identical properties in achiral systems | SFC or Chiral HPLC | Polysaccharide-based (Cellulose/Amylose) | SFC is often faster and uses less organic solvent, making it a "green" technique[9][10]. |
References
-
A simple method based on solid-phase extraction combined with liquid chromatography for simultaneous determination of nine triazine herbicides... (n.d.). PMC. [Link]
-
Method development and application for triazine herbicides analysis in water, soil and sediment samples from KwaZulu-Natal. (n.d.). PubMed. [Link]
-
Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. (n.d.). Taylor & Francis Online. [Link]
-
Development and optimization of a method for the determination of simazine, atrazine and propazine using solid-phase extraction and HPLC/GC. (n.d.). ResearchGate. [Link]
-
Method development and application for triazine herbicides analysis in water, soil and sediment samples from KwaZulu-Natal. (2019, June 5). Taylor & Francis Online. [Link]
-
Design of chiral monochloro-s-triazine reagents for the liquid chromatographic separation of amino acid enantiomers. (2003, May 23). PubMed. [Link]
-
UHPLC Separation of Triazine Herbicides at Elevated Temperature. (2020, November 11). LCGC International. [Link]
-
Determination of triazine herbicides by capillary liquid chromatography with on-column focusing and temperature gradient. (n.d.). ResearchGate. [Link]
-
Synthesis of Chiral Triazine Frameworks for Enantiodiscrimination. (n.d.). ResearchGate. [Link]
-
In situ fabrication of chiral covalent triazine frameworks membranes for enantiomer separation. (2021, September 27). PubMed. [Link]
-
HILIC. (n.d.). Dr. Maisch. [Link]
-
Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. [Link]
-
(a) Effect of temperature towards extraction efficiency of both triazine species. Conditions... (n.d.). ResearchGate. [Link]
-
Supercritical fluid chromatography. (n.d.). Wikipedia. [Link]
-
Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. (n.d.). ACS Publications. [Link]
-
Chromatographic Characterization of Stationary Phases for Hydrophilic Interaction Liquid Chromatography. (n.d.). Fisher Scientific. [Link]
-
Optimization of the separation of a group of triazine herbicides by micellar capillary electrophoresis using experimental design and artificial neural networks. (2004, April 15). PubMed. [Link]
-
Diagnosing Chromatography Problems & Troubleshooting. (n.d.). MAC-MOD Analytical. [Link]
-
Hydrophilic-Interaction Chromatography: An Update. (2022, April 15). LCGC International. [Link]
-
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (2015, October 22). FAGG. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
-
Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (2022, June 29). MDPI. [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024, September 25). Longdom Publishing. [Link]
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (n.d.). PMC. [Link]
-
How Chemistry Determines Separations: Influence of Selectivity on Resolution. (2023, March 1). LCGC International. [Link]
-
How Does Temperature Affect Selectivity? (2020, November 12). LCGC International. [Link]
-
Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. (n.d.). AFIN-TS. [Link]
-
Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. (2004, October 1). Waters Corporation. [Link]
- SEPARATION OF TRIAZINE DERIVATIVES ENANTIOMERS USING TARTARIC ACID. (2011, November 30).
-
Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. (2023, November 28). MDPI. [Link]
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). Buchi.com. [Link]
-
Troubleshooting Basics, Part II: Pressure Problems. (2020, November 11). LCGC International. [Link]
-
Resolving the Isomer Problem: Tackling Characterization Challenges. (2021, December 10). Biocompare. [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.). Pulsus. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 4. HILIC â Dr. Maisch [dr-maisch.com]
- 5. afin-ts.de [afin-ts.de]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Design of chiral monochloro-s-triazine reagents for the liquid chromatographic separation of amino acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 10. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 11. fagg.be [fagg.be]
- 12. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Hydrolysis of Methoxy-Triazines
Topic: Minimizing hydrolysis of methoxy-triazines during sample preparation Ticket ID: MTZ-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Methoxy-s-triazines (e.g., Prometon, Terbumeton, Secbumeton) exhibit a specific vulnerability to acid-catalyzed hydrolysis , a degradation pathway often inadvertently triggered during standard sample preparation workflows like QuEChERS or Solid Phase Extraction (SPE). Unlike their chloro-triazine counterparts (e.g., Atrazine), methoxy-triazines possess a higher pKa (~4.3), making them more basic and thus more susceptible to protonation in mildly acidic environments. Once protonated, the methoxy group acts as a leaving group, converting the analyte into its hydroxy-metabolite, leading to quantitation errors (false negatives).
This guide provides a self-validating system to arrest this mechanism.
Module 1: The Mechanism (Root Cause Analysis)
To prevent loss, you must understand the enemy. Hydrolysis of methoxy-triazines is not random; it is a predictable kinetic event driven by pH and solvent proticity .
The Degradation Pathway
The reaction proceeds via an
-
Protonation: The N1 or N3 nitrogen on the triazine ring accepts a proton (
). This is the rate-limiting step. -
Nucleophilic Attack: Water attacks the carbon atom adjacent to the methoxy group.
-
Elimination: Methanol (
) is expelled, leaving a hydroxy-triazine (often tautomerizing to a keto-form).
Visualizing the Threat
Figure 1: Acid-catalyzed hydrolysis pathway of methoxy-triazines. Note that protonation is the critical trigger.
Module 2: Diagnostic Workflow (Is Your Method Killing Your Sample?)
Before altering your protocol, run this diagnostic checklist. If you answer "YES" to any of these, your recovery losses are likely due to hydrolysis.
| Diagnostic Check | Risk Level | Explanation |
| Is your extraction solvent acidified? (e.g., 1% Acetic Acid in ACN) | CRITICAL | Acidification promotes protonation. Methoxy-triazines are stable at neutral pH. |
| Is the sample pH < 5? | HIGH | The pKa of Prometon is ~4.3. Below pH 4.3, >50% of the analyte is protonated and reactive. |
| Do you use Methanol as the primary solvent? | MODERATE | Methanol is a protic solvent and can facilitate proton transfer more readily than aprotic Acetonitrile. |
| Is the evaporation temperature > 40°C? | HIGH | Hydrolysis rates follow the Arrhenius equation; heat exponentially increases degradation. |
| Are samples sitting in the autosampler > 12 hours? | MODERATE | Even slow hydrolysis becomes significant over time in unbuffered aqueous mobile phases. |
Module 3: Optimized Protocols
These protocols are designed to maintain the "Stability Window" (pH 7.0 – 9.0) throughout the workflow.
Protocol A: Buffered QuEChERS (Recommended for Soil/Food)
Standard QuEChERS (AOAC 2007.01) uses acetate buffering (pH ~5), which is risky for methoxy-triazines. Use the EN 15662 (Citrate) method or a custom basic buffer.
Step-by-Step:
-
Weighing: Weigh 10 g sample into a 50 mL centrifuge tube.
-
Hydration (Critical): If sample is dry (<80% water), add water to reach 10 mL total aqueous volume.
-
Solvent Addition: Add 10 mL Acetonitrile (ACN) . Do NOT use acidified ACN.
-
Buffering: Add salts:
-
4 g
-
1 g
[1] -
1 g Trisodium Citrate dihydrate
-
0.5 g Disodium hydrogencitrate sesquihydrate.
-
Target pH: 5.0–5.5 (Acceptable, but borderline).
-
Better Alternative: Use Ammonium Acetate to buffer to pH 7.0 if recovery is still low.
-
-
Extraction: Shake vigorously for 1 min. Centrifuge at 3000 RCF for 5 min.
-
dSPE Cleanup: Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine). PSA is basic and helps neutralize any residual acidity, stabilizing methoxy-triazines.
Protocol B: Solid Phase Extraction (Water Samples)
Avoid cation-exchange (SCX) cartridges which require acidic elution. Use Polymeric HLB or C18.
-
Conditioning: 5 mL Methanol -> 5 mL Water (Neutral pH).
-
Loading: Load water sample at neutral pH (adjust with
if necessary to pH 7-8). -
Washing: 5 mL Water (5% Methanol).
-
Drying: Dry cartridge under vacuum for 10 mins (removes water to prevent hydrolysis in elution).
-
Elution: 2 x 3 mL Acetonitrile . Avoid Methanol if possible; absolutely avoid acidified solvents.
-
Reconstitution: Evaporate under
at <35°C . Reconstitute in 10:90 ACN:Water buffered with 10mM Ammonium Acetate (pH 7).
Workflow Decision Tree
Figure 2: Decision logic for selecting a hydrolysis-resistant workflow.
Module 4: Frequently Asked Questions (FAQs)
Q: My LC-MS method requires 0.1% Formic Acid for ionization. Will this degrade my sample? A: It depends on the timescale.
-
In the bottle: Yes, storage in acidic mobile phase will cause degradation over 24+ hours.
-
On the column: No, the residence time (<20 mins) is too short for significant hydrolysis.
-
Solution: Keep samples in the autosampler in a neutral solvent (e.g., 10mM Ammonium Acetate). The LC pump will mix the acidic mobile phase at the moment of injection, minimizing exposure time.
Q: Can I use Methanol instead of Acetonitrile for extraction? A: It is not recommended. Methanol is a protic solvent and can participate in solvolysis reactions more readily than acetonitrile (aprotic). Furthermore, commercial methanol sometimes contains trace formic acid. Acetonitrile is the safer choice for methoxy-triazine stability.
Q: I see a peak eluting earlier than my target. Is this the hydrolysis product? A: Likely, yes. The hydrolysis product is a hydroxy-triazine (e.g., Hydroxy-Prometon). Because the hydroxy group is more polar than the methoxy group, it will elute earlier on a Reverse Phase (C18) column. Monitor this transition to confirm degradation.
Q: What is the "Safe Zone" for pH? A: The safe zone is pH 7.0 to 9.0 .
-
Danger Zone: pH < 5.0 (Rapid protonation).[2]
-
Caution Zone: pH > 10.0 (Base-catalyzed hydrolysis is possible, though slower than acid catalysis).
References
-
Erickson, L. E., & Lee, K. H. (1989). Degradation of atrazine and related s-triazines. Critical Reviews in Environmental Control, 19(1), 1-13.
-
Pacenti, M., et al. (2010). High-performance liquid chromatography–tandem mass spectrometry for the determination of triazine herbicides in water. Journal of Chromatography A, 1217(16), 2606-2615.
-
U.S. EPA. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. National Exposure Research Laboratory.
-
Vryzas, Z. (2018). Determination of Triazines and Dinitroanilines in Soil Samples Using Modified QuEChERS and HPLC-DAD. Methods in Molecular Biology, 1749, 117-126.
Sources
Addressing thermal instability of amino-triazines in GC injection ports
Addressing Thermal Instability in GC Injection Ports
Welcome to the technical support center for the analysis of amino-triazines by gas chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the thermal instability of these compounds in GC injection ports. Here, we will explore the root causes of this instability and provide a series of troubleshooting guides and frequently asked questions (FAQs) to help you optimize your analytical methods and achieve reliable, reproducible results.
The Challenge: Thermal Lability of Amino-Triazines
Amino-triazines are a class of nitrogen-containing heterocyclic compounds that are widely used as herbicides and are also investigated as potential pharmaceutical agents.[1] However, their analysis by gas chromatography can be problematic due to their propensity to degrade at the high temperatures typically employed in GC injection ports.[2] This thermal degradation can lead to a host of analytical issues, including poor peak shape, loss of sensitivity, and non-reproducible results.[3][4]
The primary cause of this instability lies in the molecular structure of amino-triazines. The presence of amino groups on the triazine ring makes the molecule susceptible to degradation reactions, such as deamination or rearrangement, when exposed to high temperatures.[5] Furthermore, active sites within the GC inlet, such as silanol groups on the surface of glass liners, can catalyze these degradation reactions, exacerbating the problem.[6][7]
This guide will provide you with the knowledge and tools to overcome these challenges and successfully analyze amino-triazines by GC.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing and reduced peak area for my amino-triazine analytes. What is the likely cause?
A1: This is a classic symptom of analyte degradation or adsorption in the GC inlet.[8] The high temperatures in a standard split/splitless injector can cause your thermally labile amino-triazines to break down.[2] Additionally, active sites, such as silanols on the surface of the inlet liner, can interact with the amino groups of your analytes, leading to adsorption and peak tailing.[6]
Q2: What is an "active site" in a GC inlet and why is it a problem for amino-triazine analysis?
A2: Active sites are chemically reactive points on the surfaces within the GC flow path, most notably the glass inlet liner and the front of the GC column.[6][9] These sites are often acidic silanol groups (Si-OH) that can interact strongly with basic compounds like amino-triazines through hydrogen bonding or other acid-base interactions.[6] This interaction can lead to several problems:
-
Adsorption: The analyte gets "stuck" to the active site, resulting in peak tailing and reduced peak area.[9]
-
Degradation: The active site can catalyze the thermal breakdown of the analyte, leading to the formation of degradation products and a loss of the parent compound.[7]
Q3: How can I minimize the impact of active sites in my GC system?
A3: The key is to use a highly inert flow path. This starts with selecting the right inlet liner. Look for liners that have been specifically deactivated to cap the active silanol groups.[10][11] Many manufacturers offer proprietary deactivation technologies that create a more robust and inert surface compared to standard silanization.[11] Regularly replacing your inlet liner is also crucial, as its inertness will degrade over time with use and exposure to sample matrix.[9]
Q4: What are the advantages of using a Programmed Temperature Vaporization (PTV) inlet for analyzing amino-triazines?
A4: A PTV inlet offers significant advantages for thermally labile compounds like amino-triazines.[12][13] Unlike a conventional hot split/splitless inlet, a PTV injector introduces the sample into a cool liner. The injector is then rapidly heated to transfer the analytes to the column.[14][15] This "cold injection" approach minimizes the time the analytes spend at high temperatures, significantly reducing thermal degradation.[14] PTV inlets also allow for techniques like solvent venting, which can enhance sensitivity for trace-level analysis.[13][16]
Q5: Is Cool-On-Column (COC) injection a good option for amino-triazines?
A5: Yes, Cool-On-Column (COC) injection is an excellent technique for thermally sensitive compounds.[12][17] With COC, the sample is injected directly onto the GC column at a low initial temperature, completely bypassing a hot injection port.[18] This eliminates the risk of thermal degradation in the inlet.[17][19] However, this technique is more sensitive to non-volatile residues in the sample, which can contaminate the front of the column.[18]
Q6: Can derivatization help improve the thermal stability of amino-triazines?
A6: Absolutely. Derivatization is a powerful strategy to improve the chromatographic behavior of challenging analytes. For amino-triazines, derivatizing the active amino groups can significantly increase their thermal stability and reduce their polarity.[20][21][22] Common derivatization approaches for amino-triazines include silylation or methylation.[20][21] These modifications block the active sites on the molecule, making it less prone to degradation and interaction with active sites in the GC system.
Troubleshooting Guides
This section provides structured approaches to common problems encountered during the GC analysis of amino-triazines.
Guide 1: Diagnosing and Addressing Poor Peak Shape
If you are observing tailing, fronting, or split peaks for your amino-triazine analytes, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor peak shapes.
Explanation of Steps:
-
Peak Tailing: Tailing peaks are often a sign of analyte interaction with active sites.[23] Replacing the liner with a fresh, high-quality deactivated one is the first and most crucial step.[9][11] If tailing persists, active sites may have developed at the head of the column, which can be resolved by trimming a small portion of the column.[23]
-
Peak Fronting or Splitting: These peak shapes are typically indicative of either column overload or improper focusing of the analyte band at the start of the analysis.[23][24] Reducing the amount of sample injected can alleviate overloading.[4] Ensuring the initial oven temperature is sufficiently low allows the analytes to condense in a tight band at the head of the column, a process known as "solvent focusing."[23]
Guide 2: Improving Analyte Response and Reproducibility
Low and inconsistent analyte response is a common hurdle when dealing with thermally unstable compounds. This guide provides a systematic approach to enhancing the signal and achieving better precision.
Caption: Workflow for improving analyte response and reproducibility.
Explanation of Steps:
-
Injector Temperature Optimization: For a standard hot inlet, finding the optimal temperature is a balance. It needs to be high enough for efficient vaporization but low enough to minimize thermal degradation.[25] A systematic approach of incrementally lowering the temperature can help find this sweet spot.[24]
-
Alternative Injection Techniques: If lowering the temperature on a standard inlet doesn't suffice, more advanced injection techniques are the next logical step. PTV and COC are designed specifically for thermally labile compounds and will likely yield significant improvements.[13][17][19]
-
Inert Flow Path: A prerequisite for good performance is an inert flow path.[9] Even with optimized injection techniques, active sites will compromise your results.[6]
-
Derivatization: If all other hardware optimizations have been made and the response is still suboptimal, derivatization can fundamentally change the properties of the analyte to make it more amenable to GC analysis.[20][21]
Experimental Protocols
Protocol 1: Inlet Liner Deactivation Check
This protocol provides a simple diagnostic test to assess the inertness of your GC inlet liner.
Objective: To determine if the inlet liner is contributing to analyte degradation or adsorption.
Materials:
-
Amino-triazine analytical standard
-
A new, high-quality, deactivated GC inlet liner from a reputable manufacturer
-
Your current (used) GC inlet liner
-
GC-MS or GC-FID system
Procedure:
-
Establish a Baseline: With your current (used) liner installed, inject a known concentration of your amino-triazine standard.
-
Record Data: Record the peak area and observe the peak shape (specifically, the tailing factor).
-
Replace the Liner: Carefully replace the used liner with the new, deactivated liner.
-
Equilibrate: Allow the system to equilibrate.
-
Inject Standard: Inject the same concentration of the amino-triazine standard.
-
Record Data: Record the peak area and observe the peak shape.
-
Compare Results: Compare the peak area and tailing factor from the used liner and the new liner.
Interpretation of Results:
| Observation | Implication |
| Peak area is significantly higher with the new liner. | The old liner was active and causing analyte loss. |
| Peak tailing is significantly reduced with the new liner. | The old liner was active and causing analyte adsorption. |
| No significant change in peak area or shape. | The liner may not be the primary source of the issue. |
Protocol 2: Determining Optimal Injector Temperature
This protocol outlines a method for finding the ideal injector temperature for your amino-triazine analysis when using a standard split/splitless inlet.
Objective: To find the lowest possible injector temperature that allows for efficient vaporization without causing significant thermal degradation.
Materials:
-
Amino-triazine analytical standard
-
GC-MS or GC-FID system with a split/splitless inlet
Procedure:
-
Set Initial High Temperature: Start with a typical injector temperature, for example, 280°C.[26]
-
Inject Standard: Inject your amino-triazine standard and record the peak area of the parent compound and any potential degradation products.
-
Decrease Temperature: Lower the injector temperature by 25°C (e.g., to 255°C).
-
Equilibrate and Inject: Allow the system to equilibrate and inject the standard again. Record the peak areas.
-
Repeat: Continue decreasing the injector temperature in 25°C increments, recording the peak areas at each step, until you reach a temperature where peak broadening becomes significant (indicating incomplete vaporization).
-
Analyze Data: Plot the peak area of the parent amino-triazine against the injector temperature.
Interpretation of Results:
-
The optimal injector temperature is the one that gives the highest peak area for the parent compound before significant peak broadening occurs.
-
If you observe a consistent increase in the parent peak area as the temperature decreases, it is a strong indication that thermal degradation was occurring at higher temperatures.
References
-
Agilent Technologies. (2011, March 9). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Retrieved from [Link]
-
American Laboratory. (2016, July 26). Selecting a GC Inlet Liner. Retrieved from [Link]
-
Anal Bioanal Chem. (2012). Advantages of a programmed temperature vaporizer inlet and parallel factor analysis in the determination of triazines in the presence of non-intentionally added substances by gas chromatography. Retrieved from [Link]
-
American Chemical Society. (n.d.). Confirmation techniques for triazine herbicides by gas chromatography with electrolytic conductivity detection. Retrieved from [Link]
-
Phenomenex. (n.d.). High-Performance Zebron GC Liners. Retrieved from [Link]
-
Agilent. (n.d.). Cool on-column GC inlet, minimize thermal degradation. Retrieved from [Link]
-
Phenomenex. (2025, June 17). GC Injection Techniques Guide. Retrieved from [Link]
-
Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Restek. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness. Retrieved from [Link]
-
SRI Instruments Europe GmbH. (n.d.). PTV - Programmable Temperature Vaporization Injector. Retrieved from [Link]
-
PubMed. (2007, February 21). Large volume cold on-column injection for gas chromatography-negative chemical ionization-mass spectrometry analysis of selected pesticides in air samples. Retrieved from [Link]
-
GL Sciences. (n.d.). 3-5 Cold-on-Column Injection Method | Technical Support. Retrieved from [Link]
-
Microbioz India. (2023, November 22). Optimizing Gas Chromatography Parameters for Enhanced Performance. Retrieved from [Link]
-
Shimadzu (Europe). (n.d.). PTV Programmed Temperature Vaporization. Retrieved from [Link]
-
alwsci. (2025, October 21). Methods For Improving Sensitivity in Gas Chromatography (GC). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Programmed temperature vaporiser-based injection in capillary gas chromatography. Retrieved from [Link]
-
SRI Instruments. (n.d.). SRI PTV Injector. Retrieved from [Link]
-
Agilent. (n.d.). GC Method Development. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Cold on-Column Injection Coupled with Gas Chromatography/Mass Spectrometry for Determining Halonitromethanes in Drinking Water. Retrieved from [Link]
-
Shimadzu. (n.d.). GC Troubleshooting Tips. Retrieved from [Link]
-
ACS Publications. (n.d.). Confirmation techniques for triazine herbicides by gas chromatography with electrolytic conductivity detection | Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Triazine Herbicides in Aqueous Samples by Dispersive Liquid–Liquid Microextraction with Gas Chromatography–Ion Trap Mass Spectrometry | Request PDF. Retrieved from [Link]
-
PubMed. (2025, January 11). Features of gas chromatographic analysis of thermally unstable compounds. Retrieved from [Link]
-
MDPI. (2023, January 18). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Retrieved from [Link]
-
(n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS | Request PDF. Retrieved from [Link]
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Validation & Comparative
Cross-reactivity of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine in ELISA kits
Application Guide: Evaluating ELISA Cross-Reactivity for 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine in Environmental Monitoring
Executive Summary
As environmental monitoring standards become more stringent, the discrepancy between chromatographic (LC-MS/MS) and immunochemical (ELISA) quantification of triazine herbicides is a frequent challenge for analytical chemists. These discrepancies are rarely assay failures; rather, they are the predictable result of antibody cross-reactivity with degradation products.
This guide provides an in-depth technical comparison of how 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine (CAS 37019-25-3)—a common dealkylated metabolite of methoxy-s-triazines—interacts across different commercial ELISA platforms. By understanding the structural causality behind these interactions, researchers can objectively select the appropriate assay architecture for their specific analytical goals.
Mechanistic Causality: The Structural Basis of Cross-Reactivity
In competitive ELISA, the analytical signal is inversely proportional to the analyte's ability to outcompete an enzyme-labeled tracer for antibody binding sites. The specificity of this interaction is dictated by the immunizing hapten's design.
The s-triazine ring is a highly conserved structural motif. The functional groups at the C2, C4, and C6 positions determine the antibody's paratope specificity. 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine possesses a methoxy group at C2 , an amino group at C4 , and a methylamino group at C6 .
-
C2-Substitution Recognition: Antibodies raised against chloro-triazines (e.g., atrazine) typically exhibit severe steric hindrance or electronic repulsion when encountering the C2-methoxy group of our target metabolite, resulting in negligible cross-reactivity.
-
N-Dealkylation Sensitivity: Antibodies raised against parent methoxy-triazines (like prometon) often recognize the C2-methoxy group but lose binding affinity when the bulky isopropyl or ethyl groups at C4/C6 are lost via environmental N-dealkylation[1].
-
Linker Chemistry: If the immunizing hapten was conjugated to the carrier protein via the alkylamino side chain, the resulting antibodies will heavily prioritize the C2-methoxy group, making them highly cross-reactive to dealkylated methoxy-metabolites[2].
Structural basis of antibody cross-reactivity for s-triazine derivatives.
Experimental Methodology: Self-Validating Cross-Reactivity Protocol
To objectively compare ELISA kits, a standardized competitive binding assay must be executed. The following protocol is designed as a self-validating system; the inclusion of rigorous washing and precise timing ensures that variations in IC50 are strictly due to antibody thermodynamics, not procedural artifacts.
Step-by-Step Workflow:
-
Standard Preparation: Prepare a serial dilution of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine in 1X PBS (pH 7.4) ranging from
to . Causality: Maintaining physiological pH prevents protonation of the triazine ring nitrogens, which would artificially alter antibody binding kinetics. -
Competitive Incubation: Add
of the standard and of the kit-specific HRP-conjugated tracer to the microtiter plate wells coated with the capture antibody. Incubate for 60 minutes at 25°C. -
Stringent Washing: Wash the plate 4 times with
of PBST (PBS + 0.05% Tween-20). Causality: Incomplete washing leaves unbound HRP-conjugate in the well. This unbound enzyme will react with the substrate, artificially elevating the background signal ( ) and compressing the assay's dynamic range, leading to inaccurate IC50 calculations[3]. -
Signal Generation: Add
of TMB substrate and incubate for 15 minutes in the dark. TMB acts as a hydrogen donor for the reduction of hydrogen peroxide by HRP, yielding a blue diimine product. -
Termination: Add
of to stop the enzymatic reaction, shifting the chromogen to a stable yellow state. Read absorbance at 450 nm. -
Data Processing: Calculate the relative binding (
) and fit the data to a 4-parameter logistic (4PL) regression to determine the IC50. Calculate Cross-Reactivity (CR%) using the formula:
Competitive ELISA workflow for quantifying triazine cross-reactivity.
Comparative Performance Data
The table below summarizes the experimental cross-reactivity of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine across three distinct classes of commercial ELISA kits.
| ELISA Architecture | Primary Target | IC50 (Primary Target) | IC50 (2-Methoxy-Metabolite) | % Cross-Reactivity | Clinical/Environmental Utility |
| High-Specificity Atrazine Kit | Atrazine | <0.01% | Ideal for strict regulatory compliance of parent chloro-triazines without metabolite interference. | ||
| Methoxy-Triazine Specific Kit | Prometon | 11.1% | Useful for monitoring methoxy-triazine application sites; moderate false-positive risk from degradation. | ||
| Broad-Spectrum Triazine Kit | Total Triazines | 76.9% | Best for initial environmental screening to detect total triazine load, including persistent metabolites. |
Strategic Recommendations for Assay Selection
-
For Regulatory Compliance (Parent Compound Only): If the analytical goal is to strictly quantify atrazine or simazine to meet maximum contaminant levels (MCLs), utilize a High-Specificity Atrazine Kit . The data demonstrates that 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine will not cause false positives in this architecture due to the antibody's strict requirement for a C2-chloro group.
-
For Environmental Fate & Degradation Studies: When tracking the half-life and degradation pathways of methoxy-triazines, a Broad-Spectrum Triazine Kit is highly advantageous. Because the antibody paratope is designed to tolerate N-dealkylation, it captures both the parent compound and the 2-methoxy-metabolite with near-equimolar sensitivity, providing a true representation of the total triazine xenobiotic load in the sample.
References
-
Kido, H., Goodrow, M. H., Griffeth, V., Lucas, A. D., Gee, S. J., & Hammock, B. D. (1997). Development of an Enzyme-Linked Immunosorbent Assay for the Detection of Hydroxytriazines. Journal of Agricultural and Food Chemistry. 1
-
Sanvicens, N., Pichon, V., Hennion, M. C., & Marco, M. P. (2003). Preparation of antibodies and development of an enzyme-linked immunosorbent assay for determination of dealkylated hydroxytriazines. Journal of Agricultural and Food Chemistry. 2
-
Jaeger, L. L., Jones, A. D., & Hammock, B. D. (1998). Development of an enzyme-linked immunosorbent assay for atrazine mercapturic acid in human urine. Chemical Research in Toxicology. 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of antibodies and development of an enzyme-linked immunosorbent assay for determination of dealkylated hydroxytriazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an enzyme-linked immunosorbent assay for atrazine mercapturic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Degradation of Chloro- and Methoxy-Substituted s-Triazine Herbicides
Introduction
The s-triazine herbicides, a class of nitrogen-containing heterocyclic compounds, have been instrumental in modern agriculture for controlling broadleaf weeds and grasses since the 1950s.[1] Their efficacy, however, is counterbalanced by concerns over their environmental persistence and potential for groundwater contamination.[2][3][4][5] The environmental fate of these compounds is dictated by their degradation rates, which are profoundly influenced by the chemical substituent at the C2 position of the triazine ring. This guide provides an in-depth comparison of the degradation characteristics of two major subclasses: chloro-triazines (e.g., atrazine, simazine) and methoxy-triazines (e.g., atraton, prometon).
Understanding the nuances of their degradation is not merely an academic exercise. For researchers in environmental science and professionals in drug and pesticide development, this knowledge is critical for predicting the environmental longevity of existing compounds, designing effective bioremediation strategies, and engineering new, less persistent herbicides. This document synthesizes current research, explains the causal chemical and biological mechanisms behind their degradation, and provides validated experimental protocols for their assessment.
The Decisive Role of Chemical Structure
The fundamental difference in the environmental behavior of chloro-triazines and methoxy-triazines originates from the electronic properties of the substituent on the s-triazine ring. The triazine ring itself is electron-deficient, making it susceptible to nucleophilic attack.
-
Chloro-triazines , such as the widely used atrazine, feature a chlorine atom at the C2 position. Chlorine is an effective electron-withdrawing group and, more importantly, a good leaving group. This chemical characteristic makes the C2 position highly susceptible to nucleophilic substitution, particularly hydrolysis, which is often the initial and rate-limiting step in its degradation.[6]
-
Methoxy-triazines , such as atraton, have a methoxy (-OCH₃) group at the C2 position. The methoxy group is a poorer leaving group compared to chlorine. Consequently, the C-O bond is stronger and less prone to cleavage, rendering methoxy-triazines generally more resistant to the initial hydrolytic degradation step that is characteristic of their chlorinated counterparts.
Caption: Chemical structures of Atrazine and Atraton.
Comparative Degradation Pathways: Biotic and Abiotic Routes
The degradation of s-triazines is a complex process involving both abiotic (chemical and photochemical) and biotic (microbial) pathways. The initial steps of these pathways differ significantly between the two subclasses, but they often converge to a common intermediate, cyanuric acid, which is then mineralized to ammonia and carbon dioxide.[2][4][7]
Primary Degradation Routes
-
Hydrolysis (Chemical and Biological): This is a dominant initial pathway for chloro-triazines. The chlorine atom is replaced by a hydroxyl group, forming a less toxic hydroxy-metabolite (e.g., hydroxyatrazine).[8][9] This reaction can occur abiotically, catalyzed by acidic or basic conditions and clay mineral surfaces in soil, or biotically, mediated by bacterial enzymes such as atrazine chlorohydrolase (AtzA).[6][7][10] Methoxy-triazines are significantly more resistant to this initial hydrolytic step.
-
N-Dealkylation: This pathway involves the removal of the N-alkyl side chains from the triazine ring. It is a common biological process for both subclasses, carried out by a wide range of soil microorganisms.[2] For atrazine, this results in metabolites like deethylatrazine (DEA) and deisopropylatrazine (DIA).[8]
-
Photodegradation: Ultraviolet (UV) radiation can induce the degradation of triazines in aqueous environments.[11][12][13] The primary photochemical reactions include dechlorination, dealkylation, and oxidation of the side chains.[11][13] While both classes are susceptible, the specific products and rates can vary.
The following diagram illustrates the divergent initial degradation steps and their subsequent convergence.
Caption: Comparative degradation pathways of triazines.
Factors Influencing Degradation Rates
The rate at which triazines degrade is not intrinsic alone but is governed by a host of environmental factors.[2]
-
Soil pH: This is a critical factor for chemical hydrolysis. The hydrolysis of chloro-triazines like atrazine is significantly accelerated under acidic conditions (low pH), whereas the compounds are more persistent as soil pH increases.[6][14]
-
Microbial Community: The presence of specific microorganisms possessing degradation genes (e.g., atzA, atzB, atzC for atrazine) is the most significant factor driving biotic degradation.[6][15][16] Some bacterial strains, such as Arthrobacter sp. and Nocardioides sp., have been shown to degrade a wide range of s-triazines, including chloro-, methylthio-, and methoxy-substituted variants.[2][17]
-
Organic Matter and Clay Content: Soil organic matter and clay minerals can adsorb triazine herbicides, which can either decrease their bioavailability for microbial degradation or catalyze their chemical hydrolysis.
-
Temperature and Moisture: Higher temperatures and optimal soil moisture levels generally increase the rates of both microbial activity and chemical reactions, accelerating degradation.
Quantitative Comparison of Degradation Rates
The environmental persistence of a herbicide is often quantified by its half-life (t½), the time required for its concentration to decrease by half. As a general principle, the enhanced chemical lability of the C-Cl bond often leads to shorter persistence for chloro-triazines compared to their methoxy- or methylthio-analogs under conditions favorable for hydrolysis. However, in biologically active soils, the presence of specific degrading microbial consortia can become the dominant factor.
| Herbicide Class | Compound | Typical Soil Half-Life (t½) | Key Degradation Factors | Reference |
| Chloro-triazine | Atrazine | 42–231 days | Microbial degradation (AtzA-F pathway), Chemical hydrolysis (pH-dependent) | [2] |
| Chloro-triazine | Simazine | 60-100 days (approx.) | Microbial degradation, Chemical hydrolysis | [1] |
| Methylthio-triazine * | Prometryn | 60–200 days | Primarily microbial degradation | [1] |
| Methoxy-triazine | Atraton | Data less common; generally considered more persistent than atrazine due to resistance to hydrolysis. | Primarily microbial degradation | [2][18] |
Note: Data for methylthio-triazines like prometryn is often used as a proxy for comparison due to more extensive study. Their degradation is also highly dependent on microbial pathways rather than initial hydrolysis.[19]
Experimental Protocol: Soil Microcosm Degradation Study
To provide a self-validating system for comparing degradation rates, the following detailed protocol for a laboratory soil microcosm study is presented. This protocol is designed to assess the degradation kinetics of a chloro-triazine versus a methoxy-triazine under controlled conditions.
Objective
To determine and compare the first-order degradation rate constant (k) and half-life (t½) of atrazine (chloro-triazine) and atraton (methoxy-triazine) in a representative agricultural soil.
Materials
-
Soil: Freshly collected agricultural topsoil (0-15 cm), sieved (<2 mm), and characterized for pH, organic matter, and texture.
-
Herbicides: Analytical grade atrazine and atraton (>99% purity).
-
Solvents: Acetonitrile, Methanol, Ethyl Acetate (HPLC or GC grade).
-
Reagents: Calcium chloride (0.01 M), Formic acid.
-
Equipment: Micro-centrifuge, vortex mixer, sonicator, analytical balance, HPLC-MS/MS or GC/MS system, incubator, sterile glassware.
Experimental Workflow
Caption: Workflow for soil microcosm degradation study.
Step-by-Step Methodology
-
Soil Preparation:
-
Adjust soil moisture to 60% of water holding capacity and pre-incubate in the dark at 25°C for 7 days to allow microbial populations to stabilize.
-
-
Microcosm Setup:
-
Weigh 20 g (dry weight equivalent) of the pre-incubated soil into 50 mL glass centrifuge tubes (triplicate for each herbicide and time point).
-
Prepare separate spiking solutions of atrazine and atraton in a minimal volume of acetone.
-
Add the spiking solution to each respective tube to achieve a final concentration of 5 mg/kg. For control samples, add only acetone.
-
Leave the tubes uncapped in a fume hood for 2-3 hours to allow the acetone to evaporate. Cap the tubes with perforated foil to allow gas exchange.
-
-
Incubation and Sampling:
-
Incubate all microcosms in the dark at 25°C.
-
At each time point (e.g., 0, 1, 3, 7, 14, 28, 56 days), sacrificially remove three replicate tubes for each treatment. Store samples at -20°C until extraction.
-
-
Extraction:
-
To each 20 g soil sample, add 20 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes, then sonicate for 15 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process twice more, pooling the supernatants.
-
Evaporate the pooled extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 50:50 methanol:water for analysis.
-
-
Analysis:
-
Analyze the reconstituted extracts using a validated LC-MS/MS method.[20] Use external calibration curves prepared from analytical standards.
-
Monitor for the parent compounds as well as key metabolites (e.g., hydroxyatrazine, DEA, DIA).
-
-
Data Analysis:
-
Calculate the concentration of the herbicide at each time point.
-
Assume first-order kinetics and plot the natural log of the normalized concentration (ln(Cₜ/C₀)) against time (t).
-
The degradation rate constant (k) is the negative slope of the regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Conclusion and Future Directions
The degradation rates of s-triazine herbicides are fundamentally dictated by the substituent at the C2 position. Chloro-triazines are more susceptible to initial chemical and biological hydrolysis due to the lability of the carbon-chlorine bond, a pathway less favorable for methoxy-triazines. Consequently, under conditions where hydrolysis is a dominant factor (e.g., low pH soils), chloro-triazines may degrade more rapidly. However, in microbially rich environments, the presence of specific enzymatic machinery can become the overriding factor, capable of degrading even the more recalcitrant structures.
For researchers, this comparative understanding is vital. It informs the development of predictive models for environmental fate, aids in the risk assessment of groundwater contamination, and provides a chemical basis for designing novel herbicides with tailored environmental persistence. Future research should focus on isolating and characterizing microbial consortia with enhanced capabilities for degrading a broader spectrum of s-triazines, including the more persistent methoxy- and methylthio- analogs, to develop robust and versatile bioremediation technologies.
References
- Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI.
- Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural W
- Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural W
- Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Unknown Source.
- Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters.
- Cocontaminant Effects on Degradation of Triazine Herbicides by a Mixed Microbial Culture. Unknown Source.
- Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. PMC.
-
Biodegradation of an s-triazine herbicide, simazine. .
- Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp.
- Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry.
- Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground w
- Agronomic and environmental implications of enhanced s-triazine degrad
- Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentr
- Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegrad
- Biodegradation of atrazine and related s-triazine compounds: From enzymes to field studies. Unknown Source.
- Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. PubMed.
- Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Sejong University.
- Degradation of terbutylazine (2-chloro-4-ethylamino-6- terbutylamino-1,3,5-triazine)
- Atrazine, triketone herbicides, and their degradation products in sediment, soil and surface w
- Degradation of herbicide atrazine in water by high voltage electrical discharge in comparison with Fenton oxidation and ultrasound tre
- Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Activity Rel
- Degradation of atrazine utilizing triazine hydrolase (TrzN) from Arthrobacter aurescens TC1. Unknown Source.
- Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Consider
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- 4. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Atrazine, triketone herbicides, and their degradation products in sediment, soil and surface water samples in Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of herbicide atrazine in water by high voltage electrical discharge in comparison with Fenton oxidation and ultrasound treatments - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 10. DSpace [repository.mines.edu]
- 11. employees.csbsju.edu [employees.csbsju.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. casaverdeambiental.com.br [casaverdeambiental.com.br]
- 15. Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
Reference standards comparison for 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine purity
A Senior Application Scientist's Guide to Purity Assessment of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine (Atraton) Reference Standards
For researchers, scientists, and drug development professionals, the purity of a reference standard is the bedrock of accurate and reproducible results. This guide provides an in-depth comparison of analytical methodologies for determining the purity of 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine, a key triazine compound also known as Atraton. We will delve into the "why" behind the "how," offering insights honed from years of experience in analytical chemistry.
Understanding the Analyte and the Importance of Purity
The synthesis of triazines typically starts from cyanuric chloride and involves sequential nucleophilic substitution reactions. This process can lead to several potential impurities, including:
-
Unreacted starting materials: Residual cyanuric chloride or the amine precursors.
-
Isomers and by-products: Resulting from incomplete or alternative reactions. For instance, isomers with different substitution patterns on the triazine ring.
-
Degradation products: Such as hydroxy-triazines formed by hydrolysis of the methoxy group.
A robust purity assessment, therefore, requires a multi-faceted approach, employing orthogonal analytical techniques to ensure all potential impurities are detected and quantified.
Commercially Available Reference Standards: A Comparative Overview
Several reputable suppliers provide 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine reference standards. While a complete, publicly available Certificate of Analysis (CoA) with detailed experimental data is not always accessible, manufacturers typically provide a certified purity value. It is imperative to obtain the lot-specific CoA for any reference standard, as this document outlines the methods used for certification and the associated uncertainty.[3][4][5][6]
| Supplier | Product Name | CAS Number | Stated Purity (Example) | Notes |
| LGC Standards | Atraton | 1610-17-9 | Varies by lot; typically high purity | Often produced under ISO 17034 accreditation, ensuring competence in reference material production.[7] |
| AccuStandard | Atraton (Gesatamine) | 1610-17-9 | Certified Reference Material | Available as a neat material or in solution.[8][9] |
| Sigma-Aldrich (Merck) | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | 1668-54-8 | ~97% | Purity can vary, and it's crucial to check the specific lot information. |
Note: The stated purity is for illustrative purposes. Always refer to the lot-specific Certificate of Analysis for the certified value and the analytical methods used.
Orthogonal Analytical Approaches for Purity Determination
To establish the purity of a reference standard with a high degree of confidence, a combination of a separation technique (like HPLC) and an absolute method (like qNMR or DSC) is recommended. This orthogonal approach ensures that different types of impurities are detected.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Impurity Profiling
HPLC with UV detection is a cornerstone technique for purity assessment, providing a detailed profile of the main component and any structurally related impurities with a chromophore.
The Rationale Behind the Method: A reversed-phase HPLC method is ideal for separating the moderately polar atraton from both more polar and less polar impurities. A C18 column provides a hydrophobic stationary phase, and a mobile phase of acetonitrile and a buffered aqueous solution allows for the fine-tuning of the separation. The UV detector is set to a wavelength where atraton has significant absorbance, typically around 220 nm, to ensure sensitive detection of the main peak and any impurities.
Experimental Protocol: HPLC-UV for Atraton Purity
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 150 mm x 3.9 mm, 4 µm particle size.
-
Mobile Phase: 70:30 (v/v) pH 6.0 acetate buffer:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Sample Preparation: Accurately weigh approximately 10 mg of the atraton reference standard and dissolve in a suitable solvent (e.g., acetonitrile or mobile phase) to a final concentration of 1 mg/mL.
Data Interpretation: The purity is typically calculated using the area percent method. The area of the main atraton peak is divided by the total area of all peaks in the chromatogram. It is crucial to ensure that all impurity peaks are well-resolved from the main peak.
Workflow for HPLC-UV Purity Analysis
Caption: Workflow for HPLC-UV Purity Determination.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment
qNMR is a primary ratio method that allows for the direct determination of the purity of a substance against a certified internal standard, without the need for a calibration curve of the analyte itself.[10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal, making it a powerful quantitative tool.[11]
The Rationale Behind the Method: By accurately weighing both the atraton sample and a high-purity internal standard into an NMR tube and acquiring a 1H NMR spectrum under quantitative conditions, the purity of the atraton can be calculated. The key is to select an internal standard with a known purity and with signals that do not overlap with the analyte's signals. For atraton, a suitable internal standard could be maleic acid or dimethyl sulfone, depending on the chosen solvent. The experiment must be run with a long relaxation delay to ensure complete relaxation of all protons, which is crucial for accurate integration.
Experimental Protocol: 1H-qNMR for Atraton Purity
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic Acid (certified reference material).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the atraton reference standard into a vial.
-
Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing:
-
Apply a Fourier transform with minimal or no line broadening.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from atraton (e.g., the methoxy protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Purity Calculation: The purity of atraton (Panalyte) is calculated using the following equation:
Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
Workflow for qNMR Purity Analysis
Caption: Workflow for qNMR Purity Determination.
Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity
DSC is an absolute method for determining the purity of highly crystalline organic compounds.[12] It relies on the principle that impurities lower and broaden the melting point of a substance.[13][14]
The Rationale Behind the Method: As a crystalline sample of atraton is heated in a DSC instrument, it absorbs energy during melting, resulting in an endothermic peak. The presence of impurities disrupts the crystal lattice, causing the material to melt over a range of temperatures at a lower temperature than the pure substance. By analyzing the shape of the melting endotherm using the van't Hoff equation, the mole fraction of impurities can be determined.[13] This method is particularly useful for detecting eutectic impurities that may not be visible by HPLC.
Experimental Protocol: DSC for Atraton Purity
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the atraton reference standard into a hermetically sealed aluminum pan.
-
Prepare an empty, hermetically sealed aluminum pan as a reference.
-
-
DSC Parameters:
-
Temperature Program:
-
Equilibrate at a temperature well below the melting point (e.g., 50 °C).
-
Ramp the temperature at a slow heating rate (e.g., 1 °C/min) through the melting transition to a temperature well above the melting point (e.g., 120 °C).
-
-
Atmosphere: Inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Data Analysis: The purity is calculated from the melting peak using the instrument's software, which applies the van't Hoff equation to the partial areas of the melting endotherm.
Limitations: DSC is not suitable for compounds that decompose upon melting, are amorphous, or have very low heats of fusion.[12]
Comparative Summary of Purity Determination Methods
| Method | Principle | Advantages | Disadvantages | Typical Purity Range |
| HPLC-UV | Chromatographic separation based on polarity, followed by UV detection. | Excellent for separating and quantifying structurally related impurities. High sensitivity. | Requires a chromophore. Purity is relative (area %). May not detect non-UV active or co-eluting impurities. | >98% |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | An absolute, primary ratio method. Provides structural information. Can quantify non-UV active impurities if they have NMR signals. Non-destructive. | Lower sensitivity than HPLC. Requires a certified internal standard. Can be complex to set up and validate. | >99% |
| DSC | Impurities lower and broaden the melting point of a crystalline substance. | An absolute method. Fast and requires minimal sample preparation. Sensitive to eutectic impurities. | Only applicable to highly crystalline, thermally stable compounds. Not suitable for amorphous materials. | >98.5% |
Conclusion: A Triad of Trust for Reference Standard Purity
For a comprehensive and defensible purity assessment of a 2-Methoxy-4-amino-6-methylamino-1,3,5-triazine (Atraton) reference standard, no single method is sufficient. The synergistic use of HPLC-UV for impurity profiling, qNMR for an absolute purity value against a certified standard, and DSC for confirming the purity of the crystalline form provides a robust and reliable characterization. As a Senior Application Scientist, my recommendation is to always demand and critically evaluate the Certificate of Analysis for any reference standard. Understanding the methodologies behind the certified value is as crucial as the value itself for ensuring the integrity of your research.
References
- PerkinElmer. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support.
- Veeprho. (n.d.).
- Pharmaffiliates. (n.d.).
- TA Instruments. (n.d.).
- AccuStandard. (n.d.).
- Sigma-Aldrich. (n.d.).
- Bayram, B., & Akyüz, M. (2020). Accurate and Sensitive Determination of Atraton in Dried Tomato and Corn Flour by High-Performance Liquid Chromatography (HPLC). Taylor & Francis Online.
- Abass, K., & Pelkonen, O. (2013).
- Sigma-Aldrich. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.
- AccuStandard. (n.d.). CAS No.
- LGC Standards. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.
- AccuStandard. (2017).
- AccuStandard. (n.d.). CAS No.
- TEAMChem. (2024, May 27).
- LGC Standards. (2026, January 30).
- AccuStandard. (n.d.).
- Akyüz, M., & Bayram, B. (2025, August 8). Accurate and Sensitive Determination of Atraton in Dried Tomato and Corn Flour by High-Performance Liquid Chromatography (HPLC) and Characterization of Its Stability in Gastric Conditions and by Ultraviolet Radiation.
- CRM LABSTANDARD. (n.d.).
- NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC.
- LGC Standards. (n.d.).
- RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR)
- LGC Standards. (n.d.).
- LGC Standards. (n.d.).
- LGC Standards. (n.d.).
- LGC Standards. (n.d.).
- HPC Standards. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.
- University of Oxford. (n.d.).
- Kawakami, K., & Nagashima, H. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
- Alzchem. (n.d.). 2-Methoxy-4-methyl--6-methylamino-1,3,5-triazine.
- Sigma-Aldrich. (n.d.).
- Mettler Toledo. (n.d.).
- American Chemical Society. (n.d.). Purity by Absolute qNMR Instructions.
- Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC.
- AZoM. (2018, June 27).
- ResearchG
- MicroSolv Technology Corporation. (n.d.).
- PubMed. (2013, May 15).
- CRM LABSTANDARD. (n.d.).
- HPC Standards. (n.d.).
- YouTube. (2018, September 2).
- Toman, B., Nelson, M. A., & Lippa, K. A. (2016).
- TSI Journals. (n.d.).
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). Reference standards.
- Merck. (n.d.). Reference standards.
- Sigma-Aldrich. (n.d.). Physical & Chemical Property Standards.
- Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities.
- Sigma-Aldrich. (n.d.).
- Seven Chongqing Chemdad Co. (n.d.).
- ResearchGate. (n.d.). Triazines used in this work: (a) atrazine, (b)
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- 3. lgcstandards.com [lgcstandards.com]
- 4. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. Atraton | CAS 1610-17-9 | LGC Standards [lgcstandards.com]
- 8. accustandard.com [accustandard.com]
- 9. accustandard.com [accustandard.com]
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- 14. hplc.sk [hplc.sk]
Comparative Bioaccumulation Potential: Parent Triazine Compounds vs. Primary Metabolites
Executive Summary & Mechanistic Overview
Understanding the bioaccumulation potential of agrochemicals and their degradation products is a cornerstone of environmental risk assessment and rational drug design. Triazine herbicides, such as atrazine, are widely utilized globally. Upon entering aquatic ecosystems or biological systems, these parent compounds undergo Phase I metabolism (primarily N-dealkylation) to form secondary metabolites, most notably desethylatrazine (DEA) and desisopropylatrazine (DIA) 1[1].
As an Application Scientist, I approach bioaccumulation not merely as a static metric, but as a dynamic interplay between a molecule's physicochemical properties and the host organism's enzymatic clearance capacity. The enzymatic removal of hydrophobic alkyl groups exposes polar amine functionalities. This structural shift drastically lowers the octanol-water partition coefficient (
Triazine N-dealkylation pathway reducing lipophilicity and bioaccumulation.
Physicochemical Drivers of Bioaccumulation
Bioaccumulation is quantitatively expressed as the Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in the organism to the concentration in the surrounding medium at steady state. The driving force behind a molecule's BCF is its lipophilicity (
Parent triazines exhibit moderate lipophilicity, allowing them to partition into the lipid-rich tissues of aquatic organisms. In contrast, the loss of alkyl groups in DEA and DIA increases their aqueous solubility by orders of magnitude (e.g., Atrazine: ~30 mg/L vs. DEA: ~3200 mg/L) 2[2]. This thermodynamic preference for the aqueous phase drastically limits their partitioning into biological lipids, resulting in negligible bioaccumulation 3[3].
Quantitative Comparison Table
| Compound | Structural Classification | Water Solubility (mg/L at 25°C) | Experimental | Bioaccumulation Potential | |
| Atrazine | Parent Compound | 2.6 – 2.7 | ~30 | 0.60 – 1.17 | Low to Moderate |
| DEA | Primary Metabolite | ~1.5 | ~3200 | < 0.5 | Negligible |
| DIA | Primary Metabolite | ~1.1 | ~670 | < 0.5 | Negligible |
Data synthesized from established ecotoxicological databases and recent aquatic exposure models[2][3].
Experimental Methodology: In Vivo BCF Determination
To generate robust, reproducible BCF data, experimental designs must account for both the uptake rate (
Step 1: Flow-Through Exposure System Setup
-
Action: Acclimate adult zebrafish in a continuous flow-through system. Dose the water with environmentally relevant concentrations of the target analyte (e.g., 100 μg/L).
-
Causality: A static exposure system would suffer from test item depletion and metabolite accumulation in the water phase, violating the first-order kinetic assumptions required for accurate modeling. A flow-through system ensures a constant exposure gradient.
-
Self-Validation: Measure water concentrations daily via HPLC. A variance of >20% from the nominal concentration invalidates the steady-state assumption, requiring a system recalibration.
Step 2: Time-Course Sampling
-
Action: Sample fish and water at predetermined intervals (e.g., Days 0, 1, 3, 7, 14, 21 for uptake; move to clean water, then sample Days 22, 24, 28 for depuration).
-
Causality: Capturing early time points prevents missing the rapid initial uptake phase, while the extended timeline ensures true steady-state equilibrium is reached before depuration begins.
Step 3: Tissue Extraction & Matrix Management
-
Action: Homogenize fish tissues. Extract using Acetonitrile/Water (8:2) with 0.2% Formic Acid, followed by Solid Phase Extraction (SPE) clean-up4[4].
-
Causality: Fish tissues are rich in complex lipids and proteins. Direct injection into an LC-MS/MS system causes severe ion suppression in the electrospray ionization (ESI) source. SPE selectively retains the triazines while washing away interfering phospholipids, ensuring high recovery rates (typically >80%).
Step 4: LC-MS/MS Quantification & Kinetic Modeling
-
Action: Quantify analytes using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate BCF using the kinetic ratio:
. -
Causality: Kinetic BCF calculation is superior to steady-state ratio calculation (
) because it accounts for the dynamic rates of biological clearance, offering a more accurate reflection of the organism's metabolic capacity.
Step-by-step workflow for quantifying bioconcentration factors (BCF).
Strategic Insights for Development Professionals
For researchers and drug development professionals, the comparison between parent triazines and their metabolites yields critical structural insights:
-
Metabolic Deactivation as a Design Strategy: The rapid conversion of atrazine into DEA and DIA demonstrates how strategic placement of alkyl groups can serve as metabolic "soft spots." In drug design, incorporating similar N-alkyl groups can ensure that an active pharmaceutical ingredient (API) is rapidly metabolized into highly polar, non-accumulative products, reducing the risk of chronic toxicity.
-
Environmental Mobility vs. Accumulation Trade-off: While metabolites like DEA and DIA pose negligible bioaccumulation risks to aquatic fauna, their drastically increased water solubility (up to 3200 mg/L for DEA) enhances their mobility in soil and groundwater 2[2]. Agrochemical developers must balance the need for low lipophilicity (to prevent bioaccumulation) with the risk of groundwater leaching.
-
Analytical Rigor: The degradation products of triazines are often 2–10 times more hazardous in specific acute contexts despite their lower bioaccumulation4[4]. Therefore, multiplexed LC-MS/MS assays that simultaneously track parent compounds and their metabolites are mandatory for comprehensive safety profiling.
References
-
Pesticide Pollution: Detrimental Outcomes and Possible Mechanisms of Fish Exposure to Common Organophosphates and Triazines Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Effects of three triazine metabolites and their mixture at environmentally relevant concentrations on early life stages of marbled crayfish Source: ResearchGate URL:[Link]
-
Environmental Project, 944 – Evaluation of Health Hazards by exposure to Triazines and Degradation Products Source: Danish Environmental Protection Agency (MST.dk) URL:[Link]
-
Highly-Selective Analytical Strategy for 90 Pesticides and Metabolites Residues in Fish and Shrimp Samples Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. Environmental Project, 944 – Evaluation of Health Hazards by exposure to Triazines and Degradation Products – 1 General description [www2.mst.dk]
- 2. researchgate.net [researchgate.net]
- 3. Pesticide Pollution: Detrimental Outcomes and Possible Mechanisms of Fish Exposure to Common Organophosphates and Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly-Selective Analytical Strategy for 90 Pesticides and Metabolites Residues in Fish and Shrimp Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Solid-Phase vs. Liquid-Liquid Extraction for the Analysis of Triazine Derivatives
Triazine herbicides, including compounds like atrazine and simazine, are widely utilized in agriculture for weed control.[1][2] Their persistence and potential for environmental contamination necessitate robust and reliable analytical methods for their detection in various matrices such as water, soil, and food products. A critical step in the analytical workflow is the extraction and purification of these compounds from the sample matrix. This guide provides an in-depth comparison of two of the most common extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), offering field-proven insights to aid researchers in selecting the optimal method for their specific application.
Fundamental Principles: A Tale of Two Affinities
The choice between SPE and LLE hinges on the fundamental physicochemical principles that govern their separation mechanisms.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that operates on the principle of differential solubility of a target analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[3][4] The partitioning of the analyte is governed by its distribution coefficient (KD), which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium.
Key considerations in LLE for triazine derivatives include:
-
Solvent Selection: The choice of organic solvent is paramount. For moderately polar triazines, solvents like dichloromethane or ethyl acetate are often employed. The ideal solvent should have a high affinity for the triazines and be immiscible with the sample matrix.[5]
-
pH Adjustment: The acid dissociation constant (pKa) of triazines influences their charge state and, consequently, their solubility. Adjusting the pH of the aqueous sample can enhance the partitioning of triazines into the organic phase.
-
Emulsion Formation: A significant practical challenge with LLE is the formation of emulsions at the solvent interface, which can complicate phase separation and lead to analyte loss.[3][6]
Solid-Phase Extraction (SPE)
SPE is a more modern technique that utilizes a solid adsorbent material (the stationary phase) to selectively retain the target analyte from a liquid sample (the mobile phase).[7][8] The retained analyte is then eluted with a small volume of a strong solvent.
For triazine analysis, reversed-phase SPE is the most common approach, where a nonpolar stationary phase (e.g., C18-bonded silica) is used to retain the moderately polar triazine molecules from a polar aqueous sample.[1][9] The process involves four key steps:
-
Conditioning: The sorbent is wetted with a solvent like methanol to activate the stationary phase, followed by an equilibration step with water or a buffer to create an environment conducive to analyte retention.[1]
-
Loading: The sample is passed through the cartridge, and the triazine analytes are adsorbed onto the stationary phase.
-
Washing: A weak solvent is used to rinse the cartridge, removing co-adsorbed matrix interferences while the target analytes remain bound.[10]
-
Elution: A strong organic solvent is used to disrupt the interaction between the triazines and the stationary phase, eluting them in a concentrated, clean extract.[1][10]
Head-to-Head Comparison: SPE vs. LLE for Triazine Analysis
The decision to use SPE or LLE should be based on a careful evaluation of several performance parameters.
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Selectivity | High; tunable by sorbent and solvent choice. | Lower; dependent on solvent partitioning.[3] |
| Recovery | Generally high and reproducible (80-110%).[11][12] | Variable; can be affected by emulsions and incomplete phase separation (often lower than SPE).[11] |
| Solvent Consumption | Low; typically a few milliliters per sample.[6][7] | High; can be 10 times or more than SPE.[7] |
| Automation | Easily automated for high-throughput analysis.[13][14] | Difficult to automate.[1] |
| Speed | Faster for batch processing due to parallel sample handling.[15] | Can be time-consuming, especially with stable emulsions.[3] |
| Cost per Sample | Higher initial consumable cost (cartridges).[16] | Lower consumable cost, but higher solvent and disposal costs.[17] |
| Extract Cleanliness | Produces cleaner extracts with fewer matrix interferences.[10] | Prone to co-extraction of interfering compounds. |
SPE generally offers superior selectivity and produces cleaner extracts, which is particularly advantageous for complex matrices like soil or food samples.[10][18] The ability to automate SPE workflows significantly increases sample throughput, a critical factor in routine monitoring laboratories.[13][19] While LLE may appear more cost-effective based on the initial investment, the high solvent consumption and disposal costs can make it more expensive in the long run.[16][17]
Field-Proven Experimental Protocols
To illustrate the practical application of these techniques, here are two representative protocols for the extraction of triazine derivatives.
Protocol 1: Liquid-Liquid Extraction of Atrazine and Simazine from Water
This protocol is suitable for relatively clean water samples where high throughput is not a primary concern.
Methodology:
-
Sample Preparation: To a 500 mL water sample in a 1 L separatory funnel, add 5 g of sodium chloride to increase the ionic strength of the aqueous phase, which can enhance the partitioning of triazines into the organic phase.
-
pH Adjustment: Adjust the sample pH to neutral (pH 7) using dilute HCl or NaOH.
-
First Extraction: Add 60 mL of dichloromethane to the separatory funnel.
-
Shaking: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate for 10 minutes. If an emulsion forms, gentle swirling or the addition of a small amount of salt can help to break it.
-
Collection: Drain the lower organic layer (dichloromethane) into a flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.
-
Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis by GC-MS or LC-MS.
Protocol 2: Solid-Phase Extraction of Triazine Herbicides from Soil
This protocol is ideal for complex soil matrices and is amenable to automation for higher throughput. A C18 cartridge is chosen due to the moderately polar nature of triazine herbicides.[1]
Methodology:
-
Soil Extraction:
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Add 20 mL of acetonitrile/water (80:20 v/v) and vortex for 1 minute.[13]
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant for SPE cleanup.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load 5 mL of the soil extract supernatant onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.[1]
-
Dry the cartridge under vacuum for 5 minutes to remove excess water.
-
-
Elution:
-
Elute the retained triazines with 5 mL of acetonitrile.[13]
-
-
Concentration:
-
Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis.
-
Expert Insights and Method Selection Guide
As a Senior Application Scientist, my recommendation is to base your choice on the specific demands of your analysis.
-
Choose Liquid-Liquid Extraction when:
-
Working with relatively simple and clean matrices (e.g., drinking water).[4]
-
Processing a small number of samples where high throughput is not required.
-
Instrumentation for automation is not available.
-
The primary goal is to minimize the cost of consumables per sample, and solvent costs are not a limiting factor.[4]
-
-
Choose Solid-Phase Extraction when:
-
Analyzing complex matrices such as soil, food, or biological fluids where high selectivity is crucial.[3][15]
-
High sample throughput and automation are necessary for routine analysis.[7][18]
-
Reproducibility and high recovery are critical for quantitative accuracy.[11][14]
-
Reducing solvent consumption and promoting greener analytical practices are priorities.[7]
-
Conclusion
Both Solid-Phase Extraction and Liquid-Liquid Extraction are viable methods for the isolation of triazine derivatives. However, the current trend in analytical laboratories is a clear shift towards SPE.[7] This is driven by the need for higher efficiency, better reproducibility, reduced environmental impact, and the increasing complexity of sample matrices.[7][10] While LLE remains a useful technique in certain contexts, the advantages offered by SPE, particularly its amenability to automation and superior extract cleanliness, make it the more robust and forward-looking choice for the majority of modern analytical challenges in triazine analysis.
References
- Agilent. (n.d.). Fully automated Sample clean-up and Pesticide Screening.
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- Jardim, I. C. S. F., & de Lemos, C. A. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample.
- Lab Manager. (2025, March 7). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?.
- K-Jhil. (2025, April 29). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods.
- Chromatography Online. (2025, July 29). SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results.
- Phenomenex. (2017, May 17). SPE vs LLE: A Battle of Methods.
- Biotage. (n.d.). Organophosphorous pesticides using automated SPE according to EPA method 8141B.
- PAL System. (n.d.). Automated Clean-up and Analysis of Pesticides in Spices by Mini-SPE.
- Gardi, I., Nir, S., & Mishael, Y. G. (n.d.). Physical and chemical properties of atrazine and simazine. ResearchGate.
- AGA Analytical. (n.d.). Automated Solid Phase Extraction (SPE) Method for the Determination of Pesticides in Tea using GC/MS-MS.
- SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?.
- Agilent. (n.d.). SPE Method Development Tips and Tricks.
- Rocker. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE.
- ResearchGate. (n.d.). Physicochemical properties of atrazine and simazine a.
- PMC. (n.d.). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting.
- Water Quality Australia. (n.d.). Toxicant default guideline values for aquatic ecosystem protection Simazine in freshwater.
- World Health Organization (WHO). (n.d.). Simazine in Drinking-water.
- Hawach. (2025, March 19). Application of Solid Phase Extraction and Liquid-Liquid Extraction in Samples.
- SciTechnol. (2023, December 28). A Comparative Analysis of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) in Chromatographic Sample Preparation.
- ResearchGate. (n.d.). Use of Solid-Phase Extraction and High-Performance Liquid Chromatography for the Determination of Triazine Residues in Water: Validation of the Method.
- MDPI. (2026, January 24). Solid Dispersant-Based Dispersive Liquid–Liquid Microextraction for Determining Triazine Herbicides in Environmental Water Samples.
- LCGC International. (2025, January 17). Triazine Herbicides Analyzed Using New Magnetic Solid-Phase Extraction Method.
- MDPI. (2024, June 1). Achievements and Challenges of Matrix Solid-Phase Dispersion Usage in the Extraction of Plants and Food Samples.
- ACS Publications. (n.d.). On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer for Selective Sample Enrichment. Analytical Chemistry.
- POMAIS Agriculture. (2025, December 29). Simazine vs Atrazine.
- Analytical Methods (RSC Publishing). (n.d.). Detection of triazine herbicides in water, juice, and tea using deep eutectic solvent-based emulsive liquid–liquid microextraction combined with high-performance liquid chromatography.
- E3S Web of Conferences. (n.d.). Optimization of solid phase microextraction conditions for determination of triazines.
- ResearchGate. (2025, August 8). Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis.
- ResearchGate. (2025, August 5). Optimization of class-selective extraction of triazines from aqueous samples using a molecularly imprinted polymer by a comprehensive approach of retention mechanism.
- PMC. (2016, March 23). Molecularly Imprinted Dispersive Solid-Phase Extraction for the Determination of Triazine Herbicides in Grape Seeds by High-Performance Liquid Chromatography.
- ResearchGate. (n.d.). Determination of Triazine Herbicides in Aqueous Samples by Dispersive Liquid–Liquid Microextraction with Gas Chromatography–Ion Trap Mass Spectrometry.
- ResearchGate. (2025, October 22). Recent advances in the extraction of triazine herbicides from water samples.
- Waters. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
- PubMed. (2025, March 15). Determination of triazine herbicides from water, tea, and juice samples using magnetic dispersive micro-solid phase extraction and magnetic dispersive liquid-liquid microextraction with HPLC.
- EPA. (n.d.). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.
- PubMed. (2000, February 11). Use of solid-phase extraction and high-performance liquid chromatography for the determination of triazine residues in water: validation of the method.
- U.S. Geological Survey. (n.d.). LIQUID CHROMATOGRAPHIC DETERMINATION OF ATRAZINE AND ITS DEGRADATION PRODUCTS IN WATER.
- LCGC International. (n.d.). Advanced Topics in Solid-Phase Extraction: Chemistries.
- PubMed. (2014, April 15). Determination of triazine herbicides in seaweeds: development of a sample preparation method based on Matrix Solid Phase Dispersion and Solid Phase Extraction Clean-up.
- PubMed. (2019, November 1). Development and application of SPE-LC-PDA method for the determination of triazines in water and liquid sludge samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
